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  • Product: tert-Butyl 6-methoxy-1H-indole-1-carboxylate
  • CAS: 138344-18-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Protected Indole Scaffold

An In-Depth Technical Guide to tert-Butyl 6-methoxy-1H-indole-1-carboxylate: Synthesis, Reactivity, and Applications The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 6-methoxy-1H-indole-1-carboxylate: Synthesis, Reactivity, and Applications

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a fertile starting point for drug design. However, the inherent reactivity of the indole N-H proton and the electron-rich pyrrole ring often necessitates a strategic approach to achieve selective functionalization.

This guide focuses on tert-Butyl 6-methoxy-1H-indole-1-carboxylate (N-Boc-6-methoxyindole), a versatile intermediate designed to overcome these challenges. The introduction of the tert-butoxycarbonyl (Boc) group onto the indole nitrogen serves a dual purpose: it passivates the acidic N-H proton, preventing unwanted side reactions, and it acts as a powerful directing group, enabling regioselective functionalization at otherwise inaccessible positions.[2] Furthermore, the 6-methoxy substituent, an electron-donating group, modulates the electronic character of the indole system, influencing its reactivity and providing an additional vector for structural diversification.

As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the causality behind the experimental choices associated with this key building block. This guide will dissect its synthesis, explore its nuanced reactivity, and demonstrate its application as a pivotal intermediate in the synthesis of complex molecular targets.

Physicochemical and Spectroscopic Profile

A thorough characterization is the foundation of all subsequent synthetic work. The data presented below provides the essential physical and spectroscopic benchmarks for tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Core Physicochemical Properties
PropertyValueSource
CAS Number 138344-18-0[3]
Molecular Formula C₁₄H₁₇NO₃[3]
Molecular Weight 247.30 g/mol [3]
Appearance Solid
Storage 0 to 8°C, Inert atmosphere[3][4]
Spectroscopic Signature

The Boc protecting group and the methoxy substituent create a distinct and easily identifiable spectroscopic signature.

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is characterized by the large singlet for the nine tert-butyl protons around 1.5-1.6 ppm. The aromatic protons on the indole core exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

NucleusChemical Shift (δ, ppm)MultiplicityProtonsNotes
¹H~7.4-7.5d1HH-4
¹H~7.2-7.3d1HH-2
¹H~6.9-7.0d1HH-7
¹H~6.7-6.8dd1HH-5
¹H~6.4-6.5d1HH-3
¹H~3.8s3H-OCH₃
¹H~1.6s9H-C(CH₃)₃

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carbamate (Boc group).[5] Additional characteristic peaks include C-H stretching for aromatic and aliphatic groups and C-O stretching for the methoxy and ester functionalities.

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound is typically observed as its protonated molecular ion [M+H]⁺ at m/z 248. A characteristic fragmentation pattern involves the loss of the tert-butyl group or isobutylene (56 Da) from the molecular ion.

Synthesis and Purification

The most direct and common synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is via the N-protection of commercially available 6-methoxy-1H-indole.

Principle of N-Boc Protection

The reaction involves the nucleophilic attack of the indole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The choice of base is critical; a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is used to deprotonate the indole N-H, increasing its nucleophilicity without competing in the reaction. DMAP is often used as a catalyst to accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.

Experimental Protocol: Synthesis

This protocol provides a reliable method for the gram-scale synthesis of the title compound.

Reagents:

  • 6-Methoxy-1H-indole (1.0 eq)[6]

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration of indole)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxy-1H-indole and dissolve in the chosen solvent.

  • Add triethylamine and DMAP to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O portion-wise to the stirring solution. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is fully consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product is typically an oil or waxy solid. Purify via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure product.

Workflow for Synthesis and Purification

cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Dissolve 6-methoxyindole in DCM B Add TEA and DMAP A->B C Add (Boc)₂O B->C D Stir at RT (4-12h) Monitor by TLC C->D E Quench with H₂O D->E F Extract with DCM (3x) E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Silica Gel Chromatography (Hexanes/EtOAc) I->J K Pure Product J->K

Caption: Synthesis and purification workflow diagram.

Chemical Reactivity and Synthetic Utility

The true value of N-Boc-6-methoxyindole lies in its predictable and versatile reactivity, which provides access to a range of functionalized indole scaffolds.

N-Boc Deprotection

The Boc group is designed for facile removal under acidic conditions, regenerating the N-H indole. This is one of the most common transformations in synthetic sequences involving this intermediate.[7]

Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form the unstable tert-butyl cation, carbon dioxide, and the free indole. Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane are highly effective.[7][8]

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Experimental Protocol: Deprotection with TFA

  • Dissolve the N-Boc-6-methoxyindole (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the mixture in vacuo.

  • Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected 6-methoxyindole.

Directed ortho-Metalation (DoM) at C7

This reaction is a powerful demonstration of the Boc group's utility as a directing metalation group (DMG). While unprotected indoles typically undergo deprotonation at N-1 or lithiation at C-2, the N-Boc group directs strong organolithium bases to selectively deprotonate the C-7 position.[2] This provides a nucleophilic site for reaction with a wide range of electrophiles.

Causality: The mechanism involves the coordination of the lithium base (e.g., sec-BuLi or t-BuLi) to the carbonyl oxygen of the Boc group, positioning the base in close proximity to the C-7 proton for abstraction.[9] The use of a coordinating solvent like THF or an additive like TMEDA is essential to break up organolithium aggregates and increase basicity.[9][10]

cluster_dom Directed ortho-Metalation (DoM) cluster_quench Electrophilic Quench A N-Boc-6-methoxyindole in THF at -78°C B Add s-BuLi / TMEDA A->B C Coordination of Li to Boc=O and C7-H B->C D C7 Proton Abstraction Forms 7-Lithio Species C->D E Add Electrophile (E⁺) e.g., DMF, TMSCl, I₂ D->E Reaction with E⁺ F Formation of C7-E Bond E->F G Aqueous Workup F->G H 7-Substituted Product G->H Pd(0)L2 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OH)₂ + Base) Transmetal->Pd(0)L2 Reductive Elimination RedElim R¹-R² Transmetal->RedElim

Sources

Exploratory

Physical and chemical properties of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 6-methoxy-1H-indole-1-carboxylate Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 6-methoxy-1H-indole-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This compound is a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of a methoxy group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen imparts unique reactivity and stability, making it a versatile building block. This document delves into its structural characteristics, spectroscopic signature, core reactivity, and established protocols for its synthesis and deprotection. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Identification

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is an N-protected indole derivative. The Boc group serves to increase solubility in organic solvents and, most critically, to modulate the electronic properties and reactivity of the indole nucleus. The electron-donating 6-methoxy group further influences the regioselectivity of subsequent chemical transformations.

Identifier Value
IUPAC Name tert-butyl 6-methoxy-1H-indole-1-carboxylate
CAS Number 138344-18-0[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.30 g/mol [1]
InChI InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-9-7-10-5-6-11(16-4)8-12(10)15/h5-9H,1-4H3
InChIKey YHQRMGTGADZJMX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)OC)C

Physical and Spectroscopic Properties

The physical properties of this compound are characteristic of a moderately polar organic solid. Comprehensive spectroscopic analysis is essential for confirming its identity and purity.

Physical Properties
Property Value Source
Physical Form Solid
Purity Typically ≥95%[1]
Storage Store at 0°C to -20°C, sealed, away from moisture[1]
Spectroscopic Data (¹H and ¹³C NMR)

While a specific spectrum is dependent on the solvent and instrument, the following are characteristic chemical shifts (ppm) expected for tert-Butyl 6-methoxy-1H-indole-1-carboxylate in CDCl₃.

  • ¹H NMR:

    • δ ~8.0-7.5 (m, 2H): Protons on the indole ring, typically showing characteristic coupling.

    • δ ~7.0-6.8 (m, 2H): Remaining protons on the aromatic portion of the indole ring.

    • δ ~3.8 (s, 3H): The singlet corresponding to the methoxy (-OCH₃) group protons.

    • δ ~1.6 (s, 9H): The sharp singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR:

    • δ ~150.0: Carbonyl carbon of the Boc group.

    • δ ~160.0-155.0: Aromatic carbon attached to the methoxy group.

    • δ ~140.0-100.0: Remaining aromatic and pyrrolic carbons of the indole nucleus.

    • δ ~84.0: Quaternary carbon of the tert-butyl group.

    • δ ~55.6: Methoxy group carbon.

    • δ ~28.3: Methyl carbons of the tert-butyl group.

Chemical Properties and Synthetic Protocols

The chemical utility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is defined by the interplay between the indole core, the N-Boc protecting group, and the 6-methoxy activating group.

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2] Its installation on the indole nitrogen serves several critical functions:

  • Modulation of Reactivity: It withdraws electron density from the nitrogen, preventing N-alkylation and other side reactions at the nitrogen atom.

  • Directing Group: The bulky Boc group can sterically direct electrophilic substitution to specific positions on the indole ring, often favoring C2, C3, or C7 depending on the reaction conditions.[3]

  • Enhanced Solubility: It significantly improves the solubility of the indole scaffold in common organic solvents.

Synthesis Protocol: N-Boc Protection of 6-Methoxyindole

The standard procedure for the synthesis of the title compound involves the reaction of 6-methoxyindole with di-tert-butyl dicarbonate (Boc₂O).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM1 6-Methoxyindole Reaction Nucleophilic attack of indole nitrogen on Boc₂O SM1->Reaction Combine and stir at room temperature SM2 Di-tert-butyl dicarbonate (Boc₂O) SM2->Reaction Combine and stir at room temperature SM3 Base (e.g., TEA, DMAP) SM3->Reaction Combine and stir at room temperature SM4 Solvent (e.g., THF, DCM) SM4->Reaction Combine and stir at room temperature Workup Aqueous Workup Reaction->Workup Reaction completion Purify Column Chromatography Workup->Purify Product tert-Butyl 6-methoxy-1H- indole-1-carboxylate Purify->Product G Start N-Boc-6-methoxyindole Step1 Protonation of Carbonyl Oxygen Start->Step1  + H⁺ Reagent Strong Acid (e.g., TFA in DCM) Reagent->Step1 Step2 Formation of stable tert-butyl cation Step1->Step2 Step3 Carbamic acid intermediate formation Step2->Step3 Step4 Decarboxylation (Loss of CO₂) Step3->Step4 End 6-Methoxyindole Step4->End

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl 6-methoxy-1H-indole-1-carboxylate: Structure and Synthesis

Abstract This technical guide provides a comprehensive overview of tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry and medicinal chemistry. The document delves into the s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry and medicinal chemistry. The document delves into the structural features, spectroscopic properties, and critically evaluates various synthetic methodologies. Detailed experimental protocols, mechanistic insights, and comparative analysis of different synthetic routes are presented to offer researchers and drug development professionals a practical and in-depth resource.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. The strategic functionalization of the indole core allows for the fine-tuning of pharmacological activity. In this context, tert-butyl 6-methoxy-1H-indole-1-carboxylate serves as a versatile intermediate, offering both a protected nitrogen for controlled reactivity and a methoxy group that influences the electronic character of the indole ring.[2][3] The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][5][6] This guide aims to provide a detailed exploration of the structure and synthesis of this important compound, empowering researchers to leverage its potential in their synthetic endeavors.

Structure and Properties

The chemical structure of tert-butyl 6-methoxy-1H-indole-1-carboxylate comprises a bicyclic indole core, with a methoxy group (-OCH3) at the 6-position of the benzene ring and a tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen.

Molecular Formula: C₁₅H₁₉NO₃

Molecular Weight: 261.32 g/mol

CAS Number: 1215807-92-1

The presence of the electron-donating methoxy group at the 6-position increases the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions. The bulky tert-butyl group of the Boc protecting group provides steric hindrance, which can direct reactions to other positions of the indole ring. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are crucial for the characterization of this compound and are well-documented in the literature.

Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

The synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate typically involves a two-step process: the synthesis of the 6-methoxyindole core followed by the protection of the indole nitrogen with a Boc group. Several classical and modern synthetic methods can be employed for the construction of the substituted indole ring system.

Synthesis of the 6-Methoxyindole Core

The formation of the 6-methoxyindole scaffold is a critical precursor step. Common strategies include the Fischer indole synthesis and various transition-metal-catalyzed cyclization reactions.

3.1.1. Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for constructing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[7][8][9][10]

Reaction Scheme:

Caption: Fischer Indole Synthesis of 6-Methoxyindole.

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[11][11]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to yield the indole ring.[8][10] The choice of acid catalyst can significantly impact the reaction yield and selectivity.[7][8]

Experimental Protocol (General):

  • To a solution of 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound (e.g., pyruvic acid).

  • Add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride) portion-wise while maintaining the reaction temperature.

  • Heat the reaction mixture to the appropriate temperature (typically reflux) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 6-methoxyindole.

3.1.2. Palladium-Catalyzed Indole Synthesis

Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis, such as the Heck reaction and Buchwald-Hartwig amination.[11][12][13][14][15] These methods often provide milder reaction conditions and broader substrate scope compared to classical methods.

Intramolecular Heck Reaction: This approach involves the cyclization of an N-allyl-2-haloaniline derivative.[12][16][17]

Caption: Intramolecular Heck Reaction for 6-Methoxyindole Synthesis.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be adapted for indole synthesis.[11][13][15][18]

Boc Protection of 6-Methoxyindole

Once 6-methoxyindole is synthesized, the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted side reactions at the nitrogen atom during subsequent transformations.[4][5]

Reaction Scheme:

Caption: Boc Protection of 6-Methoxyindole.

Experimental Protocol:

  • Dissolve 6-methoxyindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Add a base, typically 4-dimethylaminopyridine (DMAP) as a catalyst and a tertiary amine like triethylamine (Et₃N).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 6-methoxy-1H-indole-1-carboxylate.

Alternative Synthetic Strategies

Other notable methods for indole synthesis that can be adapted for preparing 6-methoxyindole include:

  • Ullmann Condensation: This copper-catalyzed reaction can be used for C-N bond formation to construct the indole ring.[1][19][20][21]

  • Friedel-Crafts Acylation/Baeyer-Villiger Oxidation: A regioselective synthesis of 6-hydroxyindole, which can then be methylated, has been reported starting from indole.[22]

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsConditionsAdvantagesDisadvantages
Fischer Indole Synthesis Arylhydrazines, Carbonyl compoundsAcidic, High temperatureWell-established, readily available starting materialsHarsh conditions, limited functional group tolerance, potential for side reactions
Intramolecular Heck Reaction N-allyl-2-haloanilinesPalladium catalyst, Base, LigandMilder conditions, good functional group toleranceRequires pre-functionalized starting materials, catalyst cost
Buchwald-Hartwig Amination Aryl halides, AminesPalladium catalyst, Base, LigandBroad substrate scope, excellent functional group toleranceCatalyst and ligand sensitivity, potential for side reactions

Applications in Research and Drug Development

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. The methoxy group can be a key pharmacophoric feature or a handle for further functionalization. The Boc-protected nitrogen allows for selective modifications at other positions of the indole ring, such as C2, C3, and the benzene ring, before deprotection to reveal the final target compound. This intermediate has been utilized in the synthesis of compounds targeting various receptors and enzymes, including those involved in neurological disorders and cancer.[3]

Conclusion

This technical guide has provided a detailed examination of the structure and synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate. A thorough understanding of the available synthetic methodologies, including their advantages and limitations, is crucial for researchers in organic and medicinal chemistry. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the overall synthetic plan. The versatility of this intermediate ensures its continued importance in the development of novel therapeutics and other functional molecules.

References

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Sources

Exploratory

Synthesis of methoxy-activated indoles.

An In-Depth Technical Guide to the Synthesis of Methoxy-Activated Indoles: Strategies, Mechanisms, and Practical Considerations Abstract The indole nucleus is a cornerstone of medicinal chemistry and natural product synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methoxy-Activated Indoles: Strategies, Mechanisms, and Practical Considerations

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of countless biologically active compounds.[1][2] The introduction of a methoxy substituent onto the indole scaffold profoundly influences its electronic properties, enhancing reactivity and modulating biological function.[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principal synthetic strategies for constructing methoxy-activated indoles. We delve into the mechanistic underpinnings of classical methods, including the Fischer, Bischler-Möhlau, and Hemetsberger syntheses, and explore modern palladium-catalyzed approaches like the Larock annulation. Through detailed protocols, mechanistic diagrams, and a critical analysis of regioselectivity, this document serves as a practical and authoritative resource for the synthesis and application of this vital class of heterocyclic compounds.

The Significance of Methoxy-Activated Indoles in Modern Chemistry

The indole ring system is a privileged heterocyclic motif due to its prevalence in nature and its versatile chemical reactivity.[1][2] The addition of a methoxy (-OCH₃) group, a potent electron-donating group through resonance, further activates the molecule. This activation enhances the nucleophilicity of the indole core, facilitating electrophilic substitution and influencing the regiochemical outcome of cyclization reactions.[3]

This unique electronic profile is leveraged in numerous pharmaceuticals and natural products. For instance, Melatonin (5-methoxy-N-acetyltryptamine), a neurohormone regulating circadian rhythms, features a C5-methoxy group that is crucial for its biological activity.[4][5] The strategic placement of methoxy groups is also a key design element in developing novel therapeutics targeting a range of conditions, from cancer to neurodegenerative disorders.[4] Understanding how to efficiently and selectively construct these activated indoles is therefore a critical skill for synthetic and medicinal chemists.

Classical Strategies for Methoxyindole Construction

For over a century, a set of robust, named reactions has formed the foundation of indole synthesis. The application of these methods to methoxy-substituted precursors is a reliable strategy, provided the directing effects of the methoxy group are well understood.

Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most widely used method for preparing indoles, prized for its reliability and broad substrate scope.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a methoxy-substituted phenylhydrazine and an appropriate aldehyde or ketone.[3][6]

Causality Behind Experimental Choices: The choice of acid catalyst is critical. Brønsted acids like H₂SO₄, HCl, or p-toluenesulfonic acid are common, but Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective, particularly for sensitive substrates.[6] The reaction is driven by the formation of the stable, aromatic indole ring following the elimination of ammonia. The position of the methoxy group on the phenylhydrazine ring directly controls the position of the methoxy group on the final indole product, making it a highly predictable transformation.

Reaction Mechanism: The mechanism proceeds through several key steps:

  • Hydrazone Formation: Reaction between the methoxy-phenylhydrazine and the carbonyl compound.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [2][2]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement occurs, forming a new C-C bond. This is the crucial, irreversible, and stereochemistry-determining step.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine, forming a cyclic aminal.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole.

Fischer_Indole_Synthesis Start Methoxy-Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone (Intermediate A) Start->Hydrazone H⁺ Enamine Enamine Tautomer (Intermediate B) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Product (Intermediate C) Enamine->Rearrangement [3,3]-Sigmatropic Shift (H⁺) Cyclized Cyclized Aminal (Intermediate D) Rearrangement->Cyclized Cyclization Indole Methoxy-Indole (Product) Cyclized->Indole -NH₃, H⁺

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Methoxy-2-methylindole

  • Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), Acetone (1.5 eq), Glacial Acetic Acid.

  • Step 1: Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride in glacial acetic acid. Add acetone dropwise while stirring at room temperature. Stir for 1 hour. The formation of the hydrazone is often indicated by a color change or precipitation.

  • Step 2: Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.

  • Step 4: Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-methoxy-2-methylindole.

Bischler-Möhlau Indole Synthesis

This method constructs the indole ring by reacting an α-halo-ketone with an excess of a primary or secondary arylamine, such as a methoxy-substituted aniline.[8][9] It is particularly useful for synthesizing 2-arylindoles.[8][10]

Causality Behind Experimental Choices: The reaction typically requires high temperatures and often proceeds without an external catalyst, as the aniline reactant serves as both the nucleophile and the base. The key intermediate is an α-arylamino ketone, which then undergoes an intramolecular electrophilic aromatic substitution to form the indole ring.[11] The use of a large excess of the aniline helps to drive the initial substitution reaction and minimize side products.

Reaction Mechanism:

  • Nucleophilic Substitution: The methoxyaniline displaces the halide from the α-halo-ketone to form an α-(methoxyphenylamino)ketone.

  • Cyclization: An acid-catalyzed (often by anilinium hydrochloride formed in situ) intramolecular cyclization occurs. The electron-donating methoxy group activates the ortho position for this electrophilic attack.

  • Dehydration: The resulting indolin-2-ol intermediate readily dehydrates to form the aromatic indole.

Bischler_Mohlau_Synthesis Start Methoxyaniline + α-Halo-ketone Intermediate α-(Methoxyphenylamino)ketone Start->Intermediate Sₙ2 Cyclized Indolin-2-ol Intermediate Intermediate->Cyclized Intramolecular Cyclization (H⁺) Product Methoxy-Indole Cyclized->Product Dehydration (-H₂O) Larock_Indole_Synthesis Pd0 Pd(0) PdII_ArI Ar-Pd(II)-I Pd0->PdII_ArI Oxidative Addition PdII_Alkyne Alkyne Complex PdII_ArI->PdII_Alkyne Alkyne Coordination VinylPd Vinyl-Pd(II) Intermediate PdII_Alkyne->VinylPd Carbopalladation CyclizedPd Cyclized Pd(II) Complex VinylPd->CyclizedPd C-N Coupling CyclizedPd->Pd0 Reductive Elimination product Methoxy-Indole reactants o-Iodo-methoxyaniline + Alkyne

Sources

Foundational

The Synthetic Keystone: A Technical Guide to the Biological Potential of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic compounds with profound biological activities. Within this vast chemical space, tert-Butyl 6-methoxy-1H-indole-1-carboxylate emerges not as a direct therapeutic agent, but as a pivotal intermediate—a molecular keystone from which a diverse array of biologically active molecules can be constructed. Its unique structural features, namely the methoxy group at the 6-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offer chemists precise control over synthetic transformations, paving the way for the development of novel therapeutics. This guide provides an in-depth technical exploration of the synthetic utility and the biological significance of compounds derived from this versatile building block, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its use in synthesis and explore the pharmacological profiles of the potent molecules it helps create.

Physicochemical Properties and Synthetic Rationale

tert-Butyl 6-methoxy-1H-indole-1-carboxylate, with the molecular formula C₁₄H₁₇NO₃, presents as a stable, crystalline solid. The strategic placement of its functional groups is central to its utility in organic synthesis.

PropertyValue
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
AppearanceOff-white to pale pink powder[1]
Melting Point90-92 °C[2]
SolubilitySoluble in organic solvents like methanol[2]

The Boc protecting group on the indole nitrogen serves a critical function: it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. This enhanced stability and lipophilicity make the molecule amenable to a variety of reaction conditions.[3] Furthermore, the methoxy group at the 6-position is a key pharmacophore in many biologically active indole derivatives, influencing receptor binding and metabolic stability.[1][4]

Synthetic Pathways Enabled by tert-Butyl 6-methoxy-1H-indole-1-carboxylate

The true value of this compound lies in its role as a precursor. The following diagram illustrates a generalized synthetic workflow, highlighting the key transformations that leverage the unique properties of this intermediate.

G A tert-Butyl 6-methoxy-1H-indole-1-carboxylate B Functionalization (e.g., Formylation, Nitration) A->B Introduce new functional groups C Deprotection (Boc Removal) (e.g., TFA, HCl) A->C Direct deprotection B->C Expose indole N-H D Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D Further derivatization E Biologically Active 6-Methoxyindole Derivatives C->E Direct use of 6-methoxyindole D->E Final product synthesis G cluster_cell Cancer Cell A 6-Methoxyindole Derivative C Microtubule Assembly (Polymerization) A->C Inhibition B Tubulin Dimers B->C D Microtubule Disassembly (Depolymerization) C->D E Disrupted Mitotic Spindle F G2/M Phase Arrest E->F G Apoptosis F->G

Sources

Exploratory

Spectroscopic Characterization of tert-Butyl 6-methoxy-1H-indole-1-carboxylate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The strategic placement of the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The strategic placement of the N-tert-butoxycarbonyl (Boc) protecting group and the methoxy substituent on the indole scaffold makes this compound a valuable building block in the synthesis of complex therapeutic agents. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This document offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by comparative data from analogous structures, providing a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of tert-butyl 6-methoxy-1H-indole-1-carboxylate incorporates a planar indole ring system, a methoxy group at the 6-position which acts as an electron-donating group, and a bulky tert-butoxycarbonyl group attached to the indole nitrogen. This N-Boc group significantly influences the electronic environment of the indole ring and introduces characteristic signals in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For tert-butyl 6-methoxy-1H-indole-1-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The data presented here is predicted based on established chemical shift theory and data from the parent compound, 6-methoxy-1H-indole, and other N-Boc protected indoles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the indole ring, the methoxy group, and the tert-butyl group of the Boc protector. The electron-withdrawing nature of the carbamate in the Boc group generally shifts the signals of the pyrrole ring protons downfield compared to the unsubstituted indole.

Table 1: Predicted ¹H NMR Data for tert-Butyl 6-methoxy-1H-indole-1-carboxylate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d1HH-4The N-Boc group deshields the protons on the benzene ring, particularly H-7. H-4 is expected to be a doublet coupled to H-5.
~ 7.50d1HH-2The N-Boc group influences the electronic environment of the pyrrole ring, typically shifting H-2 downfield. It appears as a doublet coupled to H-3.
~ 7.00d1HH-7This proton is adjacent to the nitrogen bearing the electron-withdrawing Boc group, leading to a downfield shift. It appears as a singlet or a narrow doublet.
~ 6.85dd1HH-5This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
~ 6.50d1HH-3Coupled to H-2, this proton appears as a doublet.
3.85s3H-OCH₃The methoxy group protons are singlets and appear in their characteristic region.
1.65s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a strong singlet signal.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the Boc group is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 6-methoxy-1H-indole-1-carboxylate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 158.0C-6Aromatic carbon attached to the electron-donating methoxy group.
~ 150.0C=O (Boc)The carbonyl carbon of the tert-butoxycarbonyl group appears in the typical ester/carbonate region.
~ 136.0C-7aQuaternary carbon at the fusion of the two rings.
~ 131.0C-3aQuaternary carbon at the fusion of the two rings.
~ 126.0C-2Carbon of the pyrrole ring, influenced by the N-Boc group.
~ 122.0C-4Aromatic CH carbon.
~ 112.0C-5Aromatic CH carbon.
~ 107.0C-3Pyrrole ring carbon.
~ 95.0C-7Aromatic CH carbon, shifted upfield due to the ortho-methoxy group effect.
~ 84.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
55.7-OCH₃Methoxy carbon signal.
28.3-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl 6-methoxy-1H-indole-1-carboxylate is expected to be dominated by a strong carbonyl stretch from the Boc group.

Table 3: Predicted IR Absorption Bands for tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980-2930MediumC-H stretching (aliphatic, from Boc and methoxy groups)
~ 1735StrongC=O stretching (carbamate carbonyl of the Boc group)
~ 1600, 1480MediumC=C stretching (aromatic indole ring)
~ 1250StrongC-O stretching (ester linkage of the Boc group)
~ 1150StrongC-O stretching (aryl ether of the methoxy group)

The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of successful N-protection of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

For tert-butyl 6-methoxy-1H-indole-1-carboxylate (Molecular Formula: C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.12 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak is expected at m/z = 247.

  • Key Fragmentation: A characteristic fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group or isobutylene.

    • Loss of tert-butyl cation ([M - 57]⁺): A significant peak is expected at m/z = 190, corresponding to the indole-1-carboxylate fragment.

    • Loss of isobutylene ([M - 56]⁺): A peak at m/z = 191 is also likely, corresponding to the protonated indole-1-carboxylic acid.

    • Loss of the Boc group ([M - 101]⁺): A peak at m/z = 146 would correspond to the 6-methoxyindole fragment.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These represent standard practices in a well-equipped organic chemistry laboratory.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 6-methoxy-1H-indole-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Thin Film (for oils): If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often provides a strong molecular ion peak.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound like tert-butyl 6-methoxy-1H-indole-1-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of tert-butyl 6-methoxy-1H-indole-1-carboxylate. The predicted data and standard protocols outlined in this guide serve as a reliable resource for researchers working with this and structurally related compounds. Adherence to these analytical practices ensures the high quality and integrity of data essential for advancing research and development in the pharmaceutical sciences.

References

A complete list of references that could be used to support the claims and protocols in a full whitepaper would be extensive. For the purpose of this guide, key representative sources are provided below.

  • PubChem Compound Summary for CID 76659, 6-methoxy-1H-indole. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. This textbook provides a foundational understanding of NMR, IR, and MS techniques.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. [Link]

  • PubChem Compound Summary for CID 72183394, tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

Foundational

tert-Butyl 6-methoxy-1H-indole-1-carboxylate: A Comprehensive Technical Guide

Introduction Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their rich and diverse biological activities have est...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their rich and diverse biological activities have established them as "privileged structures" in medicinal chemistry.[2][3] Among the vast array of functionalized indoles, those bearing a methoxy substituent have garnered significant attention due to the electron-donating nature of this group, which can enhance reactivity and modulate biological properties.[1][3] This guide focuses on a key synthetic intermediate, tert-Butyl 6-methoxy-1H-indole-1-carboxylate , providing an in-depth exploration of its chemical identity, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen offers a strategic advantage, enabling controlled and selective reactions at other positions of the indole ring.[2]

Core Identifiers and Physicochemical Properties

Accurate identification of a chemical compound is paramount for scientific integrity and reproducibility. This section provides the key identifiers and physicochemical properties for tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

IdentifierValueSource
CAS Number 1394248-15-7[4]
Molecular Formula C₁₄H₁₉NO₃[4]
Molecular Weight 249.31 g/mol [4]
IUPAC Name tert-butyl 6-methoxy-1H-indole-1-carboxylate[4]
Synonyms 1-Boc-6-methoxyindole[5]
InChI InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-6,9H,7-8H2,1-4H3[4]
InChI Key QCJLJPALEHIJAI-UHFFFAOYSA-N[4]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)OC[4]
Physical Form Solid
Storage Temperature -20°C, sealed storage, away from moisture
Chemical Structure

The molecular architecture of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is foundational to its reactivity and utility. The diagram below illustrates its key functional components: the indole nucleus, the methoxy group at the 6-position, and the N-Boc protecting group.

Caption: Molecular structure of tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Synthesis and Reactivity

The synthesis of methoxy-activated indoles is a strategic approach to diversify the regiochemical behavior of the indole nucleus. The title compound is typically synthesized through the protection of the indole nitrogen of 6-methoxyindole.

General Synthesis Protocol

A common and efficient method for the synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate involves the reaction of 6-methoxyindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-methoxyindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a base, typically 4-dimethylaminopyridine (DMAP) as a catalyst, to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Caption: General workflow for the synthesis of the title compound.

Key Chemical Reactions

The presence of the Boc protecting group and the methoxy substituent dictates the reactivity of this molecule, making it a versatile intermediate.

  • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free 6-methoxyindole, allowing for subsequent reactions at the nitrogen atom.

  • Electrophilic Substitution: The electron-rich indole ring is susceptible to electrophilic substitution. The methoxy group at the 6-position activates the ring, primarily directing electrophiles to the 3-, 5-, and 7-positions. The Boc group can also influence the regioselectivity of these reactions.

  • Lithiation and Functionalization: Directed ortho-metalation (DoM) can be achieved by treating the compound with a strong base like n-butyllithium, leading to lithiation at the 7-position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

  • Cross-Coupling Reactions: While not directly applicable to the parent compound, derivatives such as bromo- or iodo-substituted analogs of tert-Butyl 6-methoxy-1H-indole-1-carboxylate are excellent substrates for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] These reactions are pivotal for constructing complex molecular architectures.[2]

Applications in Research and Drug Development

tert-Butyl 6-methoxy-1H-indole-1-carboxylate serves as a crucial building block in the synthesis of a diverse range of biologically active molecules.[4] Its utility spans various therapeutic areas.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various indole derivatives that are being investigated for their therapeutic potential.[4] The indole scaffold is present in numerous approved drugs, and the ability to functionalize the 6-methoxyindole core in a controlled manner is highly valuable in drug discovery programs.[2]

Synthesis of Kinase Inhibitors

Many kinase inhibitors, which are critical in oncology, feature a substituted indole core.[2] The functionalization of the tert-Butyl 6-methoxy-1H-indole-1-carboxylate scaffold allows for the synthesis of libraries of compounds that can be screened for kinase inhibitory activity.[2]

Agrochemical Development

Indole derivatives also find applications in the agrochemical industry.[4] The synthesis of novel indole-based compounds for use as herbicides, insecticides, or fungicides often utilizes versatile intermediates like the one discussed in this guide.

Caption: Applications of tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

  • Hazard Statements: According to available safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[6]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

Conclusion

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and role as a versatile building block make it an invaluable tool for researchers and scientists. The strategic placement of the methoxy group and the presence of the Boc protecting group allow for a high degree of control in the synthesis of complex indole derivatives with a wide range of potential biological activities. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

  • Chemspace. Tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate - C15H17NO4 | CSSB00010163188. [Link]

  • Chemsigma. Tert-butyl 3-iodo-6-methoxyindole-1-carboxylate [1268167-84-5]. [Link]

  • PubChem. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate | C14H16BrNO3 | CID 72183394. [Link]

  • Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 18(39), 7751-7773.
  • Pharmaffiliates. tert-Butyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxy-1H-indole-1-carboxylate. [Link]

  • ULAKBİM. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. [Link]

  • HETEROCYCLES. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. [Link]

  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Link]

  • MDPI. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. [Link]

  • PubChem. 6-Methoxy-1H-indole | C9H9NO | CID 76659. [Link]

  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ARKAT USA. Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. [Link]

  • MOLBASE. tert-butyl 6-bromo-1-methyl-1H-indole-3-carboxylate. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Pharmaffiliates. Chemical Name : tert-Butyl 4-methoxy-7-vinyl-1H-indole-1-carboxylate. [Link]

Sources

Exploratory

Commercial suppliers of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

An In-Depth Technical Guide to Sourcing and Utilizing tert-Butyl 6-methoxy-1H-indole-1-carboxylate for Chemical Research and Development Authored by a Senior Application Scientist This guide provides researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Utilizing tert-Butyl 6-methoxy-1H-indole-1-carboxylate for Chemical Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tert-Butyl 6-methoxy-1H-indole-1-carboxylate, a key heterocyclic building block. We will delve into strategies for sourcing high-quality material, interpreting analytical data for quality control, and provide a practical, field-proven experimental workflow demonstrating its synthetic utility.

Strategic Importance in Medicinal Chemistry

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] Tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a valuable derivative within this class for several reasons:

  • The Methoxy Group (-OCH₃): Located at the 6-position, this electron-donating group can modulate the electronic properties of the indole ring, influencing its reactivity and potential interactions with biological targets.[2]

  • The tert-Butoxycarbonyl (Boc) Group: This bulky protecting group on the indole nitrogen serves a critical function. It deactivates the otherwise reactive N-H bond, preventing unwanted side reactions and directing electrophilic substitution primarily to the C3 position. This allows for controlled and selective functionalization of the indole scaffold.[1]

Due to these features, this compound and its immediate, functionalized analogues are pivotal intermediates for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1]

Commercial Sourcing and Supplier Evaluation

While the parent compound, tert-Butyl 6-methoxy-1H-indole-1-carboxylate, can be synthesized, it is more common in research settings to procure commercially available, pre-functionalized derivatives. These derivatives, such as the 3-iodo or 3-bromo versions, provide a direct handle for cornerstone synthetic reactions like palladium-catalyzed cross-couplings.

When selecting a supplier, it is imperative to move beyond price alone and consider purity, documentation, and batch-to-batch consistency. Below is a comparative table of representative commercial suppliers for key functionalized analogues.

Supplier Product Name / Synonym CAS Number Typical Purity Key Application
BLDpharm tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate1268167-84-5≥95%Intermediate for Suzuki, Heck, and other cross-coupling reactions.[3]
Sigma-Aldrich (Merck) tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate1823499-34-8≥96%Versatile building block for C-C and C-N bond formation.[4]
Combi-Blocks tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate1481631-51-9≥95%Precursor for reductive amination, Wittig reactions, and further derivatization.[5]
Smolecule tert-Butyl 6-methoxyindoline-1-carboxylate1394248-15-7≥95%Saturated analogue, used as a precursor to the indole via oxidation.[6]

Note: The table is representative and not exhaustive. Researchers should always verify current specifications and availability with the supplier.

Quality Control: A Self-Validating System

Upon receiving a chemical, it is crucial to validate its identity and purity, even when a Certificate of Analysis (CoA) is provided. This ensures the integrity of your experimental results.

Interpreting the Certificate of Analysis (CoA)

A CoA is the supplier's attestation of quality. Key parameters to scrutinize include:

  • Identity Confirmation: Verified by techniques like ¹H NMR and Mass Spectrometry.

  • Purity Assessment: Typically determined by HPLC or GC, expressed as a percentage.

  • Physical Properties: Appearance, melting point, etc.

Essential In-House Analytical Verification
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. For a compound like tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate, you should expect to see:

    • ~1.6 ppm: A sharp singlet, integrating to 9 protons (the Boc group).

    • ~3.8 ppm: A sharp singlet, integrating to 3 protons (the methoxy group).

    • ~7.0-8.0 ppm: A series of signals (doublets, singlets) corresponding to the 4 protons on the indole core. The specific splitting pattern confirms the substitution pattern.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and molecular weight.

    • LC (HPLC): The chromatogram should show one major peak, with the area of this peak relative to all other peaks indicating the purity.

    • MS: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₁₄H₁₆INO₃ (the 3-iodo derivative), the exact mass is 373.02 g/mol .[3]

Handling, Storage, and Safety

  • Storage: Based on supplier recommendations, these compounds should be stored in a cool, dry place, often at 2-8°C or -20°C, in a tightly sealed container to prevent degradation from moisture and air.[3]

  • Safety: While specific toxicity data may be limited, standard laboratory precautions should be taken. These compounds are typically classified with GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The synthetic utility of these building blocks is best demonstrated through a robust and widely used protocol. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. Here, we describe a typical workflow using tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate as the starting material.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Final Analysis Start Starting Materials Mix Combine & Mix Start->Mix Indole, Boronic Acid Reagents Reagents & Solvent Reagents->Mix Pd Catalyst, Base, Solvent Inert Inert Atmosphere Inert->Mix N2 or Ar Purge Heat Heat to 80-100 °C Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End Pure Product Analyze->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Objective: To synthesize a 3-aryl-6-methoxy-1H-indole derivative.

Materials:

  • tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine [PPh₃] (0.1 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, ligand, and the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting indole material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

This protocol is a generalized template. Optimization of the catalyst, ligand, base, and solvent system may be necessary depending on the specific arylboronic acid used.[7][8]

Conclusion

Tert-Butyl 6-methoxy-1H-indole-1-carboxylate and its functionalized analogues are indispensable tools for the modern medicinal chemist. A successful research outcome depends not only on a well-designed synthetic route but also on the procurement of high-quality starting materials. By carefully selecting suppliers, rigorously verifying the quality of reagents through established analytical methods, and employing robust, well-understood protocols, researchers can confidently and efficiently advance their drug discovery programs.

References

  • Lead Sciences. tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate.[Link]

  • Pharmaffiliates. tert-Butyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxy-1H-indole-1-carboxylate.[Link]

  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.[Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[Link]

  • MDPI. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity.[Link]

  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.[Link]

  • PubChem. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate.[Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -.[Link]

  • The Good Scents Company. 6-tert-butyl quinoline, 68141-13-9.[Link]

  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.[Link]

  • Pharmaffiliates. Chemical Name : tert-Butyl 4-methoxy-7-vinyl-1H-indole-1-carboxylate.[Link]

  • NIH. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity.[Link]/PMC9205315/)

Sources

Foundational

Guide to the Purity, Characterization, and Analytical Standards of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a pivotal building block in modern medicinal chemistry, serving as a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including those with potential anticancer and anti-inflammatory properties.[1] Its structural integrity and purity are not merely desirable but absolutely critical, as impurities can derail subsequent synthetic steps, introduce confounding variables in biological assays, and pose significant safety risks in drug development. This guide provides a comprehensive framework for establishing and verifying the analytical standards of this compound. We will delve into the causality behind purification strategies, detail robust analytical methodologies for quality control, and present a self-validating system for ensuring lot-to-lot consistency, empowering researchers to proceed with confidence.

The Strategic Importance of Quality in a Synthetic Intermediate

The indole nucleus is a privileged scaffold in drug discovery. The addition of a 6-methoxy group and a 1-N-Boc protecting group creates a versatile and stable intermediate, ready for further functionalization. The tert-butyloxycarbonyl (Boc) group serves to protect the indole nitrogen, preventing unwanted side reactions and allowing for regioselective chemistry at other positions of the indole ring.

The quality of this starting material directly dictates the success and reproducibility of multi-step syntheses. The presence of even minor impurities, such as the unprotected 6-methoxy-1H-indole, isomers, or residual synthesis reagents, can lead to significant downstream consequences:

  • Reduced Yield: Impurities can compete in subsequent reactions, lowering the yield of the desired product.

  • Complex Purification: The introduction of new, unintended by-products complicates purification, increasing time and solvent consumption.

Therefore, a rigorous analytical approach is not an obstacle but a foundational pillar of efficient and successful research and development.

Synthesis and Purification: A Proactive Approach to Purity

A common and efficient route to synthesize tert-Butyl 6-methoxy-1H-indole-1-carboxylate involves the direct N-protection of commercially available 6-methoxy-1H-indole. This is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) in an aprotic solvent.

While the reaction is generally high-yielding, the crude product is never entirely pure. A robust purification strategy is essential.

Purification Workflow

crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Remove water-soluble impurities extract Organic Extraction (e.g., Ethyl Acetate) workup->extract dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) extract->dry pre_analysis Purity Assessment (TLC or fast HPLC) dry->pre_analysis decision Purity > 95%? pre_analysis->decision chromatography Silica Gel Column Chromatography decision->chromatography No recrystallization Recrystallization (e.g., Hexane/EtOAc) decision->recrystallization Yes post_analysis Fraction Analysis (TLC) chromatography->post_analysis Gradient elution final_product High-Purity Product recrystallization->final_product pool Pool Pure Fractions post_analysis->pool pool->final_product

Caption: Purification workflow for tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Causality in Purification Choices:

  • Column Chromatography: This is the workhorse method for removing closely related impurities.[2][3] The choice of a non-polar solvent system (e.g., ethyl acetate in hexanes) is dictated by the moderate polarity of the N-Boc indole. A gradient elution, starting with low polarity, will first elute non-polar by-products, followed by the product, with more polar impurities like the starting 6-methoxy-1H-indole eluting last.

  • Recrystallization: If the crude product is already of moderate-to-high purity (>95%), recrystallization is a more efficient and scalable method for removing trace impurities. The choice of solvent system is critical; a good system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

The Analytical Gold Standard: A Multi-Technique Approach

No single analytical technique is sufficient to fully characterize a reference standard. A combination of chromatographic and spectroscopic methods is required to confirm identity, purity, and quality.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and detecting related impurities. A reversed-phase method is most effective.

Table 1: HPLC Method Parameters and Specifications

ParameterRecommended ValueRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds.
Mobile Phase A Water (0.1% Formic Acid)Acidification improves peak shape and suppresses ionization of acidic/basic impurities.
Mobile Phase B Acetonitrile (0.1% Formic Acid)A common, effective organic modifier with good UV transparency.
Gradient 50% B to 95% B over 20 min, hold 5 min, return to 50% BEnsures elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Detection UV at 220 nm and 275 nmThe indole chromophore has strong absorbance around 220 nm and 275 nm. Dual wavelengths help detect impurities with different spectra.
Injection Volume 10 µLA standard volume to avoid column overloading.
Sample Prep 1 mg/mL in AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Acceptance Criteria Purity: ≥ 98.0% Any Single Impurity: ≤ 0.5%Typical specifications for a high-quality synthetic intermediate.

Step-by-Step HPLC Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Blank Injection: Inject the diluent (acetonitrile) to ensure no system peaks interfere with the analysis.

  • Sample Injection: Inject the prepared sample solution and acquire the chromatogram according to the gradient profile.

  • Data Analysis: Integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Structural Confirmation: NMR and Mass Spectrometry

While HPLC confirms purity, it does not confirm identity. Spectroscopic methods are essential for structural verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.[4][5]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key expected signals include the singlet for the 9 protons of the tert-butyl group (~1.6 ppm), the singlet for the 3 methoxy protons (~3.8 ppm), and the characteristic aromatic protons of the indole ring.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the Boc group (~150 ppm) and the quaternary carbon attached to the tert-butyl group (~84 ppm).[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected primary ion would be the protonated molecule [M+H]⁺. For C₁₄H₁₇NO₃ (MW = 247.29), the expected m/z would be ~248.3.

Residual Impurities: Solvents and Water
  • Residual Solvents: Synthesis and purification steps often leave trace amounts of organic solvents. Headspace Gas Chromatography (GC-HS) is the standard method for quantifying these volatile compounds (e.g., ethyl acetate, hexanes, DCM). Limits for residual solvents are defined by regulatory guidelines such as those from the ICH.

  • Water Content: The presence of water can affect reaction stoichiometry and stability. Karl Fischer titration is the definitive method for accurately measuring water content.

Integrated Quality Control Workflow

A self-validating system for quality control ensures that every batch of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is fit for purpose.

cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profile cluster_2 Residuals & Physical Properties NMR ¹H and ¹³C NMR Release Released for Use NMR->Release MS Mass Spectrometry MS->Release HPLC HPLC-UV (Purity ≥ 98.0%) HPLC->Release GCHS GC-HS (Solvents) GCHS->Release KF Karl Fischer (Water) KF->Release Appearance Appearance (Visual) Appearance->Release Incoming Incoming Material Incoming->NMR Incoming->MS Incoming->HPLC Incoming->GCHS Incoming->KF Incoming->Appearance

Caption: A comprehensive analytical testing cascade for material release.

Conclusion

The quality of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a non-negotiable prerequisite for its successful application in research and drug development. By implementing a multi-faceted analytical strategy encompassing chromatography for purity, spectroscopy for identity, and specific tests for residual impurities, scientists can ensure the integrity of their synthetic pathways and the reliability of their results. This guide provides the framework and the underlying scientific rationale to establish a robust, self-validating quality control system, transforming a simple chemical intermediate into a reliable and powerful tool for innovation.

References

  • Ravi Kumar, G., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(4), 580-585. [Link]

  • Berezin, A. A., & Marinelli, D. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc, 2017(iii), 287-292. [Link]

  • Rojas-Guevara, J., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(11), 3568. [Link]

  • Hudlicky, T., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3829. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC. [Link]

  • Supporting Information for various syntheses detailing NMR characterization. (n.d.). Royal Society of Chemistry. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate in Common Laboratory Solvents

Introduction: Understanding the Significance of Solubility in Drug Discovery and Development In the landscape of modern drug discovery and chemical research, a thorough understanding of a compound's physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation development. This guide provides an in-depth technical exploration of the solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various indole derivatives of medicinal importance.

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing solubility. We will delve into the theoretical underpinnings of why this specific molecule exhibits particular solubility characteristics, provide detailed, actionable protocols for both qualitative and quantitative solubility determination, and present a predictive analysis to guide solvent selection in a laboratory setting. Our approach is rooted in the "like dissolves like" principle, which posits that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.

Molecular Profile of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

To comprehend the solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate, we must first examine its molecular architecture.

  • Core Structure: The molecule is built upon an indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

  • Key Functional Groups:

    • tert-Butyl Carboxylate: This bulky, non-polar group attached to the indole nitrogen significantly influences the molecule's lipophilicity.

    • Methoxy Group: The -OCH₃ group on the benzene ring is a polar functional group capable of acting as a hydrogen bond acceptor.

    • Indole NH: The nitrogen in the indole ring, protected by the tert-butyl carboxylate group, has reduced hydrogen-bonding capability as a donor.

The interplay of the large, non-polar tert-butyl group and the polar methoxy and carboxylate functionalities dictates the overall polarity and, consequently, the solubility profile of the molecule.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and the solvent.[1] Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.

Based on its structure, tert-Butyl 6-methoxy-1H-indole-1-carboxylate can be classified as a moderately polar molecule. The presence of the large non-polar tert-butyl group suggests good solubility in non-polar and moderately polar organic solvents. Conversely, its limited capacity for hydrogen bonding and significant non-polar surface area predict poor solubility in highly polar, protic solvents like water.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate in a range of common laboratory solvents, categorized by their polarity. This prediction is based on the "like dissolves like" principle and the structural analysis of the solute.

Solvent CategorySolventPolarity IndexPredicted SolubilityRationale for Prediction
Non-Polar Hexane0.1SolubleThe large non-polar tert-butyl group and indole ring system will interact favorably with the non-polar solvent via London dispersion forces.
Toluene2.4Very SolubleThe aromatic nature of toluene can engage in π-stacking interactions with the indole ring, in addition to favorable van der Waals forces.
Moderately Polar Aprotic Diethyl Ether2.8SolubleThe ether can act as a hydrogen bond acceptor for any potential weak interactions, and its overall low polarity is compatible with the solute.
Dichloromethane (DCM)3.1Very SolubleDCM is an excellent solvent for a wide range of organic compounds and is expected to effectively solvate the molecule.
Ethyl Acetate4.4Very SolubleThe ester functionality of the solvent can interact with the polar groups of the solute, while its alkyl chain is compatible with the non-polar regions.
Tetrahydrofuran (THF)4.0Very SolubleSimilar to diethyl ether but slightly more polar, THF is expected to be a very good solvent.
Polar Aprotic Acetone5.1SolubleThe ketone functionality can act as a hydrogen bond acceptor, and its polarity is sufficient to dissolve the moderately polar solute.
Acetonitrile (ACN)5.8Moderately SolubleThe high polarity of ACN may start to be less compatible with the large non-polar regions of the solute.
Dimethylformamide (DMF)6.4SolubleDMF is a strong polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)7.2SolubleDMSO is a highly polar aprotic solvent and is often a solvent of last resort for poorly soluble compounds.
Polar Protic Methanol5.1Sparingly SolubleThe hydrogen bonding network of methanol will be disrupted by the large non-polar solute, leading to low solubility.
Ethanol4.3Sparingly SolubleSimilar to methanol, but the slightly larger alkyl chain may offer slightly better interaction with the non-polar parts of the solute.
Water10.2InsolubleThe strong hydrogen bonding network of water and the high polarity difference will lead to very poor solubility.

Experimental Determination of Solubility

To validate the predicted solubility profile, a systematic experimental approach is necessary. This involves both qualitative and quantitative methods.

Qualitative Solubility Assessment: A Step-by-Step Protocol

This rapid method provides a binary "soluble" or "insoluble" assessment and is useful for initial solvent screening.

Materials:

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • A selection of test solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Methanol, Water)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of tert-Butyl 6-methoxy-1H-indole-1-carboxylate into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Insoluble: The solid remains undissolved, or the solution is cloudy/turbid.

  • Record Keeping: Meticulously record the observations for each solvent.

Below is a diagram illustrating the workflow for the qualitative solubility assessment.

G start Start: Weigh 10 mg of Compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Record as 'Soluble' observe->soluble  Clear Solution insoluble Record as 'Insoluble' observe->insoluble  Solid Remains end End soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: Gravimetric Method

For a more precise measurement of solubility, a gravimetric method can be employed. This method determines the concentration of a saturated solution.

Materials:

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • Selected solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Stir plate and stir bars

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of tert-Butyl 6-methoxy-1H-indole-1-carboxylate to a known volume of the solvent in a scintillation vial (e.g., 50 mg in 5 mL).

    • Seal the vial and stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Record the exact mass of the evaporation dish with the solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Mass Determination of Solute:

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

    • Solubility (in g/L) = (Mass of solute in g) / (Volume of solution withdrawn in L).

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G start Start: Prepare Saturated Solution equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate filter Filter Supernatant into Pre-weighed Dish equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L) weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The observed solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a direct consequence of the interplay between its structural features and the properties of the solvent.

  • Polarity Matching: As predicted, the compound's moderate polarity leads to higher solubility in solvents of similar polarity, such as dichloromethane and ethyl acetate. The principle of "like dissolves like" is the primary determinant of its solubility profile.[1]

  • Hydrogen Bonding: The methoxy and carbonyl groups can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors may exhibit some interaction, but the bulky tert-butyl group can sterically hinder these interactions. The absence of a strong hydrogen bond donor on the solute limits its solubility in highly protic solvents like water.

  • Van der Waals Forces: The large, non-polar surface area of the indole ring and the tert-butyl group allows for significant London dispersion forces. These forces are the primary mode of interaction with non-polar solvents like hexane and toluene, leading to good solubility.

  • Acid-Base Chemistry: tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a neutral compound and is not expected to show enhanced solubility in aqueous acidic or basic solutions, as it lacks functional groups that can be readily protonated or deprotonated.

The following diagram illustrates the key intermolecular interactions that govern the solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

G cluster_solute tert-Butyl 6-methoxy-1H-indole-1-carboxylate cluster_solvents Solvent Interactions solute Indole Ring (π-π interactions, van der Waals) tert-Butyl Group (van der Waals) Methoxy & Carbonyl (Dipole-Dipole, H-bond acceptor) polar_protic Polar Protic (e.g., Water) - Strong H-bonding network - Poor interaction with non-polar parts solute->polar_protic Low Solubility polar_aprotic Polar Aprotic (e.g., Acetone) - Dipole-dipole interactions - H-bond acceptor solute->polar_aprotic Good Solubility non_polar Non-Polar (e.g., Hexane) - London dispersion forces solute->non_polar Good Solubility

Caption: Key Solvent-Solute Interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate, grounded in theoretical principles and supported by detailed experimental protocols. The moderately polar nature of this compound, arising from a balance of a large non-polar backbone and polar functional groups, dictates its favorable solubility in a range of non-polar to moderately polar aprotic organic solvents and its poor solubility in highly polar protic solvents.

For researchers and drug development professionals, this understanding is crucial for optimizing reaction conditions, developing effective purification strategies (e.g., crystallization), and formulating this intermediate for subsequent synthetic steps. The provided experimental workflows offer a robust framework for obtaining reliable solubility data, which is a cornerstone of chemical process development and pharmaceutical sciences. Further studies could involve quantitative solubility determination across a broader range of temperatures to establish a more complete solubility profile, which would be invaluable for crystallization process design.

References

  • PubChem. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate: An Essential Building Block for Drug Discovery

Introduction: The Significance of N-Protected Indoles in Medicinal Chemistry The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Protected Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the 6-methoxyindole moiety is a key component in a variety of biologically active compounds. The strategic protection of the indole nitrogen is a critical step in the multi-step synthesis of complex drug candidates, enabling selective functionalization at other positions of the indole ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its facile removal under acidic conditions.

This application note provides a detailed guide for the synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[2] We will first explore the synthesis of the precursor, 6-methoxyindole, via the classical Fischer indole synthesis. Subsequently, a detailed, field-proven protocol for the N-Boc protection of 6-methoxyindole will be presented, including insights into the reaction mechanism and optimization strategies.

Part 1: Synthesis of the Precursor - 6-Methoxyindole

The journey to our target molecule begins with the synthesis of 6-methoxyindole. The Fischer indole synthesis, a venerable and reliable method discovered in 1883, remains a cornerstone for constructing the indole ring system.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[3][4][5]

Reaction Scheme: Fischer Indole Synthesis of 6-Methoxyindole

The synthesis of 6-methoxyindole commences with the reaction of 4-methoxyphenylhydrazine with pyruvic acid. The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia and decarboxylation to yield the final indole product.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone Hydrazone Intermediate 4-methoxyphenylhydrazine->Hydrazone + Pyruvic Acid (Acid Catalyst, Heat) Pyruvic_acid Pyruvic Acid Pyruvic_acid->Hydrazone Indole_carboxylic_acid 6-Methoxyindole-2-carboxylic acid Hydrazone->Indole_carboxylic_acid [3,3]-Sigmatropic Rearrangement 6-methoxyindole 6-Methoxyindole Indole_carboxylic_acid->6-methoxyindole Decarboxylation (Heat)

Caption: Fischer Indole Synthesis of 6-Methoxyindole.

Experimental Protocol: Synthesis of 6-Methoxyindole

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenylhydrazine hydrochloride174.6310.0 g0.057
Pyruvic acid88.065.5 g0.062
Polyphosphoric acid (PPA)-50 g-
Toluene92.14100 mL-
Sodium bicarbonate (sat. aq. solution)84.01As needed-
Brine (sat. aq. solution)-As needed-
Anhydrous sodium sulfate142.04As needed-
Ethyl acetate88.11For extraction-
Hexanes-For chromatography-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 0.057 mol) and toluene (50 mL).

  • Hydrazone Formation: To the stirred suspension, add a solution of pyruvic acid (5.5 g, 0.062 mol) in toluene (20 mL) dropwise over 15 minutes at room temperature.

  • Cyclization: After the addition is complete, heat the mixture to reflux for 1 hour. Cool the reaction mixture to approximately 80 °C and carefully add polyphosphoric acid (50 g).

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 2 hours. The color of the mixture will darken.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 6-methoxyindole as a solid.

Part 2: N-Boc Protection of 6-Methoxyindole

With the precursor in hand, the next critical step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Mechanism of Boc Protection with DMAP Catalysis

The role of DMAP is to act as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then readily attacked by the nucleophilic indole nitrogen, transferring the Boc group and regenerating the DMAP catalyst.[5][6]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc2O Boc Anhydride Activated_Boc N-Boc-pyridinium Intermediate Boc2O->Activated_Boc + DMAP DMAP DMAP DMAP->Activated_Boc Indole 6-Methoxyindole Protected_Indole tert-Butyl 6-methoxy-1H- indole-1-carboxylate Indole->Protected_Indole + Activated Boc Activated_Boc->Protected_Indole Regenerated_DMAP DMAP (regenerated) Activated_Boc->Regenerated_DMAP releases

Caption: Mechanism of DMAP-catalyzed Boc protection.

Experimental Protocol: Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

This protocol provides a detailed, step-by-step method for the Boc protection of 6-methoxyindole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
6-Methoxyindole147.175.0 g0.0341.0
Di-tert-butyl dicarbonate (Boc₂O)218.258.9 g0.0411.2
4-(Dimethylamino)pyridine (DMAP)122.170.42 g0.00340.1
Tetrahydrofuran (THF), anhydrous72.11100 mL--
Ethyl acetate88.11For work-up--
1 M HCl (aq. solution)36.46For washing--
Sodium bicarbonate (sat. aq. solution)84.01For washing--
Brine (sat. aq. solution)-For washing--
Anhydrous magnesium sulfate142.04For drying--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-methoxyindole (5.0 g, 0.034 mol) and anhydrous tetrahydrofuran (THF) (100 mL). Stir the mixture until the indole is completely dissolved.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (8.9 g, 0.041 mol) to the solution, followed by the addition of 4-(dimethylamino)pyridine (0.42 g, 0.0034 mol).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL).

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 6-methoxy-1H-indole-1-carboxylate as a white to off-white solid. The expected yield is typically in the range of 85-95%.

Conclusion

The synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate is a straightforward and high-yielding process that provides a crucial intermediate for the synthesis of more complex molecules in drug discovery and development. The Fischer indole synthesis offers a reliable route to the 6-methoxyindole precursor, and the subsequent DMAP-catalyzed Boc protection proceeds efficiently under mild conditions. The detailed protocols provided herein are designed to be a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, facilitating the synthesis of this important building block for the development of novel therapeutic agents.

References

  • Grokipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

  • NIH. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Link]

  • Organic Syntheses. 6-METHOXY-β-TETRALONE. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

Sources

Application

The Versatile Toolkit for Drug Discovery: Harnessing tert-Butyl 6-methoxy-1H-indole-1-carboxylate in Cross-Coupling Reactions

Introduction: The Privileged 6-Methoxyindole Scaffold in Medicinal Chemistry The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 6-Methoxyindole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Within this important class of heterocycles, the 6-methoxyindole motif is of particular interest. The methoxy group at the 6-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its pharmacological profile. This substituent is a common feature in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities.

The strategic functionalization of the indole core is paramount in the drug discovery process, allowing for the fine-tuning of a molecule's interaction with its biological target. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[2] This guide focuses on the application of tert-Butyl 6-methoxy-1H-indole-1-carboxylate as a key building block in these transformative reactions.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a critical design element. It serves a dual purpose: it modulates the reactivity of the indole ring, preventing unwanted side reactions, and it allows for controlled, regioselective functionalization at other positions. The Boc group can be readily removed under mild acidic conditions, providing a straightforward route to the final N-H indole-containing target molecule. This application note provides detailed protocols and expert insights into leveraging this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions, empowering researchers to accelerate their drug discovery and development programs.

Core Concepts: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation (for Suzuki, and related reactions) or migratory insertion (for Heck), and reductive elimination.[3]

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Catalytic Cycle of Palladium Cross-Coupling", labelloc=t, labeljust=c, rankdir="LR"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(R-X)", shape=ellipse, style=solid, color="#EA4335"]; PdII [label="R-Pd(II)-X(L_n)\n(Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(R'-M)", shape=ellipse, style=solid, color="#34A853"]; PdII_R_R [label="R-Pd(II)-R'(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, color="#EA4335"]; Product [label="R-R'\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Aryl/Vinyl Halide\nor Triflate"]; OxAdd -> PdII; PdII -> Transmetalation [label="Organometallic\nReagent"]; Transmetalation -> PdII_R_R; PdII_R_R -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label="Catalyst\nRegeneration"]; } enddot Figure 1: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (e.g., a halogenated indole derivative), forming a Pd(II) intermediate.

  • Transmetalation/Migratory Insertion: In reactions like the Suzuki-Miyaura coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center in a step called transmetalation. For the Heck reaction, the alkene coordinates to the palladium, followed by migratory insertion of the alkene into the Pd-C bond.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

The choice of ligands, base, and solvent is critical for the efficiency of each step and the overall success of the reaction. The protocols outlined below have been designed to provide robust starting points for the successful application of tert-Butyl 6-methoxy-1H-indole-1-carboxylate in these powerful transformations.

Application Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[4] This reaction demonstrates broad functional group tolerance and typically proceeds under mild conditions. For successful coupling with the electron-rich tert-Butyl 6-methoxy-1H-indole-1-carboxylate system, careful selection of the catalyst and base is important to ensure efficient transmetalation.

dot digraph "Suzuki_Miyaura_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Suzuki-Miyaura Coupling Experimental Workflow", labelloc=t, labeljust=c]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Halogenated Indole,\nArylboronic Acid, and Base"]; Degas [label="Degas the Reaction Mixture"]; Catalyst [label="Add Pd Catalyst and Ligand"]; Heat [label="Heat to Reaction Temperature\n(e.g., 80-100 °C)"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup and Extraction"]; Purify [label="Column Chromatography"]; Product [label="Isolate Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } enddot Figure 2: A general workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated N-Boc-6-methoxyindole

  • Reactants and Reagents:

    • Halogenated tert-Butyl 6-methoxy-1H-indole-1-carboxylate (e.g., 4-bromo or 7-bromo derivative) (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Procedure:

    • To a dry Schlenk flask, add the halogenated indole, arylboronic acid, and potassium phosphate.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • In a separate vial, premix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent, and add this catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-95[5]
Pd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O9070-90General Protocol
Pd(PPh₃)₄Na₂CO₃DME/H₂O8565-85
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[3] This reaction is of immense importance in the synthesis of pharmaceuticals, as the amine functionality is a key pharmacophore in many drug molecules. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered amines.[6]

Protocol: Buchwald-Hartwig Amination of a Halogenated N-Boc-6-methoxyindole

  • Reactants and Reagents:

    • Halogenated tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (1-3 mol%)

    • Xantphos or BrettPhos (2-6 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add the halogenated indole, amine, and base to a dry Schlenk flask.

    • Add the Pd₂(dba)₃ and ligand.

    • Add the anhydrous solvent.

    • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11080-98General Protocol
Pd(OAc)₂ / BrettPhosNaOtBuDioxane10075-95[3]
Pd/DavePhosK₃PO₄Toluene10070-90[3]
Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins. This transformation is a powerful tool for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations. The reaction typically requires a phosphine ligand and an inorganic or organic base.

dot digraph "Heck_Reaction_Mechanism" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Heck Reaction Catalytic Cycle", labelloc=t, labeljust=c]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5]; edge [color="#5F6368", penwidth=1.5, arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)"]; PdII_ArX [label="Ar-Pd(II)-X(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkeneCoord [label="Alkene\nCoordination"]; PdII_Alkene [label="Ar-Pd(II)-X(L_n)(Alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; MigratoryInsert [label="Migratory\nInsertion"]; PdII_Alkyl [label="R-Pd(II)-X(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaHydride [label="β-Hydride\nElimination"]; Product_HPdX [label="Alkene Product + H-Pd(II)-X(L_n)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim_Base [label="Reductive Elimination\n(with Base)"];

// Edges Pd0 -> OxAdd; OxAdd -> PdII_ArX; PdII_ArX -> AlkeneCoord; AlkeneCoord -> PdII_Alkene; PdII_Alkene -> MigratoryInsert; MigratoryInsert -> PdII_Alkyl; PdII_Alkyl -> BetaHydride; BetaHydride -> Product_HPdX; Product_HPdX -> RedElim_Base; RedElim_Base -> Pd0 [label="Catalyst\nRegeneration"]; } enddot Figure 3: A schematic of the catalytic cycle for the Heck reaction.

Protocol: Heck Coupling of a Halogenated N-Boc-6-methoxyindole

  • Reactants and Reagents:

    • Halogenated tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate) (1.5-2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Tri-tert-butylphosphine (P(tBu)₃) (2-10 mol%)

    • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Anhydrous DMF or NMP

  • Procedure:

    • To a dry reaction vessel, add the halogenated indole, Pd(OAc)₂, and the phosphine ligand.

    • Seal the vessel and purge with an inert gas.

    • Add the anhydrous solvent, followed by the base and the alkene via syringe.

    • Heat the reaction mixture to 100-140 °C.

    • Monitor the reaction's progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water to remove the base and salts.

    • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Table 3: Representative Conditions for the Heck Reaction

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10060-85General Protocol
Pd₂(dba)₃ / P(tBu)₃K₂CO₃Dioxane12070-90General Protocol
PdCl₂(PPh₃)₂NaOAcNMP14065-88[1]
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize alkynylated indoles by reacting a halogenated indole with a terminal alkyne.[7] This reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base.[8] The resulting alkynyl indoles are valuable intermediates for the synthesis of more complex molecules.

Protocol: Sonogashira Coupling of a Halogenated N-Boc-6-methoxyindole

  • Reactants and Reagents:

    • Halogenated tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (1-3 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

    • Anhydrous THF or DMF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the halogenated indole, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent, followed by the amine base.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Representative Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-5070-95[7]
Pd(OAc)₂ / PPh₃ / CuIiPr₂NHDMF6065-90General Protocol
Pd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane8075-92General Protocol

Conclusion: A Gateway to Novel Chemical Space

tert-Butyl 6-methoxy-1H-indole-1-carboxylate stands as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The strategic implementation of the N-Boc protecting group facilitates a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient functionalization of the privileged 6-methoxyindole scaffold. The protocols and insights provided in this application note offer a robust foundation for researchers and drug development professionals to explore new chemical space and accelerate the discovery of next-generation therapeutics. The adaptability of these cross-coupling methodologies ensures that the potential of this key intermediate will continue to be realized in the ongoing quest for novel and effective medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
  • Dolezel, J., & Kunes, J. (2018). Indole as a Privileged Scaffold in Medicinal Chemistry. Molecules, 23(11), 2933.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2005). Synthesis, 2005(05), 771-780.
  • Mizoroki–Heck Cyclizations of Amide Derivatives for the Introduction of Quaternary Centers. (2017).
  • Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society, 133(47), 19108-19118.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2010). In Palladium in Organic Synthesis (pp. 1-46).
  • Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. (2021). White Rose eTheses Online.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal, 26(70), 16357-16364.
  • Palladium-Catalyzed Synthesis of 6-aryl Dopamine Deriv
  • Role of the Base in Buchwald–Hartwig Amination. (2015). The Journal of Organic Chemistry, 80(1), 228-240.
  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2018). Organic & Biomolecular Chemistry, 16(4), 548-551.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2014). HETEROCYCLES, 89(2), 337-363.
  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). The Journal of Organic Chemistry, 85(15), 9877-9884.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). Chemical Science, 13(42), 12586-12592.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28245-28249.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(16), 4944.
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Method

Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Introduction: The Strategic Removal of a Workhorse Protecting Group In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the indole scaffold remains a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the indole scaffold remains a cornerstone of innovation. The strategic manipulation of this privileged heterocycle often necessitates the use of protecting groups to modulate the reactivity of the indole nitrogen. Among these, the tert-butoxycarbonyl (Boc) group is a ubiquitous choice, prized for its steric bulk and general stability to a wide range of non-acidic reagents.[1][2][3] However, the successful progression of a synthetic route hinges on the selective and high-yielding removal of this protecting group.

This guide provides an in-depth technical overview and detailed protocols for the deprotection of tert-butyl 6-methoxy-1H-indole-1-carboxylate to yield 6-methoxy-1H-indole. The presence of the electron-donating methoxy group at the 6-position of the indole ring can influence the substrate's reactivity, making the choice of deprotection method a critical parameter for success. We will explore various methodologies, from classical acidic conditions to milder, more contemporary approaches, providing the rationale behind each to empower researchers to make informed decisions tailored to their specific synthetic context.

Chemical Structures

Compound Name Structure Molecular Formula Molecular Weight
tert-Butyl 6-methoxy-1H-indole-1-carboxylateStructure of starting materialC15H19NO3261.32 g/mol
6-methoxy-1H-indoleStructure of productC9H9NO147.17 g/mol [4]

Part 1: Acid-Catalyzed Deprotection Protocols

Acid-catalyzed cleavage is the most common and well-established method for the removal of the Boc group.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate, which readily decarboxylates to furnish the free amine (in this case, the indole NH).[5][6]

Mechanism of Acid-Catalyzed Boc Deprotection

Acid-Catalyzed Boc Deprotection Start tert-Butyl 6-methoxy-1H-indole-1-carboxylate Protonated Protonated Intermediate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tertButyl tert-Butyl Cation Protonated->tertButyl Product 6-methoxy-1H-indole CarbamicAcid->Product - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Protocol 1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and rapid method, often providing quantitative conversion within a short timeframe.[7] TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[8]

Rationale:

  • TFA: A strong, volatile acid that is easily removed in vacuo.

  • DCM: An inert solvent that provides good solubility for both the starting material and the intermediate species.

Step-by-Step Protocol:

  • Dissolve tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv) in dichloromethane (DCM, approximately 0.1–0.2 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 5–10 equiv) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1–3 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To neutralize any residual acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 6-methoxy-1H-indole.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 1.2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another widely used standard procedure, often preferred when the final product is desired as a hydrochloride salt.[9][10] Commercially available solutions of 4 M HCl in dioxane are convenient for this purpose.[11][12]

Rationale:

  • HCl in Dioxane: Provides anhydrous acidic conditions, which can be beneficial for substrates sensitive to water.[10]

  • Dioxane: A polar aprotic solvent that is compatible with the reaction conditions.

Step-by-Step Protocol:

  • Dissolve tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv) in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5–10 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 2–16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If the free indole is required, perform a basic work-up as described in Protocol 1.1. Otherwise, the resulting hydrochloride salt can often be used directly in subsequent steps.

Method Reagents Solvent Typical Time Advantages Disadvantages
TFA/DCM TFADichloromethane1–3 hFast, volatile reagents, high yield.[7]TFA is corrosive and requires careful handling.
HCl/Dioxane 4 M HCl in Dioxane1,4-Dioxane2–16 hAnhydrous conditions, direct formation of HCl salt.[9][12]Can be slower than TFA, dioxane is a peroxide-former.

Part 2: Mild and Selective Deprotection Methods

While acidic methods are highly effective, they may not be suitable for substrates bearing other acid-labile functional groups. In such cases, milder or alternative deprotection strategies are necessary.

Protocol 2.1: Base-Catalyzed Deprotection with Sodium Methoxide (NaOMe) in Methanol

For N-Boc protected indoles, a highly selective and efficient deprotection can be achieved using a catalytic amount of a base like sodium methoxide in methanol at room temperature.[13] This method is particularly advantageous when acid-sensitive groups are present elsewhere in the molecule.[14]

Rationale:

  • NaOMe/MeOH: A basic system that is mild and selective for the deprotection of N-Boc groups on electron-rich heterocycles like indoles.[13]

  • Catalytic Base: Minimizes the potential for base-mediated side reactions.

Step-by-Step Protocol:

  • Dissolve tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv) in dry methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (NaOMe, 0.1–0.2 equiv).

  • Stir the reaction at ambient temperature and monitor by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product as needed.

Protocol 2.2: Thermal Deprotection

The N-Boc group on indoles can also be removed by simple thermolysis, often without the need for any acid or base, and sometimes even without a solvent.[13] Microwave-assisted thermal deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly accelerate the process.[15]

Rationale:

  • Thermal Conditions: Avoids the use of harsh acidic or basic reagents, which can be beneficial for sensitive substrates.

  • Microwave Irradiation: Provides rapid and efficient heating, often leading to shorter reaction times and cleaner product formation.[15]

Step-by-Step Protocol (Microwave-Assisted):

  • Dissolve tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv) in TFE or HFIP in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a temperature between 100–150 °C and hold for 15–60 minutes, with progress monitored by LC-MS.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Workflow for Method Selection

Method Selection Workflow Start Start: Deprotection of Boc-6-methoxy-indole CheckSensitivity Is the substrate sensitive to strong acids? Start->CheckSensitivity AcidicMethods Use Acidic Methods (TFA/DCM or HCl/Dioxane) CheckSensitivity->AcidicMethods No MildMethods Consider Mild Methods CheckSensitivity->MildMethods Yes CheckBaseSensitivity Is the substrate sensitive to bases? MildMethods->CheckBaseSensitivity BaseCatalyzed Use Base-Catalyzed Method (NaOMe/MeOH) CheckBaseSensitivity->BaseCatalyzed No ThermalMethod Use Thermal Method (Microwave in TFE/HFIP) CheckBaseSensitivity->ThermalMethod Yes

Caption: Decision workflow for selecting a deprotection method.

Part 3: Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, particularly with the HCl/dioxane method, consider gentle heating (e.g., to 40-50 °C) or adding a larger excess of the acidic reagent.

  • Side Reactions: The electron-rich nature of the 6-methoxyindole core could make it susceptible to electrophilic attack under strongly acidic conditions, although this is generally not a major issue with Boc deprotection. If side products are observed, switching to a milder method is recommended.

  • Purification: 6-methoxy-1H-indole is a relatively polar compound. A gradient elution system for column chromatography, such as ethyl acetate in hexanes, is typically effective for its purification.

Conclusion

The deprotection of tert-butyl 6-methoxy-1H-indole-1-carboxylate is a critical transformation in the synthesis of various biologically active molecules and functional materials. The choice of method, whether it be a classic acid-catalyzed approach or a milder base-catalyzed or thermal protocol, should be guided by the overall synthetic strategy and the compatibility of other functional groups within the molecule. By understanding the underlying principles and having access to detailed, reliable protocols, researchers can confidently and efficiently execute this important synthetic step.

References

  • Batra, S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • García-Reyes, L., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 64(42), 9798-9802.
  • Jones, G. B., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8329-8333.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Britton, R., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 794-803.
  • Wang, J., et al. (2009). Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection.
  • Li, B., et al. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry, 23(5), 559-561.
  • Studies on the Synthesis of Thiazolines and Thiazoles from Amino Acids without Racemisation. (2013). Heteroletters, 3(4), 415-426.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides - Bases. Retrieved from [Link]

  • Zhao, F., et al. (2025).
  • Biocompare. (2023). Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017.
  • Atherton, E., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid? Retrieved from [Link]

  • Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Gabriele, B., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(2), 433.
  • Waldmann, H., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters, 6(16), 2725-2728.
  • ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate. Retrieved from [Link]

  • Iqbal, J., et al. (1997). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 38(1), 101-104.
  • ChemSynthesis. (n.d.). 6-methoxy-2-phenyl-1H-indole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxy-1H-indole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 6-methoxy-1H-Indole-2-carboxylic acid produced by... Retrieved from [Link]

  • Lee, K., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1478.
  • PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: tert-Butyl 6-methoxy-1H-indole-1-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole ring is paramount for mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole ring is paramount for modulating biological activity. This guide focuses on tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate whose unique substitution pattern—an electron-donating methoxy group at the 6-position and a sterically demanding tert-butyloxycarbonyl (Boc) protecting group on the nitrogen—provides a powerful tool for controlled, regioselective synthesis. The Boc group effectively shields the indole nitrogen, preventing undesired side reactions and directing electrophilic substitutions preferentially to the electron-rich C3 position. This document provides an in-depth exploration of the synthesis and application of this intermediate, with a particular focus on its role in the construction of advanced pharmaceutical targets, such as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory diseases.[1][2]

Physicochemical Properties and Handling

Proper characterization and handling of starting materials are critical for reproducible and successful synthetic outcomes. The key properties of tert-butyl 6-methoxy-1H-indole-1-carboxylate are summarized below.

PropertyValueReference
IUPAC Name tert-butyl 6-methoxy-1H-indole-1-carboxylate[3]
Synonyms N-Boc-6-methoxyindole[3]
CAS Number 898746-82-2[3]
Molecular Formula C₁₄H₁₇NO₃[4]
Molecular Weight 247.29 g/mol [4]
Appearance Off-white to light yellow solid-
Storage Store at 2-8°C, sealed in a dry environment.[5]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of the Intermediate: N-Boc Protection

The first crucial step is the protection of the indole nitrogen. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The following protocol describes a reliable method for the synthesis of the title compound from 6-methoxyindole.

Protocol 2.1: Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Rationale: This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source and 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP accelerates the reaction by forming a more reactive intermediate with Boc₂O, which is then readily attacked by the indole nitrogen. Acetonitrile is an excellent solvent for this transformation.

Materials:

  • 6-methoxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxyindole (1.0 eq).

  • Dissolve the indole in anhydrous acetonitrile (approx. 0.2 M).

  • Add DMAP (0.1 eq) to the solution and stir until dissolved.

  • Add Boc₂O (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 6-methoxy-1H-indole-1-carboxylate as a solid.

Synthesis of the Intermediate Start 6-Methoxyindole Product tert-Butyl 6-methoxy-1H-indole-1-carboxylate Start->Product Boc₂O, DMAP CH₃CN, rt, 16h

Diagram 1. N-Boc protection of 6-methoxyindole.

Regioselective C3-Bromination

With the nitrogen protected, the indole core is primed for electrophilic substitution. The highest electron density resides at the C3 position, allowing for highly regioselective functionalization. Bromination at this position creates a versatile synthetic handle for subsequent cross-coupling reactions.

Protocol 3.1: Synthesis of tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Rationale: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic systems like N-protected indoles.[1] Dichloromethane (DCM) is a suitable inert solvent. The reaction is typically fast and clean, proceeding at room temperature.

Materials:

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[1] Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate[5][6], is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography.

C3-Bromination Start tert-Butyl 6-methoxy-1H- indole-1-carboxylate Product tert-Butyl 3-bromo-6-methoxy- 1H-indole-1-carboxylate Start->Product NBS, DCM 0°C to rt, 1-2h

Diagram 2. Regioselective C3-bromination using NBS.

Case Study: Core Synthesis of a RIPK1 Kinase Inhibitor

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key therapeutic target for treating a range of inflammatory conditions, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][7] The clinical candidate GSK2982772 is a potent and selective RIPK1 inhibitor.[8][9] The synthetic route to this and similar molecules heavily relies on the functionalized indole core prepared from tert-butyl 6-methoxy-1H-indole-1-carboxylate.

The following workflow demonstrates the power of this intermediate in a multi-step synthesis, culminating in a key fragment for RIPK1 inhibitors.

Workflow 4.1: Multi-step Synthesis via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10] This reaction offers exceptional functional group tolerance and reliability, making it a workhorse in pharmaceutical development.[11] Here, the C3-bromoindole derivative is coupled with a suitable boronic acid or ester to install a required aryl or heteroaryl moiety. The final step involves the removal of the Boc protecting group to reveal the indole N-H, which is often required for biological activity or further derivatization.

General Protocol:

  • Suzuki-Miyaura Coupling: To a solution of tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).[10] Degas the mixture and heat it (typically 80-100°C) until the starting material is consumed. After workup and purification, the C3-arylated indole is obtained.

  • Boc Deprotection: Dissolve the C3-arylated product in a suitable solvent like 1,4-dioxane or DCM. Add a strong acid, such as 4N HCl in 1,4-dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours.[1][12] After completion, the acid is neutralized or removed in vacuo to yield the deprotected indole core, ready for the final amide coupling step in the synthesis of molecules like GSK2982772.

Pharmaceutical Synthesis Workflow Workflow for RIPK1 Inhibitor Core Synthesis cluster_0 Key Intermediate Preparation cluster_1 Core Elaboration A 6-Methoxyindole B tert-Butyl 6-methoxy-1H- indole-1-carboxylate A->B Protocol 2.1: Boc Protection C tert-Butyl 3-bromo-6-methoxy- 1H-indole-1-carboxylate B->C Protocol 3.1: C3-Bromination D tert-Butyl 3-Aryl-6-methoxy- 1H-indole-1-carboxylate C->D Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-B(OH)₂) E 3-Aryl-6-methoxy-1H-indole (Functionalized Core) D->E Boc Deprotection (HCl/Dioxane or TFA) F Final Drug Moiety (e.g., GSK2982772) E->F Amide Coupling, etc.

Diagram 3. Comprehensive workflow from the starting indole to a functionalized core for RIPK1 inhibitors.
Expected Results

The following table summarizes the expected outcomes for this synthetic sequence. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

StepProductExpected YieldTypical Purity (Post-Purification)
1. Boc Protection tert-Butyl 6-methoxy-1H-indole-1-carboxylate85-95%>98%
2. C3-Bromination tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate90-98%>97%
3. Suzuki Coupling tert-Butyl 3-aryl-6-methoxy-1H-indole-1-carboxylate60-85%>95%
4. Deprotection 3-Aryl-6-methoxy-1H-indole80-95%>98%

Conclusion

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a highly valuable and versatile building block in modern pharmaceutical synthesis. Its carefully designed structure allows for a logical and high-yielding sequence of reactions—protection, regioselective functionalization, complex bond formation, and deprotection—that are essential for constructing sophisticated drug molecules. The protocols and workflows detailed herein demonstrate its utility in synthesizing the core of advanced clinical candidates like RIPK1 inhibitors, underscoring its importance for researchers and scientists in drug development.

References

  • PubChem. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Available at: [Link]

  • Tampella, G., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1146679. Available at: [Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. Available at: [Link]

  • Lead Sciences. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Available at: [Link]

  • ResearchGate. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Available at: [Link]

  • Zheng, W., et al. (2022). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry, 13(10), 1251–1263. Available at: [Link]

  • Gunasekera, D. S., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3804. Available at: [Link]

  • Taylor & Francis Online. Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

  • HETEROCYCLES. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Available at: [Link]

  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Available at: [Link]

  • National Institutes of Health. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Available at: [Link]

  • Google Patents. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][6][7]triazolo[4,3-a][4][7]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Available at:

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for Suzuki-Miyaura. Available at: [Link]

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Method

The Strategic Utility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged 6-Methoxyindole Scaffold In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 6-Methoxyindole Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs endowed with a wide spectrum of biological activities. The strategic placement of a methoxy group at the 6-position of the indole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution is a key feature in a variety of pharmacologically active compounds, most notably in melatonin and its analogues, which exhibit potent agonistic activity at melatonin receptors.[1] These receptors are implicated in regulating circadian rhythms, sleep-wake cycles, and mood, making them important targets for the treatment of sleep disorders, depression, and other neurological conditions.[2] The development of novel melatonin receptor agonists often leverages the 6-methoxyindole core to optimize receptor affinity and selectivity.[1][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 6-methoxy-1H-indole-1-carboxylate , a key building block for the synthesis of 6-methoxyindole-based therapeutic agents. We will delve into the rationale behind its use, provide detailed experimental protocols for its functionalization, and illustrate the strategic workflows involved in the synthesis of bioactive molecules.

The Role of tert-Butyl 6-methoxy-1H-indole-1-carboxylate: A Versatile Intermediate

The utility of tert-Butyl 6-methoxy-1H-indole-1-carboxylate as a starting material in multi-step syntheses is primarily attributed to the presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This bulky group serves several critical functions:

  • Directing Group: The Boc group can influence the regioselectivity of electrophilic substitution reactions on the indole ring, often favoring functionalization at the C3 position.

  • Enhanced Solubility: The lipophilic nature of the tert-butyl group generally improves the solubility of the indole intermediate in organic solvents, facilitating reaction setup and purification.

  • Stability and Controlled Reactivity: The Boc group stabilizes the indole ring and allows for selective reactions at other positions without interference from the acidic N-H proton. It can be readily removed under acidic conditions to liberate the indole nitrogen for subsequent functionalization, such as N-alkylation.

The strategic use of this building block provides a reliable and efficient pathway to a diverse range of 6-methoxyindole derivatives with therapeutic potential.

Experimental Protocols: Synthesis of a 6-Methoxyindole-based Melatonin Analogue

This section provides a representative, step-by-step protocol for the synthesis of a melatonin analogue starting from tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This protocol is based on established synthetic strategies for melatonin receptor agonists.

Workflow Overview

The overall synthetic strategy involves three main stages:

  • Functionalization of the Indole Core: Introduction of a functional group at a specific position of the Boc-protected 6-methoxyindole.

  • Deprotection: Removal of the Boc group to liberate the indole nitrogen.

  • N-Alkylation: Introduction of the desired side chain onto the indole nitrogen to yield the final melatonin analogue.

G A tert-Butyl 6-methoxy-1H-indole-1-carboxylate B Functionalization of Indole Core (e.g., Vilsmeier-Haack Reaction) A->B C tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate B->C D Deprotection (e.g., Trifluoroacetic Acid) C->D E 6-Methoxy-1H-indole-3-carbaldehyde D->E F Reductive Amination (e.g., with an amine and NaBH4) E->F G Target Melatonin Analogue F->G

Caption: Synthetic workflow for a melatonin analogue.

Part 1: Vilsmeier-Haack Formylation of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

This protocol describes the introduction of a formyl group at the C3 position of the indole ring, a common precursor for further elaboration.

Materials:

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve tert-Butyl 6-methoxy-1H-indole-1-carboxylate in anhydrous DCM.

  • Add the solution of the indole to the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate.

Part 2: Boc Deprotection

This step removes the Boc protecting group to free the indole nitrogen.

Materials:

  • tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected indole from Part 1 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 6-methoxy-1H-indole-3-carbaldehyde.

Part 3: Reductive Amination to Yield a Melatonin Analogue

This final step introduces the desired side chain via reductive amination.

Materials:

  • 6-Methoxy-1H-indole-3-carbaldehyde

  • A primary amine (e.g., 2-aminoethaneacetamide for a melatonin-like side chain)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol or another suitable solvent

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-methoxy-1H-indole-3-carbaldehyde and the primary amine in methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target melatonin analogue.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative) Expected Mass Spec (m/z)
tert-Butyl 6-methoxy-1H-indole-1-carboxylateC₁₄H₁₇NO₃247.29Singlet for tert-butyl protons (~1.6 ppm), singlet for methoxy protons (~3.8 ppm), aromatic protons in the 6.5-7.5 ppm region.[M+H]⁺ = 248.13
tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylateC₁₅H₁₇NO₄275.30Singlet for the aldehyde proton (~10 ppm), singlet for tert-butyl protons, singlet for methoxy protons, and distinct aromatic proton signals.[M+H]⁺ = 276.12
6-Methoxy-1H-indole-3-carbaldehydeC₁₀H₉NO₂175.18Singlet for the aldehyde proton (~9.9 ppm), singlet for the methoxy protons, N-H proton signal, and aromatic proton signals.[M+H]⁺ = 176.07
Target Melatonin Analogue (Example) C₁₃H₁₆N₂O₂232.28Signals corresponding to the newly introduced side chain, disappearance of the aldehyde proton signal, and characteristic methoxy and indole aromatic signals. The N-H proton of the indole will also be present.[M+H]⁺ = 233.13

Logical Relationships in Synthetic Planning

The choice of reagents and reaction conditions is critical for the successful synthesis of the target molecule. The following diagram illustrates the decision-making process in this synthetic workflow.

G Start Start: tert-Butyl 6-methoxy-1H-indole-1-carboxylate Functionalization Desired Functionalization at C3? Start->Functionalization Vilsmeier Vilsmeier-Haack (POCl3, DMF) Functionalization->Vilsmeier Yes (Formylation) FriedelCrafts Friedel-Crafts Acylation Functionalization->FriedelCrafts Yes (Acylation) Deprotection Need to functionalize N1? Vilsmeier->Deprotection FriedelCrafts->Deprotection TFA Boc Removal (TFA) Deprotection->TFA Yes Alkylation N-Alkylation TFA->Alkylation ReductiveAmination Reductive Amination of C3-aldehyde TFA->ReductiveAmination FinalProduct Target Molecule Alkylation->FinalProduct ReductiveAmination->FinalProduct

Caption: Decision-making in the synthesis of 6-methoxyindole derivatives.

Conclusion

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a highly valuable and versatile building block in medicinal chemistry. The presence of the Boc protecting group allows for controlled and regioselective functionalization of the 6-methoxyindole scaffold, providing a reliable route to a wide array of biologically active molecules, including potent melatonin receptor agonists. The protocols and strategic considerations outlined in this guide are intended to empower researchers in their drug discovery and development endeavors, facilitating the synthesis of novel therapeutic agents based on this privileged heterocyclic core.

References

Sources

Application

Application Note: A Protocol for the Synthesis of 6-Methoxyindole Derivatives from tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Abstract The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including melatonin analogues and potential anticancer agents.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including melatonin analogues and potential anticancer agents.[1][2] Its electron-rich nature, enhanced by the methoxy substituent, makes it a versatile platform for synthesizing diverse molecular architectures. This application note provides a comprehensive guide for researchers, detailing robust protocols for the synthesis of various 6-methoxyindole derivatives starting from the commercially available and stable precursor, tert-Butyl 6-methoxy-1H-indole-1-carboxylate. The protocols cover the essential deprotection step followed by selective N-alkylation, N-acylation, and a modern C-C bond-forming Suzuki-Miyaura cross-coupling reaction. Each protocol is accompanied by mechanistic insights, experimental details, and data to ensure reproducibility and facilitate the strategic design of novel therapeutic agents.[3][4]

Introduction: The Strategic Importance of the Boc Protecting Group

The indole nitrogen's acidic proton and nucleophilic character can complicate synthetic transformations at other positions of the indole ring. The use of a protecting group is therefore a cornerstone of modern indole chemistry. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.

Causality Behind Using a Boc Group:

  • Electronic Modification: The Boc group is electron-withdrawing, which decreases the nucleophilicity of the indole ring, preventing unwanted side reactions during certain transformations.

  • Steric Hindrance: It provides steric bulk around the nitrogen, which can influence the regioselectivity of subsequent reactions.

  • Stability and Facile Cleavage: The Boc group is stable under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis) yet can be removed cleanly and efficiently under mild acidic conditions, typically leaving other functional groups intact.[5]

Our starting material, tert-Butyl 6-methoxy-1H-indole-1-carboxylate, leverages these advantages, providing a stable, easily handled precursor for generating the reactive 6-methoxyindole intermediate.

Start tert-Butyl 6-methoxy-1H-indole-1-carboxylate Deprotection Protocol 1: Boc Deprotection Start->Deprotection Intermediate 6-Methoxyindole (Key Intermediate) Deprotection->Intermediate N_Func N-Functionalization Intermediate->N_Func C_Func C-Functionalization Intermediate->C_Func N_Alkylation Protocol 2.1: N-Alkylation N_Func->N_Alkylation N_Acylation Protocol 2.2: N-Acylation N_Func->N_Acylation Suzuki Protocol 3: Suzuki-Miyaura Coupling C_Func->Suzuki Derivatives Diverse 6-Methoxyindole Derivatives N_Alkylation->Derivatives N_Acylation->Derivatives Suzuki->Derivatives Indole 6-Methoxyindole Step1 1. Add NaH in THF (0 °C) Indole->Step1 Anion Indolide Anion Step1->Anion Step2 2. Add Alkyl Halide (R-X) (0 °C to RT) Anion->Step2 Product N-Alkyl-6-methoxyindole Step2->Product ArylHalide 5-Bromo-6-methoxyindole Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (Dioxane/H2O) Solvent->Reaction Product 5-Aryl-6-methoxyindole Reaction->Product

Sources

Method

Application Note & Protocols: Strategic Use of tert-Butyl 6-methoxy-1H-indole-1-carboxylate in the Synthesis of Kinase Inhibitors

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Kinase inhibitors, which modulate signal tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Kinase inhibitors, which modulate signal transduction pathways by targeting the ATP-binding site of kinases, frequently incorporate indole derivatives to establish critical hydrogen bonding interactions with the kinase hinge region.[2][3] This application note provides a detailed guide on the strategic utilization of tert-Butyl 6-methoxy-1H-indole-1-carboxylate , a versatile building block for the synthesis of novel kinase inhibitors. We will explore the distinct advantages conferred by its structural features—the N-Boc protecting group and the 6-methoxy substituent—and provide detailed, field-proven protocols for its functionalization and elaboration into potent kinase inhibitor scaffolds.

Introduction: The Rationale for a Specialized Building Block

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The indole nucleus is particularly effective as a "hinge-binding" motif, mimicking the adenine core of ATP.

The strategic value of tert-Butyl 6-methoxy-1H-indole-1-carboxylate stems from its pre-engineered features that address common challenges in medicinal chemistry workflows:

  • The Indole Core : Provides the fundamental scaffold for kinase hinge region interaction.

  • The N-Boc Group : The tert-butoxycarbonyl (Boc) group is a robust protecting group for the indole nitrogen. Its presence is critical for preventing undesired N-functionalization during synthesis and for directing electrophilic substitution or metallation to specific carbon atoms on the indole ring.[4] It can be cleanly removed under acidic conditions in the final synthetic step to unmask the N-H proton, which is often essential for high-affinity binding to the kinase hinge.

  • The 6-Methoxy Group : This substituent is far from a passive spectator. As an electron-donating group, it modulates the electronic properties of the indole ring, influencing its reactivity in subsequent reactions. Furthermore, the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target kinase, thereby enhancing binding affinity and selectivity.[5] Its presence is a common feature in many approved drugs.[5]

This combination of features makes the title compound an ideal starting point for building libraries of diverse and potent kinase inhibitors.

Synthetic Strategy: From Building Block to Inhibitor Core

A common and effective strategy for elaborating tert-Butyl 6-methoxy-1H-indole-1-carboxylate into a kinase inhibitor involves a three-stage process: (1) Introduction of a reactive handle via halogenation, (2) Diversification via palladium-catalyzed cross-coupling, and (3) Final deprotection to yield the target scaffold.

This workflow allows for the late-stage introduction of various aryl or heteroaryl moieties, enabling rapid exploration of the structure-activity relationship (SAR).

G cluster_0 Synthesis Workflow A tert-Butyl 6-methoxy- 1H-indole-1-carboxylate B Intermediate 1: 3-Bromo-6-methoxyindole Derivative A->B Step 1: Bromination (e.g., NBS, DMF) C Intermediate 2: 3-Aryl/Heteroaryl Coupled Product B->C Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) D Final Product: 6-Methoxy-3-aryl-1H-indole (Kinase Inhibitor Core) C->D Step 3: Boc Deprotection (e.g., TFA, DCM)

Figure 1: A representative synthetic workflow for converting the starting material into a kinase inhibitor core scaffold.

Detailed Experimental Protocols

The following protocols are representative procedures and should be optimized based on the specific substrate and desired scale.

Protocol 3.1: Regioselective Bromination at the C3-Position

Rationale: The C3 position of N-Boc protected indoles is highly activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for this reaction.

Materials:

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between the C3-bromoindole and various aryl or heteroaryl boronic acids.[3] This step is crucial for installing key pharmacophoric elements.

Materials:

  • tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate (from Protocol 3.1)

  • Arylboronic acid (e.g., 4-pyridylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the 3-bromoindole intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired tert-Butyl 3-aryl-6-methoxy-1H-indole-1-carboxylate.

Protocol 3.3: Final Boc Deprotection

Rationale: The final step involves the removal of the Boc protecting group to reveal the indole N-H, which is often critical for binding to the kinase hinge region. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.

Materials:

  • Boc-protected 3-aryl-6-methoxyindole (from Protocol 3.2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected indole (1.0 eq) in anhydrous DCM.

  • Add Trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, cooled saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The final product can be purified by chromatography, trituration, or recrystallization to yield the pure kinase inhibitor core.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the representative synthesis of a 3-(pyridin-4-yl) indole derivative.

StepTransformationKey ReagentsTypical YieldAnalytical Notes (Expected)
1 BrominationNBS, DCM85-95%¹H NMR: Disappearance of C3-H signal. MS: [M+H]⁺ corresponding to the brominated product.
2 Suzuki Coupling4-Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃60-85%¹H NMR: Appearance of pyridyl proton signals. MS: [M+H]⁺ corresponding to the coupled product.
3 DeprotectionTFA, DCM90-99%¹H NMR: Disappearance of Boc singlet (~1.6 ppm), appearance of broad N-H singlet. MS: [M+H]⁺ corresponding to the deprotected final product.

Conceptual Kinase Binding

The synthesized 6-methoxy-3-aryl-1H-indole serves as a potent pharmacophore. The unmasked indole N-H proton can act as a hydrogen bond donor, while the nitrogen of the C3-pyridyl group can act as a hydrogen bond acceptor, forming the canonical "hinge-binding" interaction seen in many Type I kinase inhibitors. The 6-methoxy group may engage in additional beneficial interactions in a nearby pocket.

G cluster_0 Kinase ATP Binding Site cluster_1 hinge_acceptor Hinge (Acceptor, e.g., C=O) hinge_donor Hinge (Donor, e.g., N-H) inhibitor_core 6-Methoxy-3-pyridyl-1H-indole p1 p2 p1->hinge_acceptor H-Bond (Donor) Indole N-H p2->hinge_donor H-Bond (Acceptor) Pyridyl N p3 p4

Figure 2: Conceptual diagram of the synthesized inhibitor core interacting with a generic kinase hinge region.

Conclusion

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a high-value, strategic starting material for the synthesis of kinase inhibitors. The Boc protecting group facilitates controlled, regioselective functionalization of the indole core, while the 6-methoxy group provides favorable electronic and potential binding properties. The synthetic workflows detailed herein, centered around halogenation and palladium-catalyzed cross-coupling, represent a reliable and modular approach for generating diverse libraries of potential drug candidates, accelerating the drug discovery and development process.

References

  • Shafiee, G., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

  • Wasa, M., et al. (2012). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). ResearchGate. Available at: [Link]

  • Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2022). MDPI. Available at: [Link]

  • Poulsen, S. A., & Overman, L. E. (2007). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 pharmaceutical drugs by sales: a personal perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2023). National Institutes of Health. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • 5-Methoxyindole (CAS 1006-94-6): A Key Pharmaceutical Intermediate & Organic Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Kumar, V., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

Application

Experimental procedures for reactions involving tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Introduction: Strategic Utility of a Privileged Scaffold tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of a Privileged Scaffold

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug discovery. The indole core is a "privileged structure," forming the backbone of numerous natural products and FDA-approved pharmaceuticals. The strategic placement of a methoxy group at the 6-position enhances the electron-donating character of the benzene portion of the indole, influencing its reactivity in electrophilic substitution reactions.[1][2] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, which allows for selective functionalization at other positions of the indole ring before its facile removal under acidic conditions.[3]

These application notes provide a comprehensive guide to the experimental procedures involving tert-butyl 6-methoxy-1H-indole-1-carboxylate, covering its synthesis and key transformations. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

The most common and straightforward synthesis of the title compound involves the N-Boc protection of commercially available 6-methoxyindole. The Boc group is introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Protocol 1: N-Boc Protection of 6-methoxyindole

This protocol details the procedure for the synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate from 6-methoxyindole.

Workflow Diagram:

cluster_synthesis Synthesis Workflow reagents 6-methoxyindole Di-tert-butyl dicarbonate DMAP THF reaction Stir at room temperature reagents->reaction 1. Dissolve & Mix workup Aqueous Workup (Water, Brine) reaction->workup 2. Quench & Extract purification Column Chromatography (Silica Gel) workup->purification 3. Dry & Concentrate product tert-Butyl 6-methoxy- 1H-indole-1-carboxylate purification->product 4. Isolate Pure Product start tert-Butyl 6-methoxy-1H-indole-1-carboxylate C₁₄H₁₇NO₃ reagents {POCl₃, DMF | Vilsmeier Reagent Formation} start->reagents 1. Reaction intermediate {Iminium Salt Intermediate} reagents->intermediate hydrolysis {Aqueous Workup (H₂O)} intermediate->hydrolysis 2. Hydrolysis product tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate C₁₅H₁₇NO₄ hydrolysis->product

Sources

Method

Application Note: A Scalable and Efficient Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Abstract This application note provides a comprehensive guide for the scale-up synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protocol detailed herein focuses on a robust and scalable N-protection strategy for 6-methoxyindole, emphasizing operational simplicity, high yield, and purity while minimizing the need for chromatographic purification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of N-Protected 6-Methoxyindole

The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The methoxy group at the 6-position significantly influences the electronic properties of the indole ring, often enhancing interactions with biological targets.[1] Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial step in multi-step syntheses. The Boc group is exceptionally useful due to its stability in a wide range of reaction conditions, including exposure to basic and mildly acidic environments, and its straightforward removal under specific acidic conditions.[2]

The synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate is therefore a critical upstream process in the manufacturing of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A scalable, efficient, and cost-effective synthesis is paramount for the economic viability of a drug development program. This application note addresses the key considerations for transitioning this synthesis from the laboratory bench to a larger scale production environment.

Mechanistic Rationale and Strategy for Scalable Synthesis

The core of this synthesis is the N-tert-butoxycarbonylation of 6-methoxyindole. This reaction proceeds via the nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

  • Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Complex cluster_products Products Indole 6-Methoxyindole Intermediate Tetrahedral Intermediate Indole->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Intermediate Product tert-Butyl 6-methoxy-1H-indole-1-carboxylate Intermediate->Product Collapse of Intermediate Byproducts tert-Butanol + CO₂ Intermediate->Byproducts Elimination

Caption: General mechanism of N-Boc protection of 6-methoxyindole.

For a successful scale-up, several factors must be carefully considered:

  • Choice of Base: The indole nitrogen is weakly acidic. A base is often employed to deprotonate the indole, enhancing its nucleophilicity. For large-scale operations, an inorganic base like potassium carbonate is preferable to organometallic bases or hydrides due to its lower cost, ease of handling, and simpler work-up.

  • Solvent Selection: The solvent must be able to dissolve the starting materials and be easily removed. Acetonitrile is an excellent choice as it is relatively inert, has a suitable boiling point for reflux if necessary, and is compatible with the reaction components.

  • Work-up and Purification: Chromatographic purification is often a bottleneck in large-scale synthesis. Therefore, a procedure that yields a product of high purity after a simple work-up and recrystallization is highly desirable.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
6-Methoxyindole147.17100.0 g0.681.0
Di-tert-butyl dicarbonate (Boc₂O)218.25164.0 g0.751.1
Potassium Carbonate (K₂CO₃), fine powder138.21141.0 g1.021.5
Acetonitrile (MeCN)41.051.0 L--
Heptane100.21As required for recrystallization--
Ethyl Acetate (EtOAc)88.11As required for recrystallization--
  • Equipment: 3-neck round-bottom flask (3 L), mechanical stirrer, condenser, thermometer, heating mantle, Buchner funnel, and vacuum flask.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 3 L, 3-neck round-bottom flask with a mechanical stirrer, condenser, and a nitrogen inlet. Charge the flask with 6-methoxyindole (100.0 g, 0.68 mol), potassium carbonate (141.0 g, 1.02 mol), and acetonitrile (1.0 L).

  • Reagent Addition: Begin stirring the suspension. In a separate beaker, gently warm the di-tert-butyl dicarbonate (164.0 g, 0.75 mol) to melt it (melting point ~23 °C). Add the molten Boc₂O to the reaction mixture dropwise over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate. Wash the filter cake with acetonitrile (2 x 100 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification by Recrystallization: To the crude product, add a minimal amount of hot ethyl acetate to dissolve the material. Slowly add heptane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the crystals with cold heptane (2 x 150 mL), and dry the product under vacuum at 40-45 °C to a constant weight.

  • Workflow for the Synthesis

Synthesis_Workflow A 1. Reaction Setup (6-Methoxyindole, K₂CO₃, MeCN) B 2. Addition of (Boc)₂O A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Filtration C->D E 5. Solvent Evaporation D->E F 6. Recrystallization (EtOAc/Heptane) E->F G 7. Product Isolation and Drying F->G

Caption: Scalable workflow for tert-Butyl 6-methoxy-1H-indole-1-carboxylate synthesis.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ, ppm)Consistent with the structure of tert-butyl 6-methoxy-1H-indole-1-carboxylate.
¹³C NMR Chemical Shift (δ, ppm)Consistent with the number and type of carbons in the molecule.
Mass Spec. m/z[M+H]⁺ or other appropriate adducts corresponding to the molecular weight (247.29 g/mol ).
HPLC Purity≥98%
Melting Point °CA sharp melting point is indicative of high purity.

Safety Considerations

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and should be handled with care in a well-ventilated area. It is also flammable.[3][4] Avoid inhalation and contact with skin and eyes.[5]

  • Acetonitrile: This is a flammable solvent and is toxic. Handle under inert atmosphere and avoid sources of ignition.[6]

  • Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin and eyes.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[3] In case of a spill, contain the material and clean up according to established laboratory procedures.[4]

Troubleshooting and Optimization

Issue Possible Cause Solution
Incomplete Reaction Insufficient stirring, low quality of Boc₂O, or inactive catalyst.Ensure vigorous stirring to maintain a good suspension. Use fresh, high-quality Boc₂O. Ensure K₂CO₃ is finely powdered and dry.
Formation of Byproducts Reaction temperature too high, or prolonged reaction time.Maintain the reaction temperature below 40 °C during the addition of Boc₂O. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Crystallization Impurities present in the crude product, or incorrect solvent ratio.If the product oils out, try redissolving in a larger volume of hot solvent and cooling more slowly. A seed crystal can also be used to induce crystallization.

Conclusion

The protocol described in this application note presents a scalable and efficient method for the synthesis of tert-butyl 6-methoxy-1H-indole-1-carboxylate. By employing cost-effective reagents, a straightforward work-up, and a non-chromatographic purification method, this process is well-suited for the large-scale production of this important pharmaceutical intermediate. Adherence to the outlined safety precautions and analytical controls will ensure a safe and reproducible synthesis of a high-purity product.

References

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Pasala, V. K. (n.d.).
  • BenchChem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • BenchChem. (n.d.). Scale-up Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
  • Carl ROTH. (2024, May 13).
  • Novachem. (n.d.).
  • Çolak, N., et al. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO).
  • S. (2022, June 1). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate.
  • Peet, N. P., et al. (n.d.).
  • Thermo Fisher Scientific. (2014, June 26).
  • Khadse, S., & Chaudhari, P. (2015).
  • Reddy, K. L. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Hudlicky, T., et al. (2022, June 14). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. PMC - NIH.
  • Sharma, G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • SiliCycle. (n.d.).
  • Pharmaffiliates. (n.d.).
  • ChemicalBook. (n.d.). 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 1H NMR spectrum.
  • Awuah, S. G., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
  • Li, Z., et al. (2025, August 7). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.
  • Organic & Biomolecular Chemistry. (2025, August 19). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines.icyclic 1,5-fused 1,2,3-triazole piperazines.

Sources

Technical Notes & Optimization

Troubleshooting

tert-Butyl 6-methoxy-1H-indole-1-carboxylate stability and degradation pathways

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with tert-Butyl 6-methoxy-1H-indole-1...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with tert-Butyl 6-methoxy-1H-indole-1-carboxylate. Its purpose is to provide in-depth, field-proven insights into the stability and degradation pathways of this common synthetic intermediate, moving beyond standard datasheet information to address practical experimental challenges.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and properties of tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Q1: What are the optimal storage conditions for this compound? To ensure maximum long-term stability, the compound should be stored at 2-8°C, with some suppliers recommending temperatures as low as -20°C.[1][2] It is critical to keep the container tightly sealed in a dry, dark place to protect it from moisture and light, which can contribute to degradation.[1][3]

Q2: I left the compound on the bench for a few hours. Is it still viable? While short-term exposure to ambient temperature is generally acceptable, the stability is contingent on the absence of catalysts for degradation (e.g., acidic vapors in the lab atmosphere). For quantitative applications or long-term experiments, it is best practice to always minimize time at room temperature. The primary concern with prolonged exposure is the potential for slow hydrolysis of the Boc group if moisture is present, or oxidation.

Q3: What are the best solvents for dissolving tert-Butyl 6-methoxy-1H-indole-1-carboxylate? The compound is readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and methanol. When preparing stock solutions for storage, ensure the solvent is anhydrous to prevent hydrolysis.

Q4: What are the primary safety concerns when handling this compound? According to safety data, this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during synthesis, purification, or application, with a focus on the underlying chemical principles.

Issue 1: My reaction yield is low, and I see multiple unexpected spots on my TLC plate.

Symptom: After performing a reaction (e.g., lithiation followed by electrophilic quench), you observe significant amounts of 6-methoxyindole and other unidentified byproducts.

Possible Cause 1: Acid-Catalyzed Deprotection. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group by design.[4] Its primary degradation pathway is cleavage under acidic conditions. Trace amounts of acid in your reagents or on your glassware, or an acidic workup, can be sufficient to partially or fully remove the Boc group. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the unprotected 6-methoxyindole.

Troubleshooting Steps:

  • Reagent Purity Check: Ensure all solvents and reagents are neutral. For example, commercial chloroform can contain HCl as a stabilizer; use chloroform passed through a plug of basic alumina.

  • Inert Atmosphere: Perform reactions under a dry, inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic species from atmospheric moisture.

  • Buffered Workup: During aqueous workup, use a mild buffer like a saturated sodium bicarbonate (NaHCO₃) solution instead of water to neutralize any latent acidity.

Possible Cause 2: Oxidative Degradation. The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation.[5] The presence of the electron-donating methoxy group further activates the ring system towards oxidation. This can be caused by atmospheric oxygen (especially during heated reactions), or certain reagents.

Troubleshooting Steps:

  • Degas Solvents: For sensitive reactions, particularly those involving organometallics or requiring elevated temperatures, degas your solvents by sparging with nitrogen or argon.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can mitigate oxidative side reactions, provided it does not interfere with your desired transformation.

  • Reagent Compatibility: Scrutinize your reaction scheme for any components that could act as oxidants. For instance, some grades of peroxide-forming solvents like THF may contain impurities if not stored correctly.

Issue 2: I am struggling to remove the Boc protecting group cleanly.

Symptom: Standard deprotection with Trifluoroacetic Acid (TFA) in DCM is leading to a dark, tarry crude product with poor recovery of the desired 6-methoxyindole.

Possible Cause: Indole Ring Instability in Strong Acid. While TFA is effective for Boc cleavage, the indole ring itself can be sensitive to strong, non-aqueous acidic conditions, leading to polymerization or other side reactions.[5] The combination of a strong acid and the highly reactive, unprotected indole product can be problematic.

Troubleshooting Steps:

  • Control Reaction Conditions: Perform the deprotection at 0°C to moderate the reaction rate and minimize side reactions. Monitor the reaction closely by TLC and quench it immediately upon completion.

  • Use a Scavenger: The tert-butyl cation generated during deprotection is an electrophile that can re-react with the electron-rich indole ring. Including a scavenger like triethylsilane (TES) or anisole in the reaction mixture can trap this cation and prevent side product formation.

  • Alternative Deprotection Methods: If the substrate contains other acid-sensitive functional groups, or if strong acid consistently gives poor results, consider a milder protocol. A highly effective method involves using a catalytic amount of a base like sodium methoxide (NaOMe) in methanol at room temperature.[6]

Issue 3: My compound is tailing significantly during silica gel column chromatography.

Symptom: During purification, the compound streaks down the column, leading to poor separation and broad fractions.

Possible Cause: Interaction with Acidic Silica Gel. Standard silica gel is slightly acidic. The lone pair of electrons on the indole nitrogen can interact with the acidic silanol groups on the silica surface, causing tailing and, in some cases, degradation on the column.[7]

Troubleshooting Steps:

  • Neutralize the Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent system. The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[7]

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been pre-treated with a base or switch to a different stationary phase altogether, such as neutral or basic alumina.[7]

  • Dry Loading: If the compound has poor solubility in the eluent, it can lead to streaking. Adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column (dry loading) can improve resolution.[7]

Key Degradation Pathways

Understanding the chemical liabilities of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is crucial for designing robust experimental protocols. The primary degradation pathways are illustrated below.

A. Acid-Catalyzed Deprotection

This is the most common degradation pathway, intentionally exploited for deprotection but often problematic when unintended.

Caption: General pathway for oxidative degradation of the indole ring.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[8]
Molecular Weight 249.31 g/mol [8]
Appearance White to light yellow solid[2]
Recommended Storage 2-8°C (or -20°C), Dry, Dark[1]
CAS Number 898746-82-2[2]

Experimental Protocols

Protocol 1: Standard Acid-Mediated Boc Deprotection with a Scavenger

This protocol describes a robust method for removing the Boc group while minimizing side reactions.

  • Preparation: Dissolve tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Add anisole (1.5 eq) to the solution to act as a cation scavenger.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, chilled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-methoxyindole.

  • Purification: Purify the crude product via flash column chromatography, typically using an eluent system containing a small percentage of triethylamine (e.g., 90:9:1 Hexanes:Ethyl Acetate:Triethylamine) to prevent tailing.

Protocol 2: Workflow for Assessing Compound Stability (Forced Degradation)

This workflow allows for a systematic evaluation of the compound's stability under various stress conditions. [5]

Forced_Degradation_Workflow Start Prepare Stock Solution in Acetonitrile Split Aliquot into 5 Vials Start->Split Acid Add 0.1 M HCl Incubate at 60°C Split->Acid Acidic Base Add 0.1 M NaOH Incubate at 60°C Split->Base Basic Oxidative Add 3% H₂O₂ Incubate at RT Split->Oxidative Oxidative Photolytic Expose to UV Light (254 nm) Incubate at RT Split->Photolytic Photolytic Control No Additive (Control) Store at 4°C in Dark Split->Control Control Analysis Analyze all samples by HPLC/LC-MS at t = 0, 2, 8, 24 hr Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Control->Analysis

Caption: Workflow for a forced degradation stability study.

References

  • Smolecule. (n.d.). Buy Tert-butyl 6-methoxyindoline-1-carboxylate | 1394248-15-7.
  • Lead Sciences. (n.d.). tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 6-methoxyindoline-1-carboxylate | 1394248-15-7.
  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9.
  • Gideon, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • CymitQuimica. (n.d.). CAS 847448-73-1: tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate.
  • ChemicalBook. (n.d.). N-BOC-6-METHOXYINDOLE CAS#: 898746-82-2.
  • Gulledge, Z., & Carrick, J. D. (2020). Deprotection of N‐tert‐Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3‐Methoxypropylamine. European Journal of Organic Chemistry.
  • El-Sayed, M. E. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. In New Trends in Indole Synthesis. IntechOpen.
  • CLEARSYNTH. (n.d.). tert-butyl 6-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.
  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). Russian Journal of Organic Chemistry, 58(4), 580-584.
  • Pharmaffiliates. (n.d.). tert-Butyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxy-1H-indole-1-carboxylate.
  • Gideon, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2006).
  • Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. (2022). Molecules, 27(12), 3804.
  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (n.d.). Tetrahedron Letters.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Organic & Biomolecular Chemistry, 21(37), 7564-7568.
  • BenchChem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • BenchChem. (n.d.). Challenges in the purification of 1-Benzenesulfonyl-7-methoxy-1H-indole by chromatography.

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-protection of 6-methoxyindole. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in medicinal chemistry. It serves to moderate the nucleophilicity and acidity of the N-H proton, preventing unwanted side reactions in subsequent synthetic steps. While seemingly straightforward, this reaction is not without its nuances. This guide aims to elucidate the underlying chemistry of potential issues and offer robust, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, workup, or purification.

Question 1: My reaction is sluggish or incomplete. Why is there still a significant amount of 6-methoxyindole starting material visible on my TLC plate?

Answer:

An incomplete reaction is one of the most common issues and can typically be traced back to one of four factors: the choice of base, reagent stoichiometry, solvent, or temperature.

  • Inadequate Base Strength or Solubility: The reaction requires a base to deprotonate the indole nitrogen, making it sufficiently nucleophilic to attack the di-tert-butyl dicarbonate (Boc₂O).

    • The Cause: Weak or partially soluble inorganic bases like K₂CO₃ or NaHCO₃ may not be effective in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). While they can work, the reaction is often slow.[1] A stronger base or a catalyst is often necessary.

    • The Solution:

      • Option A (Catalytic Approach): Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is an excellent nucleophilic catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then attacked by the indole nitrogen.[2] This dramatically accelerates the reaction.

      • Option B (Strong Base): For a more forceful approach, use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF. NaH irreversibly deprotonates the indole, forming the highly reactive sodium indolide salt. This method requires strictly anhydrous conditions to prevent quenching of the NaH.

  • Stoichiometry of Boc₂O: Using an insufficient amount of the protecting group reagent will naturally lead to an incomplete reaction.

    • The Cause: Boc₂O can slowly decompose or react with trace amounts of water.

    • The Solution: It is standard practice to use a slight excess of Boc₂O (typically 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.

    • The Cause: 6-methoxyindole and the chosen base may not be fully soluble in the selected solvent, leading to a slow heterogeneous reaction.

    • The Solution: THF, DCM, and acetonitrile are generally good choices.[3] If using an inorganic base, a more polar solvent like Dimethylformamide (DMF) can be used, though this complicates the workup procedure due to its high boiling point.

Question 2: My TLC shows the desired product, but also a new, non-polar spot. What is this side product?

Answer:

The formation of unexpected side products often points to the reactivity of the catalyst or instability of the product under the reaction or workup conditions.

  • Potential Side Product: N,N'-dicyclohexyl-N-(tert-butoxycarbonyl)urea (if using DCC/Boc₂O, less common) or other urea-type byproducts. While less common in standard Boc protections with Boc₂O alone, the use of certain activators can lead to byproducts.

  • Catalyst-Related Side Reactions: When using DMAP, while highly effective, it can promote side reactions if not used catalytically or if the reaction is run for an extended period at high temperatures.[2]

  • The Solution:

    • Control Catalyst Loading: Ensure you are using only a catalytic amount of DMAP (0.05-0.1 eq).

    • Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid potential side product formation.

    • Purification: Most non-polar impurities can be effectively removed using column chromatography on silica gel. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is typically effective.

Question 3: I experienced product loss during the aqueous workup. Is the N-Boc indole unstable?

Answer:

Yes, the N-Boc protecting group is notoriously labile under acidic conditions.[4] Accidental exposure to acid during workup is a primary cause of low yields.

  • The Cause: The mechanism of acidic deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and CO₂.[5] Even a mildly acidic aqueous wash (pH < 6) can initiate this process.

  • The Solution:

    • Neutral or Basic Workup: Ensure all aqueous washes are neutral or slightly basic. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is highly recommended to neutralize any residual acid and quench any unreacted Boc₂O.

    • Avoid Strong Acids: Do not use washes like dilute HCl or ammonium chloride if you want to preserve the Boc group.

    • Temperature Control: Perform the workup at room temperature or below to minimize the rate of any potential hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Boc protection of 6-methoxyindole?

A1: A robust and widely used set of conditions is as follows: Dissolve 6-methoxyindole (1.0 eq) in THF or DCM. Add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of DMAP (0.1 eq). Stir at room temperature and monitor by TLC.[1]

Q2: How do I effectively monitor the reaction by TLC?

A2: Use a solvent system like 3:1 Hexane:Ethyl Acetate. The starting 6-methoxyindole (with its polar N-H bond) will have a lower Rf value than the N-Boc protected product, which is significantly less polar. The disappearance of the starting material spot indicates reaction completion.

Q3: Is the N-Boc group stable to basic conditions?

A3: Generally, yes. The N-Boc group is stable to most basic conditions, including hydrolysis with NaOH or KOH, which makes it an excellent orthogonal protecting group to base-labile groups like Fmoc or acetate esters.[5][6] However, some very strong, non-nucleophilic bases under harsh conditions have been reported to cleave Boc groups in specific contexts, but this is not a concern under standard synthetic conditions.[7]

Q4: What are the standard methods for removing the N-Boc group when it's no longer needed?

A4: The N-Boc group is typically removed under anhydrous acidic conditions.[8] The most common reagents are:

  • Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in DCM is highly effective and usually completes the deprotection at room temperature within 1-2 hours.[9]

  • Hydrochloric Acid (HCl): A solution of 4M HCl in dioxane is another common and effective reagent.[10]

Protocols and Data

Experimental Protocol: Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate
  • To a solution of 6-methoxyindole (1.0 eq) in anhydrous THF (0.2 M), add triethylamine (1.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 5 minutes.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC (3:1 Hexane:EtOAc).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Data Summary: Reaction Conditions
Base Equivalents Solvent Notes
Triethylamine (Et₃N) / DMAP1.5 / 0.1THF, DCMHighly reliable and fast. The industry standard.
Sodium Hydride (NaH)1.1THF, DMFRequires strictly anhydrous conditions. Very effective.
Potassium Carbonate (K₂CO₃)2.0DMF, AcetonitrileSlower reaction, may require gentle heating.
Sodium Bicarbonate (NaHCO₃)2.0THF/WaterBiphasic conditions, generally slow but mild.

Mechanistic Visualizations

To better understand the process, the following diagrams illustrate the key chemical transformations.

Boc Protection of 6-Methoxyindole cluster_reactants Reactants cluster_products Products indole 6-Methoxyindole activated_indole Indolide Anion indole->activated_indole Deprotonation boc2o Boc₂O product tert-Butyl 6-methoxy- 1H-indole-1-carboxylate boc2o->product Nucleophilic Attack base Base (e.g., Et₃N) activated_indole->product caption Fig 1. Main Synthetic Pathway.

Caption: Fig 1. Main Synthetic Pathway.

DMAP Catalysis and Side Reaction boc2o Boc₂O active_intermediate N-Boc-DMAP⁺ (Highly Reactive) boc2o->active_intermediate Nucleophilic Attack dmap DMAP (Catalyst) dmap->active_intermediate product Desired Product active_intermediate->product Reaction with Indole side_product Potential Side Products (e.g., from impurities) active_intermediate->side_product Reaction with Nu:⁻ (prolonged time) indole 6-Methoxyindole indole->product product->dmap Regenerates Catalyst caption Fig 2. DMAP Catalytic Cycle.

Caption: Fig 2. DMAP Catalytic Cycle.

References
  • Chakrabarty, M., Ghosh, N., & Basak, R. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • El-Sayed, R. (2012).
  • ResearchGate. (2015). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. [Link]

  • ResearchGate. (2015). Deprotection of a Primary Boc Group under Basic Conditions. [Link]

  • Reddit. (2021). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Ram, S., & Sarkate, A. (2008).

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. We provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. We provide in-depth troubleshooting strategies and frequently asked questions to address challenges encountered during column chromatography, ensuring the integrity and purity of your final compound.

Introduction: The Challenge of Purifying N-Boc Indoles

Tert-butyl 6-methoxy-1H-indole-1-carboxylate is a key intermediate in medicinal chemistry. Its purification via silica gel column chromatography is routine yet presents specific challenges. The presence of the electron-rich indole nucleus and the acid-labile tert-butoxycarbonyl (Boc) protecting group requires careful optimization of chromatographic conditions to prevent product degradation and ensure efficient separation from synthetic impurities. This guide is designed to navigate these subtleties, transforming common purification hurdles into successful outcomes.

Core Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of tert-Butyl 6-methoxy-1H-indole-1-carboxylate on a laboratory scale.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal mobile phase (eluent) for separation. The ideal eluent should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound[1].
  • Procedure:
  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate (F254).
  • Develop the plate in a TLC chamber containing a pre-equilibrated solvent system. Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc)[2].
  • Visualize the developed plate under UV light (254 nm), where the indole derivative will appear as a dark spot[2].
  • Adjust the solvent ratio until the desired Rf is achieved. Increasing the proportion of ethyl acetate will lower the Rf value.

2. Column Preparation:

  • Objective: To pack a uniform and stable stationary phase bed.
  • Procedure:
  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes)[1].
  • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring it is free of cracks or air bubbles[1].
  • Once packed, drain the excess solvent until it is level with the top of the silica bed.

3. Sample Loading:

  • Objective: To apply the sample to the column in a concentrated, narrow band.
  • Wet Loading:
  • Dissolve the crude product in the minimum possible volume of a solvent like dichloromethane[3].
  • Carefully pipette the solution onto the top of the silica bed without disturbing the surface[3].
  • Allow the sample to absorb completely onto the silica.
  • Dry Loading (Recommended for less soluble samples):
  • Dissolve the crude product in a suitable solvent.
  • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution[3].
  • Remove the solvent under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained[3].
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Objective: To pass the mobile phase through the column to separate the components and collect the purified product.
  • Procedure:
  • Carefully add the mobile phase determined from the TLC analysis to the column.
  • Apply gentle pressure (1-2 psi for flash chromatography) to maintain a steady flow rate[3].
  • Collect the eluent in fractions (e.g., 20-25 mL test tubes).
  • Monitor the fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My product is streaking or "tailing" on the TLC plate and column. How can I fix this?

Answer: Tailing is a common issue with nitrogen-containing compounds like indoles on acidic silica gel[2]. The lone pair on the indole nitrogen can interact strongly with the acidic silanol groups of the stationary phase, leading to poor peak shape and inefficient separation.

  • Causality: The acidic nature of standard silica gel protonates the basic sites on the indole, causing strong, non-ideal adsorption.

  • Solution:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or pyridine to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved separation[2]. Always perform a preliminary TLC with the modified eluent to confirm the Rf.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel[2][4].

Q2: My yield is very low, and I see a new, more polar spot on my TLC analysis of the collected fractions. What happened?

Answer: This is a classic sign of N-Boc deprotection. The Boc group is notoriously sensitive to acid, and the inherent acidity of silica gel can be sufficient to cleave it, especially with prolonged exposure or in the presence of certain solvents[5][6][7]. The resulting free indole (6-methoxy-1H-indole) is significantly more polar and will have a much lower Rf value.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the tert-butyl carbamate, releasing the free amine, isobutylene, and CO2.

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine. Stir for 15-20 minutes before packing the column. This neutralizes the most acidic sites[4].

    • Switch to Neutral Alumina: Alumina is a viable alternative for acid-sensitive compounds[2][8]. Determine your mobile phase using an alumina TLC plate first.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase. Avoid leaving the compound on the column overnight.

Q3: The separation between my product and an impurity is poor, even though they look well-separated on the TLC plate.

Answer: This issue often arises from improper sample loading or column packing.

  • Causality:

    • Overloading: Applying too much crude material saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap.

    • Poor Loading Technique: If the initial sample band is too wide or uneven, separation will be compromised from the start[3]. Using too much or too polar a solvent to dissolve the sample for wet loading is a common mistake.

    • Column Defects: Cracks, channels, or air bubbles in the packed silica bed create pathways for the solvent and sample to travel unevenly, ruining separation.

  • Solutions:

    • Reduce Sample Load: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Optimize Sample Application: Use the dry loading method described in the protocol[3]. This ensures the sample is applied as a highly concentrated, uniform band.

    • Repack the Column: If you suspect issues with the column bed, it is best to repack it carefully.

Troubleshooting Workflow

G cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution P1 Poor Separation / Overlap C1 Wrong Eluent / Overloading P1->C1 C4 Poor Loading / Column Packing P1->C4 P2 Low Yield & New Polar Spot C2 Boc Deprotection on Acidic Silica P2->C2 P3 Streaking / Tailing C3 Strong Adsorption on Acidic Sites P3->C3 S1 Re-optimize Eluent via TLC C1->S1 S5 Reduce Sample Load C1->S5 S3 Add 0.5-1% Et3N to Eluent C2->S3 Quick Fix S4 Use Neutral Alumina or Deactivated Silica C2->S4 C3->S3 C3->S4 S2 Use Dry Loading Method C4->S2

Caption: A workflow diagram for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying tert-Butyl 6-methoxy-1H-indole-1-carboxylate? For most routine purifications, standard silica gel (60 Å, 230-400 mesh) is the first choice due to its versatility and cost-effectiveness[2]. However, given the acid sensitivity of the N-Boc group, neutral alumina or triethylamine-deactivated silica gel are superior choices to prevent product degradation[2][4][8].

Q2: How do I select the starting mobile phase for TLC analysis? A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common and effective starting point for compounds of moderate polarity like N-Boc indoles[2][9]. A good initial ratio to test is 9:1 (Hexanes:EtOAc), gradually increasing the polarity to 8:2, 7:3, and so on, until an Rf of 0.25-0.35 is achieved.

Q3: The compound is a white solid. How can I visualize it during chromatography? While colorless to the naked eye, the indole ring is strongly UV-active due to its aromatic structure. It will appear as a dark purple or black spot on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm)[2]. This non-destructive method is the primary way to monitor the column fractions.

Q4: What are the likely impurities I need to separate? Common impurities include:

  • Unreacted 6-methoxyindole: This starting material is more polar than the N-Boc protected product and will have a lower Rf.

  • Di-tert-butyl dicarbonate (Boc2O): If used in excess, this reagent and its byproducts may be present. They are typically non-polar and elute quickly.

  • 6-methoxy-1H-indole (de-Boc'd product): As discussed in the troubleshooting section, this can be formed on the column. It is highly polar and will have a very low Rf, often sticking to the baseline in standard eluent systems.

Quantitative Data Summary

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (deactivated with 1% Et3N) or Neutral AluminaPrevents acid-catalyzed deprotection of the N-Boc group[2][4][7].
Mobile Phase (TLC) Hexanes:Ethyl Acetate Gradient (e.g., 9:1 -> 7:3)Standard system offering good selectivity for moderately polar compounds[2][10].
Target Rf 0.25 - 0.35Provides the optimal balance between good separation and reasonable elution time[1].
Sample Load 1-2% of Silica Gel Mass (by weight)Prevents column overloading, which leads to poor separation.
Visualization UV Lamp (254 nm)Non-destructive and highly sensitive for the aromatic indole core[2].

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. (n.d.). Benchchem.
  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014).
  • Why is the Boc group deprotected in NaBH4? (2024). Reddit.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Purification by column chromatography (EtOAc/hexanes). (n.d.). The Royal Society of Chemistry.
  • Selective Removal of the N-BOC Protective Group using Silica Gel
  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI.
  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chemical Journal of Chinese Universities.

Sources

Optimization

Technical Support Center: A Guide to Common Impurities in Commercial tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Welcome to our dedicated technical support center for tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Within this document, you will find a comprehensive overview of the common impurities encountered in commercial batches of this reagent, troubleshooting advice for experiments impacted by these impurities, and detailed protocols for their identification and removal. Our aim is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in a commercial batch of tert-Butyl 6-methoxy-1H-indole-1-carboxylate?

A1: Commercial batches of tert-Butyl 6-methoxy-1H-indole-1-carboxylate can contain several types of impurities stemming from its synthesis, potential degradation, and storage. These can be broadly categorized as:

  • Starting Material-Related Impurities: The most common impurity is unreacted 6-methoxyindole . Its presence is typically due to an incomplete reaction during the Boc-protection step.

  • Reagent-Related Impurities: By-products from the Boc-protection reagent, di-tert-butyl dicarbonate ((Boc)₂O), such as tert-butanol , may be present.

  • Side-Product Impurities: While less common for indoles, the formation of a di-Boc protected 6-methoxyindole is a theoretical possibility, arising from the reaction of the Boc-anhydride with the indole nitrogen and another reactive site on the indole ring.

  • Degradation Products: The Boc group is susceptible to cleavage under acidic conditions. Therefore, the presence of the parent 6-methoxyindole can also indicate partial degradation if the material has been exposed to acidic environments during work-up or storage.

Q2: My reaction yield is lower than expected when using a new batch of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. Could impurities be the cause?

A2: Absolutely. The presence of unreacted 6-methoxyindole is a primary suspect for reduced reaction yields. Since this impurity lacks the Boc protecting group, it can compete with your desired starting material in subsequent reactions, leading to a mixture of products and a lower yield of the intended compound. Furthermore, the presence of non-reactive impurities effectively lowers the molar amount of the desired reagent, leading to incorrect stoichiometric calculations and incomplete conversions.

Q3: I'm observing an unexpected spot on my TLC analysis that is more polar than my product. What could it be?

A3: A more polar spot on a TLC plate is a strong indication of the presence of 6-methoxyindole . The free N-H group in 6-methoxyindole makes it significantly more polar than its N-Boc protected counterpart. This difference in polarity is readily observable on a standard silica gel TLC plate.

Q4: Can I use a commercial batch of tert-Butyl 6-methoxy-1H-indole-1-carboxylate without further purification?

A4: The required purity of your starting material is dictated by the sensitivity of your specific reaction. For many applications, a purity of 95-98% may be acceptable. However, for reactions that are sensitive to competing nucleophiles or require precise stoichiometry, purification of the commercial batch is highly recommended to remove interfering impurities like 6-methoxyindole.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues that may arise due to impurities in your tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Issue 1: Unexpected Side Products in Subsequent Reactions
  • Symptom: Formation of a byproduct that corresponds to the reaction of 6-methoxyindole with your reagents.

  • Causality: The nucleophilic N-H of residual 6-methoxyindole in your starting material is reacting in place of the protected indole.

  • Troubleshooting Protocol:

    • Confirm the Impurity: Analyze your batch of tert-Butyl 6-methoxy-1H-indole-1-carboxylate using ¹H NMR or LC-MS to confirm the presence and estimate the quantity of 6-methoxyindole.

    • Purification: Purify the starting material using flash column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating the less polar desired product from the more polar 6-methoxyindole impurity.

    • Reaction Stoichiometry Adjustment: If purification is not feasible, and the level of impurity is known, you may be able to adjust the stoichiometry of your reagents to account for the reactive 6-methoxyindole. However, this may complicate the purification of your final product.

Issue 2: Inconsistent Reaction Rates or Incomplete Conversion
  • Symptom: Reactions do not proceed to completion, or the reaction rate varies between different batches of the starting material.

  • Causality: The actual concentration of the active reagent is lower than assumed due to the presence of non-reactive impurities or a higher than expected amount of less reactive starting material.

  • Troubleshooting Protocol:

    • Quantitative Analysis: Perform a quantitative NMR (qNMR) analysis using an internal standard to accurately determine the purity of your tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

    • Solvent Purity: Ensure that your reaction solvents are anhydrous, as moisture can contribute to the slow hydrolysis of the Boc group, leading to the formation of the less reactive 6-methoxyindole.

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Impurity Identification

This protocol outlines the procedure for identifying common impurities in tert-Butyl 6-methoxy-1H-indole-1-carboxylate using ¹H NMR spectroscopy.

Materials:

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic signals of the product and potential impurities.

Data Interpretation:

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)
tert-Butyl 6-methoxy-1H-indole-1-carboxylate (Product) ~8.0 (br s, 1H, indole N-H), 7.5-6.8 (m, aromatic protons), 3.8 (s, 3H, -OCH₃), 1.6 (s, 9H, -C(CH₃)₃)
6-methoxyindole (Impurity) ~8.0 (br s, 1H, indole N-H), 7.4-6.7 (m, aromatic protons), 6.4 (m, 1H, indole C3-H), 3.8 (s, 3H, -OCH₃)
tert-Butanol (Impurity) ~1.28 (s, 9H)

Note: The broad singlet for the indole N-H in 6-methoxyindole is a key diagnostic peak.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a method for removing polar impurities, such as 6-methoxyindole, from tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

Materials:

  • Crude tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Flash chromatography system or glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Monitor the separation by TLC, visualizing with a UV lamp (254 nm). The desired product is less polar and will elute before the more polar 6-methoxyindole.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing Impurity Formation and Removal

The following diagrams illustrate the key processes related to impurities in tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

G cluster_synthesis Boc Protection Synthesis cluster_impurities Potential Impurities 6-methoxyindole 6-methoxyindole Product tert-Butyl 6-methoxy- 1H-indole-1-carboxylate 6-methoxyindole->Product Base Boc_Anhydride (Boc)₂O Boc_Anhydride->Product tert_Butanol tert-Butanol Boc_Anhydride->tert_Butanol CO2 CO₂ Boc_Anhydride->CO2 Impurity_1 Unreacted 6-methoxyindole Product->Impurity_1 Incomplete Reaction Impurity_2 tert-Butanol Product->Impurity_2 Byproduct

Caption: Synthetic pathway and common impurities.

G Crude_Product Commercial Batch (Product + Impurities) Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Purified Product Column_Chromatography->Pure_Product Less Polar Elution Impurities 6-methoxyindole, tert-Butanol Column_Chromatography->Impurities More Polar Elution

Caption: Purification workflow for impurity removal.

References

  • Google Patents.
Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling with tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging yet rewarding substrate, tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging yet rewarding substrate, tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction for the synthesis of complex indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is paramount for developing novel therapeutics.[1][2][3]

This resource moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction conditions. We will explore the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the Suzuki coupling of indole-based substrates in a practical question-and-answer format.

Q1: My Suzuki coupling reaction with tert-Butyl 6-methoxy-1H-indole-1-carboxylate is showing low to no conversion. What are the primary factors I should investigate?

Low or no yield is a frequent starting point for optimization. The issue often lies in one of the core components of the catalytic cycle. Let's break down the likely culprits.

A1: Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The heart of the Suzuki reaction is the palladium catalyst.[4] Its activity is paramount.

    • Catalyst Oxidation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation, which can lead to the formation of inactive palladium black.[5][6]

    • Ligand Selection: For electron-rich heterocyclic substrates like indoles, bulky, electron-donating phosphine ligands are often essential.[4][7] Ligands like XPhos, SPhos, or RuPhos can accelerate the oxidative addition and reductive elimination steps, which can be sluggish with these substrates.[5] If you are using a standard ligand like PPh₃, consider switching to a more specialized Buchwald-type ligand.

  • Base Selection and Quality: The base plays a critical role in the transmetalation step, activating the boronic acid.[8]

    • Base Strength: The choice of base is crucial. A base that is too weak may not facilitate transmetalation effectively. Conversely, an overly strong base can lead to undesired side reactions, including hydrolysis of the tert-butyl ester protecting group. For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.[9]

    • Anhydrous Conditions: If you are observing significant protodeboronation (see Q2), switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[5][9] Ensure the base is finely powdered and dried before use.[6]

  • Solvent Choice and Purity: The solvent must dissolve the reactants and be compatible with the reaction conditions.

    • Common Solvents: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.[10] Common choices include dioxane/water, THF/water, or toluene/water.[11]

    • Degassing: Thoroughly degas your solvent to remove dissolved oxygen, which can deactivate the catalyst.[6]

  • Boronic Acid/Ester Stability: The organoboron reagent can be a point of failure.

    • Purity and Storage: Use high-purity boronic acid and store it properly to prevent degradation.[12]

    • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][12] Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.[6][7]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficient troubleshooting. The following diagram outlines a logical workflow for addressing low-yield Suzuki coupling reactions.

Troubleshooting_Workflow Start Low/No Product Formation Check_Catalyst 1. Verify Catalyst & Ligand Activity - Use fresh catalyst/ligand - Ensure inert atmosphere (Ar/N₂) - Consider more active ligand (e.g., XPhos) Start->Check_Catalyst Check_Base 2. Evaluate Base & Conditions - Screen different bases (K₂CO₃, K₃PO₄) - Use anhydrous conditions if needed - Ensure base is finely powdered Check_Catalyst->Check_Base If no improvement Success Successful Coupling Check_Catalyst->Success Issue resolved Check_Solvent 3. Assess Solvent System - Ensure proper degassing - Try alternative solvents (Dioxane, Toluene, 2-MeTHF) - Check for solvent purity Check_Base->Check_Solvent If no improvement Check_Base->Success Issue resolved Check_Boronic_Acid 4. Examine Boronic Acid/Ester - Check purity and stability - Consider using a pinacol ester - Monitor for protodeboronation Check_Solvent->Check_Boronic_Acid If no improvement Check_Solvent->Success Issue resolved Optimization Systematic Optimization (DOE, screen conditions) Check_Boronic_Acid->Optimization If still issues Check_Boronic_Acid->Success Issue resolved Optimization->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: I'm observing a significant amount of a side product that appears to be my starting indole with the halide replaced by hydrogen. What is this, and how can I prevent it?

This is a classic and often frustrating side reaction in Suzuki couplings.

A2: Addressing Protodeboronation and Dehalogenation:

The side product you are observing is likely the result of protodeboronation of your boronic acid coupling partner, followed by dehalogenation of your indole starting material.[6][12]

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by the presence of water and strong bases.[5]

    • Mitigation Strategies:

      • Use Anhydrous Conditions: Switching to a completely anhydrous solvent and using a non-hydroxide base like K₃PO₄ can significantly reduce this side reaction.[5][9]

      • Milder Base: Consider using a milder base such as KF or Cs₂CO₃.[9][13]

      • Boronic Esters: As mentioned previously, boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding acids.[6][7]

  • Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling.

    • Potential Causes and Solutions:

      • Hydride Source: The hydride can originate from solvents or other reagents. Ensure high-purity, anhydrous solvents.

      • Catalyst System: Certain catalyst and ligand combinations can favor this pathway. Screening different ligands may be necessary.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to rational optimization. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Indole-X) ArX->OxAdd ArB Ar'B(OR)₂ + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q3: My reaction is sensitive to steric hindrance, especially when using ortho-substituted boronic acids. What modifications should I consider?

Steric hindrance can significantly slow down the reaction, particularly the transmetalation and reductive elimination steps.[5]

A3: Overcoming Steric Hindrance:

  • Bulky, Electron-Rich Ligands: This is the most effective strategy. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to facilitate coupling of sterically demanding substrates.[5][7] They promote both oxidative addition and reductive elimination.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered substrates. However, monitor for potential decomposition of starting materials or product.

  • Choice of Base: For sterically hindered couplings, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective.[9][13]

Recommended Starting Conditions & Optimization Parameters

For those beginning their optimization, the following table provides a robust starting point and parameters for screening.

ParameterRecommended Starting ConditionOptimization Range/OptionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)0.5 - 5 mol%Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos (2-4 mol%)SPhos, RuPhos, cataCXium ABulky, electron-rich ligands are crucial for electron-rich heterocycles.[5]
Base K₂CO₃ (2-3 equiv.)K₃PO₄, Cs₂CO₃, KFThe choice of base is critical for transmetalation and can influence side reactions.[8]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O, 2-MeTHF/H₂O, Anhydrous TolueneA polar aprotic solvent is generally effective. The addition of water aids in dissolving the base.[10]
Temperature 80-100 °C60 - 120 °CHigher temperatures are often needed for less reactive substrates.
Boronic Acid 1.2 - 1.5 equiv.1.1 - 2.0 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion.

Experimental Protocol: A General Procedure

This protocol provides a generalized workflow for the Suzuki coupling of tert-Butyl 6-methoxy-1H-indole-1-carboxylate with an arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.3 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium precatalyst and ligand in the reaction solvent. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Chauhan, P., & Kumar, A. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71).
  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows, 64.
  • BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Douglas, C. J., & Overman, L. E. (2004). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. NIH Public Access.
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
  • YouTube. (2018).
  • Cacchi, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(4), 687-701.
  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(23), 6062-6075.
  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • American Chemical Society. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.

Sources

Optimization

Technical Support Center: Preventing Oxidation of the Indole Ring

Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative instability of the indole n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative instability of the indole nucleus during synthetic reactions. The electron-rich nature of the indole ring makes it highly susceptible to oxidation, which can lead to complex product mixtures, low yields, and reaction failures. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction mixture is turning dark (e.g., pink, brown, or black) and forming tar-like substances.

This is a classic symptom of indole oxidation and polymerization. The initial oxidation can generate highly reactive intermediates that readily polymerize, leading to the observed discoloration and formation of insoluble materials.

Causality and Diagnostic Workflow:

  • Identify the Oxidant: The primary culprit is often atmospheric oxygen, especially in reactions run at elevated temperatures or for extended periods.[1][2] Certain reagents, even if not explicitly "oxidants," can facilitate oxidation, including some metal catalysts and strong acids.

  • Assess Reaction Conditions:

    • Atmosphere: Are you running the reaction open to the air?

    • Temperature: High temperatures accelerate oxidation rates.[1]

    • Solvent Purity: Peroxides in aged solvents (e.g., THF, diethyl ether) are potent oxidants.

    • Metal Contaminants: Trace metal ions can catalyze oxidative processes.[1]

Solutions:

  • Implement an Inert Atmosphere: The most direct solution is to exclude oxygen. This can be achieved by purging the reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure throughout the reaction.[3]

    Inert_Atmosphere_Setup cluster_flask Reaction Flask Reaction_Mixture Indole Substrate + Reagents + Solvent Bubbler Oil Bubbler (Pressure Release) Reaction_Mixture->Bubbler Vent Inert_Gas_Source Nitrogen or Argon Cylinder Inert_Gas_Source->Reaction_Mixture Purge & Maintain Positive Pressure Needle_In Gas Inlet Needle Needle_Out Gas Outlet Needle

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas for 15-30 minutes, or by using the freeze-pump-thaw method for more rigorous oxygen removal.

  • Add an Antioxidant: For particularly sensitive substrates, the addition of a radical scavenger can be beneficial. Butylated hydroxytoluene (BHT) is a common choice.[1]

    Protocol: Using BHT as an Antioxidant

    • Prepare a 1% (w/v) stock solution of BHT in the reaction solvent.

    • Add the BHT stock solution to the reaction mixture to achieve a final concentration of 0.01%. For a 10 mL reaction, this would be 10 µL of the stock solution.[1]

    • Ensure thorough mixing.

Problem 2: I'm observing unexpected byproducts, suggesting oxidation at the C2 or C3 position of the indole ring.

The C3 position of the indole ring is the most electron-rich and therefore the most susceptible to electrophilic attack and oxidation.[4] The C2 position can also be oxidized, often leading to oxindoles.

Common Oxidative Byproducts:

Product ClassCommon Reagents/Conditions
Oxindoles N-Bromosuccinimide (NBS)[4], strong acids[5]
Isatins Further oxidation of oxindoles, often under alkaline conditions[6]
Ring-Opened Products Strong oxidants like ozone or potassium superoxide[7]

Causality and Solutions:

  • Mechanism of Oxidation: The electron-rich pyrrolic ring of indole is easily oxidized.[4] Simple oxidants can selectively oxidize the C2-C3 double bond. For example, NBS can convert indole to oxindole.[4]

    Indole_Oxidation Indole {Indole |  C3 |  C2} Intermediate Epoxide or hydroxylated intermediate Indole->Intermediate Initial Oxidation (e.g., at C3) Oxidant [O] Oxindole {Oxindole | Carbonyl at C2} Intermediate->Oxindole Rearrangement Isatin {Isatin | Carbonyls at C2 & C3} Oxindole->Isatin Further Oxidation

  • Solution: N-Protection. Protecting the indole nitrogen with an electron-withdrawing group is a highly effective strategy to decrease the electron density of the pyrrole ring, thereby making it less susceptible to oxidation.[8]

    Choosing the Right Protecting Group:

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Considerations
tert-Butoxycarbonyl BocBoc₂O, DMAP, base (e.g., Et₃N)Strong acid (TFA, HCl); or NaOMe in MeOH[9]Commonly used, but can be labile to some acidic conditions.[10][11]
Benzenesulfonyl Bs or SO₂PhPhSO₂Cl, base (e.g., NaH)Harsh conditions (e.g., Mg/MeOH, Na/Hg)[8][12]Very robust, significantly deactivates the ring.[8]
Tosyl TsTsCl, pyridine or Et₃NStrong acid (HBr, H₂SO₄), reducing agents (Na/NH₃)[13]Similar to benzenesulfonyl in stability and deactivation.[12]
[2-(trimethylsilyl)ethoxy]methyl SEMSEMCl, base (e.g., NaH)Fluoride source (TBAF) or acidOffers mild removal conditions.[14][15]

Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group versus simply using an inert atmosphere?

A: This is a critical decision that depends on the reaction's nature.

  • Use an inert atmosphere when:

    • Dealing with mild reaction conditions where atmospheric oxygen is the primary concern.

    • The indole substrate is only moderately sensitive to oxidation.

    • The reaction is incompatible with the addition or removal of protecting groups.

  • Use a protecting group when:

    • The reaction employs strong oxidizing agents or conditions that will inevitably oxidize the indole ring.

    • You need to perform reactions that require deactivation of the indole nucleus (e.g., to favor substitution on the benzene ring).[4]

    • The reaction involves strong bases that would deprotonate the N-H of an unprotected indole.

Decision_Tree Start Is my indole substrate susceptible to oxidation? Condition_Check Are strong oxidants or harsh conditions used? Start->Condition_Check Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Condition_Check->Inert_Atmosphere  No Protecting_Group Use N-Protecting Group (e.g., Boc, SO₂Ph) Condition_Check->Protecting_Group  Yes No_Action Standard conditions may be sufficient Inert_Atmosphere->No_Action If only mildly sensitive

Q2: My reaction involves a transition metal catalyst. Are there special precautions I should take?

A: Yes. Many transition metal-catalyzed reactions, such as C-H functionalization, can be sensitive to the electronic properties of the indole.[16][17]

  • Oxidative Addition/Reductive Elimination Cycles: In reactions involving catalysts like palladium, the electron-rich indole can sometimes interfere with the catalytic cycle. N-protection with an electron-withdrawing group can mitigate these side reactions.

  • Lewis Acidity of Metal Catalysts: Some metal catalysts can act as Lewis acids, increasing the susceptibility of the indole ring to nucleophilic attack or other side reactions.

  • Ligand Choice: The choice of ligand for the metal catalyst can also influence the outcome and potential for side reactions.

Q3: Can I use a reductive workup to salvage a reaction where some oxidation has occurred?

A: In some cases, a mild reductive workup can be beneficial, but it is not a universal solution. If minor oxidation to an iminium species or a similar intermediate has occurred, a reducing agent like sodium borohydride (NaBH₄) added during the workup might reduce it back to a more stable product. However, this will not reverse the formation of stable oxidized products like oxindoles or polymeric tars. It is always preferable to prevent oxidation from the outset.

Q4: Are there specific named reactions where indole oxidation is a known and common problem?

A: Yes, several classic indole reactions are prone to oxidative side reactions:

  • Fischer Indole Synthesis: The strongly acidic and high-temperature conditions often used can lead to degradation and polymerization.[18]

  • Vilsmeier-Haack Formylation: While generally high-yielding, side products from the reaction of the product with starting material can occur, and harsh workup can cause degradation.[19][20]

  • Mannich Reaction: The acidic conditions can promote side reactions, although the reaction itself is typically robust.[4][21]

In all these cases, careful control of temperature, stoichiometry, and reaction time, along with the strategies discussed in this guide, are crucial for success.

References

  • Indole - Wikipedia. Available at: [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. ACP. Available at: [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP. Available at: [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective oxidation of indoles to 2-oxindoles. RSC Publishing. Available at: [Link]

  • Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]

  • Reactions of Indoles with Metal-Bound Carbenoids. ResearchGate. Available at: [Link]

  • Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing). Available at: [Link]

  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Available at: [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. OUCI. Available at: [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available at: [Link]

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Available at: [Link]

  • Synthesis of New Mannich Bases from Indole Derivatives. ResearchGate. Available at: [Link]

  • How to perform the BOC protection on indole-3-acetic acid?. ResearchGate. Available at: [Link]

  • Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles. ChemRxiv. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

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  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Available at: [Link]

  • Sulfonyl Protective Groups. Chem-Station Int. Ed. Available at: [Link]

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  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

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  • Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters - ACS Publications. Available at: [Link]

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  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. Available at: [Link]

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Troubleshooting

Technical Support Center: Recrystallization of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Welcome to the dedicated technical support guide for the purification of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this critical building block. Indole derivatives, while ubiquitous in drug discovery, often present unique purification challenges.[1] This guide provides field-proven protocols and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Foundational Knowledge - Frequently Asked Questions

Q1: What is tert-Butyl 6-methoxy-1H-indole-1-carboxylate and why is its purity critical?

Tert-Butyl 6-methoxy-1H-indole-1-carboxylate, also known as N-Boc-6-methoxyindole, is a protected form of 6-methoxyindole. The tert-butoxycarbonyl (Boc) group on the indole nitrogen makes the molecule more stable and manageable in subsequent synthetic steps, as the indole N-H is acidic and can interfere with many reactions.[2]

Purity is paramount for several reasons:

  • Reaction Selectivity: Impurities, such as unreacted starting materials or oxidative byproducts, can lead to undesired side reactions, lowering the yield and purity of downstream products.

  • Characterization: Accurate analytical data (NMR, LC-MS, etc.) is only possible with a pure sample.

  • Biological Assays: Trace impurities can exhibit biological activity, leading to false positives or inaccurate structure-activity relationship (SAR) data. The indole nucleus itself is susceptible to oxidation, which can generate byproducts with different properties.[3][4]

Q2: What are the key principles for selecting a recrystallization solvent for this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For tert-Butyl 6-methoxy-1H-indole-1-carboxylate, a molecule with both non-polar (Boc group, indole ring) and moderately polar (methoxy, carboxylate) features, a single solvent may not be optimal. Often, a binary solvent system is required.

Guiding Principles:

  • "Like Dissolves Like": Solvents containing functional groups similar to the target molecule are often good candidates.[5] Ethers and esters may be effective.

  • Avoid Reactivity: The indole ring can be sensitive to highly acidic conditions.[4] While generally stable, prolonged heating in certain solvents should be minimized to prevent degradation or deprotection of the Boc group.[6]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," a common issue where the compound melts in the hot solvent instead of dissolving.[5]

Below is a table of candidate solvents to consider for initial screening.

Solvent SystemPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Rationale & Key Considerations
Alkanes / Ethers Diethyl Ether, Tetrahydrofuran (THF)Hexanes, HeptaneExcellent for inducing crystallization of moderately polar compounds. Prone to oiling out if cooled too quickly.[5]
Alcohols / Water Ethanol, Methanol, IsopropanolWaterA polar system that can be effective if impurities are non-polar. The high polarity of water acts as a strong anti-solvent.
Esters / Alkanes Ethyl Acetate (EtOAc)Hexanes, HeptaneA versatile, mid-polarity system. Good for removing both more polar and less polar impurities.
Aromatics TolueneHexanes, HeptaneCan be effective due to π-π interactions with the indole ring, but higher boiling points increase the risk of oiling out.
Q3: What are the common impurities I should be aware of?

Understanding potential impurities is key to designing a successful purification strategy.

  • 6-Methoxyindole: Incomplete N-Boc protection reaction. This impurity is more polar and may interact with silica gel, causing tailing in chromatography.[3]

  • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent from the protection step.

  • Oxidation Products: Indoles can oxidize upon exposure to air and light, leading to colored impurities.[4] These are often highly polar.

  • Positional Isomers: Depending on the synthesis of the indole core, isomers with the methoxy group at a different position could be present.[3]

Section 2: Standard Recrystallization Protocol (Binary Solvent System)

This protocol utilizes an ethyl acetate/heptane system, which is a robust starting point for many indole derivatives.

Step-by-Step Methodology
  • Dissolution: Place the crude tert-Butyl 6-methoxy-1H-indole-1-carboxylate (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of warm ethyl acetate (e.g., start with 2-3 mL) required to fully dissolve the solid with gentle heating (40-50°C). Causality: Using the minimum volume of the "good" solvent is critical for maximizing recovery.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulate matter that could inhibit crystallization.

  • Addition of Anti-Solvent: While the solution is still warm and stirring, slowly add the anti-solvent (heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid). Causality: This brings the solution to its saturation point. Adding the anti-solvent too quickly will cause the compound to precipitate as an amorphous solid or oil rather than forming crystals.

  • Re-dissolution: Add 1-2 drops of warm ethyl acetate to re-dissolve the precipitate and make the solution clear again. This ensures the crystallization process begins from a perfectly saturated state.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling is the most critical factor for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Place Crude Solid in Flask B Add Minimum Volume of Hot Solvent (EtOAc) A->B 1 C Slowly Add Anti-Solvent (Heptane) until Cloudy B->C 2 D Add 1-2 Drops of Hot Solvent to Clarify C->D 3 E Slow Cool to RT D->E 4 F Cool in Ice Bath E->F 5 G Vacuum Filter Crystals F->G H Wash with Cold Anti-Solvent G->H 6 I Dry Under Vacuum H->I 7

Caption: Standard binary solvent recrystallization workflow.

Section 3: Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

Cause: This common problem occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase instead of a solid crystalline lattice. This is often because the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or the solution was cooled too rapidly.

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil completely redissolves. Add more of the primary "good" solvent (e.g., ethyl acetate) to lower the overall saturation point.

  • Slow Down Cooling: Attempt the cooling process again, but much more slowly. Insulate the flask with glass wool or place it in a large beaker of warm water to ensure a very gradual temperature drop.

  • Lower the Solvent Boiling Point: Switch to a primary solvent with a lower boiling point. For example, if you used toluene, try ethyl acetate or THF.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q5: Crystal formation is very poor, and my yield is extremely low. How can I improve recovery?

Cause: Low yield is typically due to one of two issues: either the compound did not crystallize out of solution effectively, or too much was lost during the process.

Solutions:

  • Reduce Solvent Volume: The most common cause is using too much of the primary "good" solvent. You can try to carefully evaporate some of the solvent to re-concentrate the solution and then repeat the cooling process.

  • Change Anti-Solvent: Your compound may have significant solubility in your chosen anti-solvent. Use an anti-solvent in which the compound is even less soluble. For example, if a hexane/ether mixture gives low yield, switching to a more non-polar anti-solvent like pentane might help.

  • Increase Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., an ice-salt bath or a freezer if the solvent permits).

  • Check the Filtrate: Use TLC to analyze the mother liquor (the filtrate). If a large amount of product is present, you may be able to recover more material by concentrating the filtrate and attempting a second-crop recrystallization. Be aware that the second crop will likely be less pure than the first.

Q6: My crystals are still colored (yellow/brown) after recrystallization. How do I remove colored impurities?

Cause: Color often arises from highly conjugated or polar, baseline impurities, including oxidation byproducts common to indoles. These can become trapped in the crystal lattice.

Solutions:

  • Activated Charcoal Treatment: Before the slow cooling step, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot, dissolved solution. Swirl or stir for a few minutes. The charcoal will adsorb many of the large, colored impurity molecules. Crucially, you must perform a hot filtration to remove the charcoal before cooling, otherwise it will contaminate your product. Warning: Charcoal can also adsorb your product, so use it sparingly.

  • Pre-Purification: If impurities are significant, recrystallization alone may not be enough.[7] Pass the crude material through a short plug of silica gel, eluting with a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes) to remove the highly polar, colored impurities before proceeding with recrystallization.[3]

  • Solvent Choice: Switch to a solvent system where the colored impurities are highly soluble even in the cold, ensuring they remain in the mother liquor.

Troubleshooting Decision Tree

G Start Recrystallization Attempt Result What is the result? Start->Result OiledOut Compound Oiled Out Result->OiledOut Oiling LowYield Low Yield / No Crystals Result->LowYield Poor Recovery Colored Crystals Still Colored Result->Colored Impure Success Pure Crystals Obtained Result->Success Success Sol_Oiled 1. Re-heat & Add more 'good' solvent. 2. Cool much slower. 3. Switch to lower BP solvent. OiledOut->Sol_Oiled Sol_Yield 1. Reduce initial solvent volume. 2. Cool longer / colder. 3. Change anti-solvent. 4. Concentrate mother liquor. LowYield->Sol_Yield Sol_Color 1. Redo with charcoal treatment. 2. Pre-filter through silica plug. 3. Change solvent system. Colored->Sol_Color

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
  • Smolecule. (n.d.). Buy Tert-butyl 6-methoxyindoline-1-carboxylate | 1394248-15-7.
  • Benchchem. (n.d.). challenges in the purification of 1-Benzenesulfonyl-7-methoxy-1H-indole by chromatography.
  • Benchchem. (n.d.). stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • Steer, W. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

Sources

Optimization

Technical Support Center: Characterization of Unexpected Byproducts in Reactions with tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This document provides in-depth troubleshooting advice, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 6-methoxy-1H-indole-1-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate the formation of unexpected byproducts in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: I'm observing premature loss of the Boc protecting group during my reaction, even under supposedly non-acidic conditions. Why is this happening and how can I prevent it?

A1: Root Cause Analysis & Mechanistic Insight

The tert-butoxycarbonyl (Boc) group is notoriously labile to acid. While direct use of strong protic acids like TFA or HCl is a known deprotection method, unintended cleavage often occurs due to cryptic acid sources.[1][2]

  • Lewis Acidity: Many reagents used in synthesis, particularly metal catalysts (e.g., ZnCl₂, Cu(OTf)₂, PdCl₂) or dehydrating agents, are Lewis acids. These can coordinate to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to form a stable tert-butyl cation.[3] This cation can then be trapped by nucleophiles in the reaction mixture, leading to tert-butylation of your starting material or product as a +56 Da byproduct observed in mass spectrometry.[4]

  • In Situ Acid Generation: Reagents like phosphorus oxychloride (POCl₃), commonly used in Vilsmeier-Haack reactions, can generate trace amounts of HCl upon contact with adventitious moisture, leading to Boc group loss.[3] Similarly, some grades of chlorinated solvents (e.g., DCM) can contain trace HCl.

  • Thermal Instability: Although more stable than in highly acidic media, the Boc group can undergo thermolytic cleavage at elevated temperatures (>80-100 °C), especially for prolonged reaction times.

Preventative Measures & Optimization

  • Reagent Purity: Use freshly distilled or high-purity anhydrous solvents and reagents to minimize moisture and cryptic acid contamination.

  • Acid Scavengers: Include a non-nucleophilic base, such as proton sponge or 2,6-lutidine, in your reaction mixture to neutralize any in situ generated acid.

  • Temperature Control: Maintain the lowest possible temperature required for your reaction to proceed at a reasonable rate.

  • Lewis Acid Choice: If a Lewis acid is required, consider milder alternatives. For some transformations, switching from a hard Lewis acid like AlCl₃ to a softer one may preserve the Boc group.[3]

Q2: My Vilsmeier-Haack formylation at C3 is giving multiple products, including a high-molecular-weight species. What are these byproducts?

A2: Understanding Vilsmeier-Haack Side Reactions

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like indoles.[5][6] However, with an activated substrate like 6-methoxyindole, several side reactions can compete with the desired C3-formylation.

  • Bis(indolyl)methane Formation: The most common high-molecular-weight byproduct results from the reaction of the desired 3-formylindole product with a second molecule of the starting indole under acidic conditions.[7] The aldehyde product acts as an electrophile, which is attacked by another nucleophilic indole molecule.

  • Indole Trimerization: In some cases, more complex indole trimers can form, especially if the Vilsmeier reagent is generated from cyclic amides other than DMF.[8]

  • Competitive Electrophilic Attack: The 6-methoxy group strongly activates the indole nucleus. While C3 is the most electron-rich position, competitive electrophilic attack can occur at other sites, particularly C7.[9] This leads to the formation of regioisomeric formylated products.

Troubleshooting & Optimization Strategy

  • Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (e.g., 0 °C). This ensures the indole encounters a high concentration of the formylating agent, minimizing the chance for the product aldehyde to react with the starting material.[7]

  • Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote diformylation or other side reactions.[7]

  • Temperature Management: Maintain strict temperature control throughout the addition and reaction. Allowing the reaction to warm prematurely accelerates byproduct formation.[7]

  • Prompt Quenching: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it into a cold aqueous base (e.g., NaOH or NaOAc solution) to neutralize the acid and prevent further reactions.[6]

Diagram: Vilsmeier-Haack Reaction Pathways

The following diagram illustrates the desired reaction pathway for C3-formylation and the competing pathways leading to common byproducts.

Vilsmeier_Haack_Byproducts sub tert-Butyl 6-methoxy-1H-indole-1-carboxylate prod Desired Product: C3-Formyl Indole sub->prod Desired Pathway (Electrophilic Attack at C3) bp1 Byproduct 1: Bis(indolyl)methane sub->bp1 bp2 Byproduct 2: C7-Formyl Isomer sub->bp2 Competitive Attack at C7 vr Vilsmeier Reagent (POCl3 + DMF) prod->bp1 Reaction with Starting Material

Caption: Desired vs. competing pathways in Vilsmeier-Haack formylation.

Q3: In my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm getting a significant amount of a homodimer of my indole starting material. What causes this and how can I suppress it?

A3: Understanding Dimerization in Cross-Coupling

Dimerization is a common side reaction in many Pd-catalyzed cross-coupling reactions.[10][11][12][13] For indole derivatives, this typically manifests as a 3,3'-biindole species.[14]

  • Mechanism of Dimerization: This side reaction is often promoted by the oxidative addition of the indole C-H bond (or a halide at that position) to the Pd(0) catalyst, followed by reductive elimination from a di-indolyl-palladium intermediate. This process competes with the desired cross-coupling pathway.

  • Reaction Conditions: High catalyst loading, elevated temperatures, and slow addition of one of the coupling partners can favor the dimerization pathway. The electronic nature of the indole also plays a role; the electron-rich 6-methoxyindole core is susceptible to oxidative addition.

Strategies for Minimizing Dimerization

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can often accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dimerization pathway.

  • Control of Stoichiometry: Ensure the stoichiometry of the coupling partners is precise. A slight excess of the non-indole coupling partner can help consume the activated indole intermediate before it has a chance to dimerize.

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of dimerization relative to the desired reaction. This should be evaluated on a case-by-case basis.

  • Temperature Optimization: Run the reaction at the lowest temperature that affords a reasonable conversion rate to disfavor the higher activation energy pathway of dimerization.

Frequently Asked Questions (FAQs)

  • What are the primary sites of reactivity on the tert-Butyl 6-methoxy-1H-indole-1-carboxylate core? The indole nucleus is electron-rich. The primary site for electrophilic attack is the C3 position due to its highest electron density. The 6-methoxy group further activates the ring, making the C7 and C5 positions also susceptible to electrophilic substitution.[9] The N-H proton (after Boc deprotection) is acidic, and the C2 position can be lithiated with strong bases.

  • Is the Boc group stable to basic conditions? Yes, the Boc group is generally stable to basic conditions (e.g., NaOH, K₂CO₃, NaH) and most nucleophiles.[2][15] Cleavage under basic conditions is rare but has been reported under specific circumstances, sometimes involving an isocyanate intermediate.[16][17] Its stability to base makes it an excellent orthogonal protecting group to base-labile groups like Fmoc.[18]

  • Which analytical techniques are best for identifying these unknown byproducts? A combination of techniques is essential:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the byproducts, which is the first clue to their identity (e.g., a +56 Da mass suggests tert-butylation[4], a mass of 2x(starting material) - 2 suggests a dimer).

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the exact structure, identifying the position of new functional groups, and confirming regioisomerism. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for piecing together the molecular framework.

    • HRMS (High-Resolution Mass Spectrometry): Provides the exact mass and elemental composition, allowing you to confirm the molecular formula of the unknown byproduct with high confidence.

Key Experimental Protocols

Protocol 1: General Workflow for Byproduct Identification

This protocol outlines a systematic approach to isolating and identifying an unknown byproduct observed by TLC or LC-MS.

Byproduct_ID_Workflow start Reaction Mixture Shows Unexpected Spot/Peak lcms Step 1: Preliminary LC-MS (Determine Molecular Weight) start->lcms isolate Step 2: Isolation (Flash Chromatography or Prep-HPLC) lcms->isolate Hypothesize general class (dimer, isomer, etc.) hrms Step 3: HRMS Analysis (Determine Elemental Composition) isolate->hrms nmr Step 4: NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr structure Step 5: Structure Elucidation (Combine All Data) hrms->structure nmr->structure end Byproduct Structure Confirmed structure->end

Caption: Systematic workflow for byproduct isolation and characterization.

Step-by-Step Methodology:

  • Initial Analysis: After your reaction, run a crude LC-MS to determine the molecular weight(s) of the major byproduct(s). This provides the first critical piece of information.

  • Isolation: Carefully separate the byproduct from the desired product and remaining starting materials using an appropriate chromatographic technique.

    • Flash Column Chromatography: Ideal for larger quantities and byproducts with significantly different polarity (Rf value).

    • Preparative HPLC: Use for small quantities or for byproducts that are difficult to separate by flash chromatography.

  • Purity Check: After isolation, confirm the purity of the byproduct fraction by analytical LC-MS or UPLC.

  • High-Resolution Mass Spectrometry (HRMS): Submit a pure sample for HRMS analysis to obtain an exact mass. Use this to determine the precise elemental formula.

  • NMR Spectroscopy:

    • Dissolve a sufficient amount (typically 1-5 mg) of the pure byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If the structure is not immediately obvious, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Interpretation: Combine the molecular formula from HRMS with the connectivity information from NMR to propose a definitive structure for the byproduct.

Data Summary Table

The table below summarizes common byproducts, their typical mass change relative to the starting material (tert-Butyl 6-methoxy-1H-indole-1-carboxylate, MW ≈ 247.30), and key characterization signatures.

Byproduct TypeMass Change (Da)Key Analytical SignaturePotential Cause
Boc Deprotection -100M-100 peak in MS; Appearance of N-H signal in ¹H NMR (~8.0 ppm).Acidic conditions (protic or Lewis).[1][3]
tert-Butylation +56M+56 peak in MS; New singlet (~1.3-1.5 ppm, 9H) in ¹H NMR.Boc cleavage in the presence of nucleophiles.[4]
Dimerization +(MW of SM) - 2M+245 peak in MS; Complex aromatic region in NMR, loss of C3-H signal.Pd-catalyzed C-H activation.[14]
Bis(indolyl)methane +(MW of SM) + 12M+259 peak in MS; New methylene bridge signal in ¹H NMR (~4.0-5.0 ppm).Vilsmeier-Haack side reaction.[7]
Formylation Isomer +28Same MW as the desired product but different retention time and NMR shifts.Competitive electrophilic attack.[9]

References

  • Carruthers, W., & Pooranamoorthy, R. (1974). Electrophilic Substitution in 6-Methoxyindoles. Journal of the Chemical Society, Perkin Transactions 1, 2405-2408. Available at: [Link]

  • Ganesan, A. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Mini-Reviews in Organic Chemistry, 15(3), 168-197. Available at: [Link]

  • Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic letters, 6(20), 3649–3652. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19076. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2023). Current Organic Synthesis, 20(1). Available at: [Link]

  • Neel, D. A., et al. (1998). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 8(1), 47-50. Available at: [Link]

  • Babu, G., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]

  • Lewis Acids - Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

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  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Australian Journal of Chemistry, 65(5), 527-531. Available at: [Link]

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  • Williams, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151989. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Indole Protection: Evaluating tert-Butyl 6-methoxy-1H-indole-1-carboxylate Against Key Alternatives

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of countless biologically active molecules, from the neurotransmitter serotonin to complex alkaloids.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of countless biologically active molecules, from the neurotransmitter serotonin to complex alkaloids.[1][2] However, the inherent reactivity of the indole N-H bond—its acidity, nucleophilicity, and susceptibility to oxidation—presents a significant challenge in multi-step synthetic campaigns.[3] Protecting this nitrogen atom is therefore not merely a tactical step but a strategic necessity to ensure reaction fidelity and achieve the desired chemical transformations.[4]

This guide provides an in-depth comparison of several common indole protecting groups, centered on the performance and characteristics of tert-Butyl 6-methoxy-1H-indole-1-carboxylate . This compound uniquely combines the widely used tert-Butoxycarbonyl (Boc) protecting group with an electron-donating methoxy substituent, a feature prevalent in many natural products. We will objectively evaluate its stability, ease of application, and cleavage conditions against other stalwart protecting groups: the robust Tosyl (Ts) group and the orthogonally-cleavable 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Through this analysis, supported by experimental data and detailed protocols, we aim to equip researchers with the insights needed to make informed strategic decisions in their synthetic endeavors.

The Subject of Comparison: tert-Butyl 6-methoxy-1H-indole-1-carboxylate

The title compound is an N-Boc protected 6-methoxyindole. Its utility stems from the well-understood and generally mild characteristics of the Boc group, modulated by the electronic nature of the methoxy substituent.

  • The Boc Group: The tert-butoxycarbonyl group is one of the most common amine protecting groups, prized for its stability under basic, nucleophilic, and reductive conditions.[5] Its primary liability is to acid, which cleaves it to liberate the free amine, isobutylene, and carbon dioxide. This acid-lability forms the basis of its widespread use in orthogonal protection schemes.[5]

  • The 6-Methoxy Substituent: The methoxy group at the 6-position is electron-donating, increasing the electron density of the indole ring system. This activation can influence the regioselectivity of subsequent electrophilic substitution reactions and is a key structural feature in many biologically active indole derivatives, including melatonin analogues.[6]

The combination of these two features makes tert-butyl 6-methoxy-1H-indole-1-carboxylate a valuable intermediate for synthesizing complex, biologically relevant molecules.[7][8]

Comparative Analysis of Indole Protecting Groups

The choice of a protecting group is dictated by the planned synthetic route, including the reagents and conditions the protected intermediate must endure. Below, we compare the Boc group (as represented by our title compound) with the Tosyl (Ts) and SEM groups.

Tosyl (Ts) Group

The p-toluenesulfonyl (tosyl) group is a robust, electron-withdrawing protecting group.[3]

  • Stability and Reactivity: Unlike the electron-donating effect of the Boc group, the Ts group significantly deactivates the indole ring towards electrophilic attack, enhancing its stability under various conditions.[3] This property is a double-edged sword: while it stabilizes the indole core, it also alters its inherent reactivity. A key synthetic advantage of the N-Ts group is its ability to direct lithiation (deprotonation) to the C2 position, a powerful tool for carbon-carbon bond formation.[3]

  • Deprotection: Removal of the tosyl group is its primary drawback, often requiring harsh conditions such as dissolving metal reductions or strongly basic hydrolysis at high temperatures.[9] However, milder and more functional-group-tolerant methods have been developed, such as using cesium carbonate in a mixture of THF and methanol, which proceeds under ambient or reflux conditions.[9]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers a distinct deprotection pathway, making it an excellent choice for complex syntheses requiring multiple, orthogonal protecting groups.[10]

  • Stability: The SEM group forms an N,O-acetal that is stable to a wide array of conditions, including bases, organometallic reagents, and mild acids.[4][10]

  • Deprotection: The SEM group's signature feature is its lability to fluoride ions (e.g., TBAF) or strong Lewis/protic acids.[10][11] The fluoride-mediated cleavage proceeds via a beta-elimination mechanism, offering a deprotection strategy that is orthogonal to both the acid-labile Boc group and the reductively/hydrolytically cleaved Ts group.[10] However, SEM deprotection under acidic conditions can sometimes be challenging, occasionally leading to side products due to the release of formaldehyde.

Data Presentation

The following tables summarize the key comparative data for the protection and deprotection of indoles using Boc, Ts, and SEM groups.

Table 1: Comparison of Typical Indole Protection Conditions

Protecting GroupReagentsBaseSolventTypical ConditionsRef.
Boc Di-tert-butyl dicarbonate ((Boc)₂O)DMAP (cat.), Et₃NCH₂Cl₂, MeCNRoom Temperature[12]
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)NaHTHF, DMF0 °C to Room Temp[3]
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)NaHDMF0 °C to Room Temp[10][13]

Table 2: Comparison of Deprotection Conditions and Orthogonality

Protecting GroupCommon Deprotection ReagentsTypical ConditionsKey Selectivity & IncompatibilitiesRef.
Boc Acidic: TFA, HClBasic: NaOMe, Na₂CO₃Acidic: 0 °C to RTBasic: RT to RefluxCleaved by strong acids. Base-labile on electron-poor heterocycles. Orthogonal to Ts, SEM (under non-acidic conditions).[14][15][16][17]
Tosyl (Ts) Basic: Cs₂CO₃, KOH, NaOHReductive: Mg/MeOH, Na/NH₃RT to RefluxRequires strong base or reducing agents. Orthogonal to acid-labile groups (Boc, SEM).[3][9]
SEM Fluoride: TBAF, HFAcidic: TFA, HCl, SnCl₄RT to RefluxCleaved by fluoride or strong acids. Orthogonal to Ts and base-labile groups. Fluoride cleavage is highly selective.[10][11]

Table 3: Stability Profile of N-Protected Indoles

Protecting GroupAcidic Conditions (Mild)Basic ConditionsNucleophilesReductive Conditions (e.g., H₂, Pd/C)
Boc LabileStableStableStable
Tosyl (Ts) StableLabile (strong base)StableLabile (dissolving metal)
SEM Stable (mild acid)StableStableStable

Visualization of Synthetic Strategy

The strategic application of these protecting groups is best visualized through workflows. The following diagrams illustrate the general protection/deprotection cycle and a key orthogonal strategy.

G cluster_main General Synthetic Workflow Indole Indole (N-H) Protected N-Protected Indole Indole->Protected Protection (e.g., (Boc)₂O) Functionalized Functionalized N-Protected Indole Protected->Functionalized Synthetic Transformation(s) Final Final Functionalized Indole Functionalized->Final Deprotection (e.g., TFA)

Caption: General workflow for indole functionalization using a protecting group strategy.

G cluster_ortho Orthogonal Deprotection Strategies cluster_paths Orthogonal Deprotection Strategies cluster_products Orthogonal Deprotection Strategies Start Multi-Protected Indole (N-Boc, N-SEM, N-Ts) TFA TFA / HCl Start->TFA TBAF TBAF Start->TBAF Cs2CO3 Cs₂CO₃ / MeOH Start->Cs2CO3 Product_Boc Cleaves Boc TFA->Product_Boc Product_SEM Cleaves SEM TBAF->Product_SEM Product_Ts Cleaves Ts Cs2CO3->Product_Ts

Caption: Selective deprotection of different indole N-protecting groups using orthogonal reagents.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of indoles, grounded in established literature.

Protocol 1: N-Boc Protection of 6-Methoxyindole

This protocol describes the synthesis of the title compound, tert-butyl 6-methoxy-1H-indole-1-carboxylate.

  • Dissolution: Dissolve 6-methoxyindole (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise to the stirred solution at room temperature.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Mediated Deprotection of N-Boc Indole

This procedure is a standard method for cleaving the Boc group.

  • Dissolution: Dissolve the N-Boc protected indole (e.g., tert-butyl 6-methoxy-1H-indole-1-carboxylate) (1.0 equiv.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise to the solution at 0 °C.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography if necessary.

Protocol 3: Base-Mediated Deprotection of N-Boc Indole

This method offers a valuable alternative for substrates containing acid-sensitive functional groups.[14][18]

  • Dissolution: Dissolve the N-Boc protected indole (1.0 equiv.) in dry methanol.

  • Base Addition: Add a catalytic amount of sodium methoxide (NaOMe) (20 mol%).[14]

  • Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within 3 hours, as monitored by TLC.[18]

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

Protocol 4: N-Tosyl Protection of an Indole
  • Base Treatment: To a solution of the indole (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indolide anion.

  • TsCl Addition: Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.).[3]

  • Reaction & Workup: Let the reaction proceed at room temperature until completion (monitored by TLC). Quench carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 5: Deprotection of an N-Tosyl Indole using Cesium Carbonate

This protocol provides a milder alternative to traditional harsh deprotection methods.[9]

  • Dissolution: Dissolve the N-tosyl indole (1.0 equiv.) in a mixture of THF and methanol (2:1 v/v) at ambient temperature.

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (3.0 equiv.) to the solution.[9]

  • Reaction: Stir the resulting mixture at ambient temperature or reflux, monitoring progress by HPLC or TLC. Reaction times can vary from hours to overnight depending on the substrate.

  • Workup: Once the reaction is complete, evaporate the mixture under vacuum. Add water to the residue and stir.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallization or column chromatography may be used for further purification.[9]

Protocol 6: N-SEM Protection of an Indole
  • Base Treatment: In a dry flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH) (1.5 equiv.) to anhydrous DMF and cool to 0 °C.

  • Indole Addition: Add a solution of the indole (1.0 equiv.) in DMF dropwise to the NaH suspension. Stir at 0 °C for 1-2 hours.[10]

  • SEMCl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.3 equiv.) to the reaction mixture.

  • Reaction & Workup: Allow the reaction to proceed for several hours (monitoring by TLC). Quench with a saturated NH₄Cl solution and extract with ethyl acetate.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Protocol 7: Fluoride-Mediated Deprotection of an N-SEM Indole
  • Dissolution: Dissolve the N-SEM protected indole (1.0 equiv.) in anhydrous THF.

  • Fluoride Addition: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5-2.0 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Workup: Once complete, dilute with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

The selection of an indole protecting group is a critical decision in synthetic planning. tert-Butyl 6-methoxy-1H-indole-1-carboxylate represents an excellent choice for many applications, leveraging the reliable and mild deprotection profile of the Boc group, which is stable to a wide range of synthetic conditions except for acid. Its utility is further enhanced by the presence of the 6-methoxy group, a common motif in pharmacologically active compounds.

For syntheses requiring extreme stability or C2-functionalization via directed metallation, the Tosyl group is a superior, albeit more stubborn, alternative. When multiple, layered protection schemes are necessary, the SEM group provides an invaluable orthogonal deprotection handle via fluoride-mediated cleavage. By understanding the distinct stability profiles, reactivities, and cleavage mechanisms of each group, researchers can navigate the complexities of indole chemistry with greater precision and success.

References

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  • S. S. H. Zaidi, J. C. Lee, AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES, Nucleosides, Nucleotides and Nucleic Acids, PMC - NIH. [Link]

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Validation

Reactivity of tert-Butyl 6-methoxy-1H-indole-1-carboxylate compared to other substituted indoles

Introduction: The Strategic Importance of Substituted Indoles The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its presence in essential biomolecules like serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its presence in essential biomolecules like serotonin and tryptophan and its role as a "privileged structure" in drug discovery.[1][2] The reactivity of the indole nucleus is rich and varied, but it is the strategic placement of substituents that truly unlocks its synthetic potential, allowing for precise control over its chemical behavior.

This guide provides an in-depth comparison of the reactivity of tert-Butyl 6-methoxy-1H-indole-1-carboxylate , a synthetically valuable building block, against other key substituted indoles. We will explore how the interplay between an electron-donating group (EDG) at the C6 position and a sterically demanding, electron-withdrawing group (EWG) on the nitrogen atom creates a unique reactivity profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of substituted indoles for the synthesis of complex molecular targets.

Pillar 1: Understanding the Electronic and Steric Landscape

The reactivity of an indole is fundamentally governed by the electron density of its bicyclic ring system. The pyrrole moiety is inherently electron-rich, making the indole nucleus a potent nucleophile, particularly susceptible to electrophilic attack at the C3 position.[2][3][4] However, substituents dramatically modulate this intrinsic reactivity.

  • The Influence of the 6-Methoxy Group (EDG): The methoxy group at the C6 position is a powerful electron-donating group through resonance. It significantly increases the electron density of the entire indole system, particularly the benzene ring. This heightened nucleophilicity not only accelerates reactions with electrophiles but can also alter the site of reaction. While C3 remains a primary reactive site, the 6-methoxy group strongly activates the C7 and C2 positions toward electrophilic attack.[5][6][7]

  • The Influence of the N-tert-Butoxycarbonyl (Boc) Group (EWG/Directing Group): The N-Boc group serves multiple critical functions. Electronically, its carbonyl moiety acts as an electron-withdrawing group, reducing the nucleophilicity of the indole nitrogen and the pyrrole ring.[8] This deactivation can make electrophilic substitution on the pyrrole ring more challenging compared to an unprotected indole. Kinetically, the bulky tert-butyl group provides significant steric hindrance around the nitrogen, preventing N-alkylation and other reactions at that site. Most importantly, the N-Boc group is a powerful directing group for ortho-lithiation, selectively activating the C2 position for deprotonation by strong bases—a complete reversal of the typical C3-centric reactivity.[9]

  • Synergy in tert-Butyl 6-methoxy-1H-indole-1-carboxylate: The combination of these two substituents creates a molecule with a finely tuned "push-pull" electronic character. The 6-methoxy group "pushes" electron density into the ring, while the N-Boc group "pulls" density away from the pyrrole portion. This dynamic results in a unique reactivity profile where:

    • The benzene portion of the molecule is highly activated towards electrophilic substitution (at C5 or C7).

    • The pyrrole ring is somewhat deactivated towards electrophiles.

    • The C2 position is primed for selective functionalization via directed ortho-metalation.

Below is a diagram illustrating the key electronic influences on the indole scaffold.

Caption: Dominant electronic and steric effects of substituents on indole reactivity.

Pillar 2: Comparative Reactivity in Key Transformations

Here, we compare the performance of tert-Butyl 6-methoxy-1H-indole-1-carboxylate against other indoles in fundamental synthetic operations.

A. Electrophilic Aromatic Substitution

Electrophilic substitution is the hallmark reaction of indoles. The presence of both an activating and a deactivating group in our target molecule leads to interesting regiochemical outcomes. While an unprotected 6-methoxyindole often yields a mixture of products from attack at C2, C3, and C7, the N-Boc group in tert-butyl 6-methoxy-1H-indole-1-carboxylate deactivates the pyrrole ring, often directing substitution to the activated benzene ring.

Comparative Data: Iodination of Substituted Indoles

SubstrateReagentConditionsMajor Product(s)Yield (%)Reference
1H-IndoleI₂ / NaOHaq. Dioxane, RT3-Iodo-1H-indole85%Generic
6-Methoxy-1H-indoleNISAcetonitrile, RTMixture (3-iodo, 2-iodo)Variable[5][7]
tert-Butyl 1H-indole-1-carboxylateNIS / TFA (cat.)DCM, 0 °C to RTtert-Butyl 3-iodo-1H-indole-1-carboxylate~90%[10]
tert-Butyl 6-methoxy-1H-indole-1-carboxylate NISAcetonitrile, RTtert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate 95%[11]

NIS: N-Iodosuccinimide, TFA: Trifluoroacetic acid, DCM: Dichloromethane, RT: Room Temperature

Insight: The N-Boc group, despite being an EWG, still allows for efficient electrophilic substitution at the C3 position, which remains electronically favored over C2. The deactivating effect is not strong enough to shut down reactivity completely, and it effectively prevents side reactions on the nitrogen. The 6-methoxy group ensures high reactivity.

B. Directed Ortho-Metalation (DoM)

This transformation highlights the most significant shift in reactivity conferred by the N-Boc group. Unprotected indoles typically undergo N-deprotonation first, followed by lithiation at C2. The N-Boc group streamlines this process, allowing for direct and highly regioselective C2 deprotonation.

G Indole Unprotected Indole Step1_Indole 1. n-BuLi (N-Deprotonation) Indole->Step1_Indole NBocIndole N-Boc Indole (e.g., Target Molecule) Step1_Boc t-BuLi or s-BuLi (Direct C2-Lithiation) NBocIndole->Step1_Boc Step2_Indole 2. s-BuLi/TMEDA (C2-Lithiation) Step1_Indole->Step2_Indole Li_Indole 2-Lithioindole Anion Step2_Indole->Li_Indole Li_Boc N-Boc-2-lithioindole Anion Step1_Boc->Li_Boc

Caption: Contrasting lithiation pathways for unprotected vs. N-Boc protected indoles.

Experimental Protocol: C2-Formylation of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

This protocol is a self-validating system; successful lithiation is confirmed by the incorporation of the formyl group exclusively at the C2 position.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add s-Butyllithium (1.1 equiv, ~1.4 M in cyclohexane) dropwise over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour. Causality: The N-Boc group directs the lithium base to deprotonate the adjacent C2 proton, forming the thermodynamically stable 2-lithioindole species.[9]

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv) dropwise.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-formyl-6-methoxy-1H-indole-1-carboxylate.

C. N-Boc Deprotection

The removal of the Boc group is a critical final step in many synthetic sequences. It is typically achieved under acidic conditions, but thermal and specific basic methods are also effective. The choice of method depends on the stability of other functional groups in the molecule.

Comparative Data: N-Boc Deprotection Conditions

SubstrateReagent / ConditionsSolventTimeYield (%)Reference
N-Boc-indoleTFA (10 equiv)DCM1 h>95%[12]
N-Boc-indoleHCl (4M solution)Dioxane2 h>95%[12]
N-Boc-indoleRefluxing H₂OWater4 hQuantitative[13]
N-Boc-indoleMicrowave, 150 °CTrifluoroethanol15 minQuantitative[14][15]
N-Boc-bromoindoleNaOMe (cat.)Methanol30 min~90%[16]

Insight: The electronic nature of substituents on the indole ring (like the 6-methoxy group) generally has a minimal effect on the rate of acid-catalyzed Boc deprotection. The mechanism proceeds through protonation of the carbonyl oxygen followed by cleavage to form a stable tert-butyl cation. Therefore, conditions effective for deprotecting N-Boc-indole are typically transferable to tert-butyl 6-methoxy-1H-indole-1-carboxylate, provided other functional groups are stable to the chosen conditions.

Conclusion

tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a uniquely versatile synthetic intermediate whose reactivity cannot be predicted by analyzing its substituents in isolation.

  • The N-Boc group acts as a powerful C2-directing group for metalation, overriding the indole's intrinsic C3 nucleophilicity and providing a reliable route to 2-substituted indoles. It also serves as a robust protecting group that pacifies the pyrrole ring towards certain electrophiles and prevents N-functionalization.

  • The 6-methoxy group acts as a strong activating group, enhancing the overall nucleophilicity of the scaffold for reactions like electrophilic substitution and facilitating cross-coupling reactions by making the aromatic system more electron-rich.

This duality allows for a sequential and regioselective functionalization strategy: C2 functionalization can be achieved via DoM, followed by Boc deprotection, and then further substitution on the activated ring at C3, C5, or C7. Understanding this intricate interplay is paramount for any scientist aiming to construct complex, indole-containing molecules with precision and efficiency.

References

  • Sengul, I. F., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Aperta, ULAKBİM.
  • Iyer, R., et al. (1972). Electrophilic substitution in 6-methoxyindoles. J.C.S. Chem. Comm., 461.
  • Smolecule. Tert-butyl 6-methoxyindoline-1-carboxylate. Accessed January 2026.
  • Alagille, D., et al. (2005). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 7(5), 757-765. [Link]

  • Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(22), 8546-8556. [Link]

  • Sengul, I. F., et al. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta, ULAKBİM.
  • Organic Chemistry Portal. Synthesis of indoles. Accessed January 2026. [Link]

  • Iyer, R., et al. (1972). Electrophilic Substitution in 6-Methoxyindoles. Royal Society of Chemistry.
  • Ishikura, M., et al. (2005). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 53(5), 473-484. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • ResearchGate. Cross-coupling reactions of indoles and tetrahydroisoquinolines. Accessed January 2026.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles.
  • Peris, G., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 49(36), 5234-5236.
  • Ibrar, A., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(14), 5486. [Link]

  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44.
  • ResearchGate. Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Accessed January 2026.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7623-7627. [Link]

  • ResearchGate. Reaction with Boc protection of indole nitrogen. Accessed January 2026.
  • Li, B., et al. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Organic & Biomolecular Chemistry, 7(17), 3443-3445.
  • ResearchGate. Nucleophilic Reactivities of Indoles. Accessed January 2026.
  • Reddy, B. V. S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(17), 2469-2474.
  • ResearchGate. Selectivity in the Addition of Electron-Deficient Radicals to the C2 Position of Indoles. Accessed January 2026.
  • Deadman, J. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(7), 856-862. [Link]

  • Knowles, R. R., et al. (2021). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. ACS Catalysis, 11(1), 143-149. [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23725-23730. [Link]

  • Katritzky, A. R., & Akutagawa, K. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 51(15), 2949-2955. [Link]

  • ResearchGate. Indole N-Boc deprotection method development. Accessed January 2026.
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  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

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  • ResearchGate. (PDF) tert-Butyl 5-methoxy-3-pentylindole-1-carboxylate. Accessed January 2026.
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  • Ishihara, K., et al. (2010). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters, 51(4), 653-655.
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  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Berezin, A. A., & Marinelli, D. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc, 2017(3), 287-292.
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Comparative

A Comparative Guide to the Effect of the 6-Methoxy Group on Indole Reactivity

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Dynamic Reactivity of the Indole Nucleus The indole ring system, a fusion of a benzene a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Dynamic Reactivity of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its electron-rich nature, stemming from the lone pair of the nitrogen atom participating in the aromatic π-system, renders it highly susceptible to electrophilic aromatic substitution (EAS).[2] For the parent indole molecule, electrophilic attack overwhelmingly favors the C3 position of the pyrrole ring. This preference is dictated by the formation of a more stable cationic intermediate (a Wheland intermediate or σ-complex) where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[3]

The introduction of substituents onto the indole core can dramatically alter this inherent reactivity, influencing both the rate of reaction and the regioselectivity of electrophilic attack. This guide provides an in-depth analysis of the effect of a 6-methoxy group on the reactivity of the indole nucleus. The methoxy group, a powerful electron-donating group through resonance, significantly enhances the nucleophilicity of the indole ring, leading to notable changes in its behavior in key synthetic transformations.

The Electronic Influence of the 6-Methoxy Group

The 6-methoxy group exerts a dual electronic effect on the indole ring system. It is electron-withdrawing through induction (-I effect) due to the higher electronegativity of the oxygen atom. However, its dominant influence is a strong electron-donating resonance effect (+M effect), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This increased electron density is particularly pronounced at the positions ortho and para to the methoxy group.

This enhanced electron density has two major consequences for the reactivity of 6-methoxyindole:

  • Increased Reactivity: The overall increase in electron density makes the 6-methoxyindole nucleus significantly more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted indole.

  • Altered Regioselectivity: The 6-methoxy group activates the entire indole nucleus, but its influence is not uniform. While C3 remains a primary site of attack, the activation of the benzene ring and the pyrrole ring can lead to competitive substitution at other positions, most notably the C2 position.[4]

This guide will now delve into a comparative analysis of the reactivity of indole and 6-methoxyindole in several key electrophilic aromatic substitution reactions, supported by available experimental data.

Comparative Analysis of Electrophilic Aromatic Substitution Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which acts as the electrophile.[3]

Mechanism and Regioselectivity:

For unsubstituted indole, the Vilsmeier-Haack reaction proceeds smoothly and almost exclusively at the C3 position to yield indole-3-carbaldehyde. The electrophilic Vilsmeier reagent is attacked by the electron-rich C3 position, leading to a stable cationic intermediate that, upon hydrolysis, affords the aldehyde.

In the case of 6-methoxyindole, the activating effect of the methoxy group enhances the overall reactivity. While the major product is still the C3-formylated indole, the increased electron density can lead to competitive formylation at other positions, although typically in minor amounts. The primary product is 6-methoxyindole-3-carbaldehyde.[5]

Experimental Workflow: Vilsmeier-Haack Formylation

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) dissolve Dissolve Indole or 6-Methoxyindole in DMF add_reagent Add Vilsmeier Reagent dropwise at 0°C dissolve->add_reagent stir Stir at room temperature add_reagent->stir hydrolyze Hydrolyze with ice-water and NaOH stir->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: General workflow for Vilsmeier-Haack formylation of indoles.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism and Regioselectivity:

For indole, Friedel-Crafts acylation typically occurs at the C3 position. However, the reaction can be complicated by the Lewis basicity of the indole nitrogen, which can coordinate with the Lewis acid catalyst, deactivating the ring. To circumvent this, N-protected indoles are often used.

The 6-methoxy group in 6-methoxyindole significantly activates the ring towards acylation. This increased reactivity can sometimes overcome the deactivation caused by coordination with the Lewis acid. Acylation is expected to be faster and potentially proceed under milder conditions compared to unsubstituted indole. While C3 remains the major site of acylation, the enhanced nucleophilicity of the ring due to the methoxy group can lead to a greater proportion of C2-acylated product compared to indole.[4]

Reaction Mechanism: Friedel-Crafts Acylation of 6-Methoxyindole

cluster_intermediates Wheland Intermediates cluster_products Products 6-Methoxyindole 6-Methoxyindole Intermediate_C3 C3-Acyl Intermediate (More Stable) 6-Methoxyindole->Intermediate_C3 + RCOCl/AlCl₃ Attack at C3 Intermediate_C2 C2-Acyl Intermediate (Less Stable) 6-Methoxyindole->Intermediate_C2 Attack at C2 Product_C3 3-Acyl-6-methoxyindole (Major) Intermediate_C3->Product_C3 -H⁺ Product_C2 2-Acyl-6-methoxyindole (Minor) Intermediate_C2->Product_C2 -H⁺

Caption: Friedel-Crafts acylation of 6-methoxyindole showing competing pathways.

Halogenation

Halogenation of indoles can be achieved with various reagents, such as N-bromosuccinimide (NBS) for bromination. The regioselectivity is highly dependent on the reaction conditions and the substrate.

Mechanism and Regioselectivity:

Unsubstituted indole reacts readily with NBS to afford 3-bromoindole as the major product. The reaction is typically fast and selective for the C3 position.

The presence of the 6-methoxy group in 6-methoxyindole again accelerates the reaction. While C3 bromination is still a major pathway, the activating nature of the methoxy group can lead to substitution on the benzene ring, particularly at the C7 position, which is ortho to the methoxy group and para to the indole nitrogen. Furthermore, the increased electron density in the pyrrole ring can also make the C2 position more susceptible to bromination.

Nitration

Nitration of the sensitive indole ring requires mild conditions to avoid polymerization and oxidation. A common reagent is nitric acid in acetic anhydride.

Mechanism and Regioselectivity:

Nitration of indole under these conditions yields 3-nitroindole as the primary product.

For 6-methoxyindole, the enhanced reactivity necessitates even milder conditions to control the reaction. The powerful electron-donating methoxy group directs nitration to multiple positions. While C3 nitration is observed, significant amounts of nitration on the benzene ring can occur, particularly at the C5 and C7 positions, which are ortho and para to the activating methoxy group.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a secondary amine (such as dimethylamine) to form a "Mannich base".[6]

Mechanism and Regioselectivity:

Indole readily undergoes the Mannich reaction at the C3 position to produce 3-(dimethylaminomethyl)indole, commonly known as gramine.[7] The reaction proceeds via the formation of an electrophilic Eschenmoser's salt equivalent from formaldehyde and dimethylamine.

With 6-methoxyindole, the reaction is expected to proceed more rapidly. The primary product is the C3-substituted Mannich base, 6-methoxy-3-(dimethylaminomethyl)indole. However, in some cases with highly activated indoles, substitution at other positions, such as C2 or C7, has been observed, especially if the C3 position is blocked.[7]

Quantitative Comparison of Reactivity

The following table summarizes the available experimental data for the electrophilic substitution of indole and 6-methoxyindole. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here are compiled from various sources and should be interpreted with consideration for potential variations in reaction conditions.

ReactionSubstrateReagentsProduct(s)Yield (%)Reference
Vilsmeier-Haack IndolePOCl₃, DMF3-Formylindole~90%[8]
6-MethoxyindolePOCl₃, DMF3-Formyl-6-methoxyindoleHigh (not specified)[9]
Friedel-Crafts Acylation IndoleAcetic Anhydride, InCl₃3-Acetylindole65%[10]
6-MethoxyindoleAcetic Anhydride, Zeolite2-Acetyl-6-methoxyindole(86% selectivity)[11]
Bromination IndoleNBS, CH₃CN3-BromoindoleHigh (not specified)[2]
6-MethoxyindoleNBS, H₂SO₄5-Bromo-6-methoxyindole(part of multi-step)
Mannich Reaction IndoleFormaldehyde, Dimethylamine3-(Dimethylaminomethyl)indoleHigh (not specified)[7]
6-MethoxyindoleFormaldehyde, Dimethylamine2-(Dimethylaminomethyl) derivative70-75%[7]

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for moisture-sensitive reactions like the Friedel-Crafts acylation.

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxyindole
  • To a stirred solution of N,N-dimethylformamide (DMF, 10 mL) cooled to 0°C in an ice bath, add phosphorus oxychloride (POCl₃, 3.2 mL, 33 mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-methoxyindole (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice (50 g) and basify to pH 9-10 with 2 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-methoxyindole-3-carbaldehyde.[1][5]

Protocol 2: Friedel-Crafts Acylation of 6-Methoxyindole
  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equiv) in anhydrous dichloromethane (DCM, 20 mL) at 0°C, add acetic anhydride (1.1 equiv) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 6-methoxyindole (1 equiv) in anhydrous DCM (10 mL) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing ice-water (100 mL) and 1 M HCl (20 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the acylated products.[11]

Protocol 3: Bromination of 6-Methoxyindole with NBS
  • To a solution of 6-methoxyindole (1 mmol) in acetonitrile (10 mL) at room temperature, add N-bromosuccinimide (NBS, 1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the brominated 6-methoxyindole derivative(s).[12]

Conclusion

The presence of a 6-methoxy group profoundly influences the reactivity of the indole nucleus in electrophilic aromatic substitution reactions. The strong electron-donating resonance effect of the methoxy group significantly enhances the overall nucleophilicity of the indole ring, leading to faster reaction rates compared to the parent indole. Furthermore, this activation alters the regioselectivity of electrophilic attack, making positions other than C3, particularly C2 and positions on the benzene ring (C5 and C7), more susceptible to substitution. This modified reactivity profile makes 6-methoxyindole a versatile building block in organic synthesis, allowing for the introduction of functional groups at various positions and enabling the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science. Understanding the interplay of electronic effects and reaction conditions is crucial for harnessing the synthetic potential of this activated indole derivative.

References

Sources

Validation

A Comparative Guide to the In-Vitro Metabolic Stability of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. A compound's metabolic stability dictates its pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth technical comparison of the in vitro metabolic stability of tert-Butyl 6-methoxy-1H-indole-1-carboxylate, a representative N-Boc protected indole, against its unprotected counterpart and a known metabolically labile indole derivative. Through this analysis, we will elucidate the principles of metabolic stability assessment and the impact of chemical modifications.

Introduction: The Significance of Metabolic Stability in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] However, the indole ring is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][3] This metabolic vulnerability can lead to rapid clearance and the formation of potentially reactive metabolites.[4]

A common strategy to modulate the physicochemical properties and metabolic stability of indole-containing compounds is the introduction of a protecting group on the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its steric bulk and electronic effects, which can shield the indole ring from enzymatic attack.[5][6] This guide will experimentally explore the hypothesis that the N-Boc protection on tert-Butyl 6-methoxy-1H-indole-1-carboxylate enhances its metabolic stability compared to the unprotected 6-methoxy-1H-indole.

To provide a broader context, we will also compare its stability to a known rapidly metabolized indole derivative, highlighting the spectrum of metabolic fates within this chemical class.

Experimental Design: A Self-Validating Protocol for Assessing Metabolic Stability

The following protocol for a liver microsomal stability assay is designed to be self-validating, incorporating appropriate controls to ensure the integrity of the experimental system. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.

Test Compounds and Comparators
  • Test Compound: tert-Butyl 6-methoxy-1H-indole-1-carboxylate

  • Comparator 1 (Unprotected Analog): 6-methoxy-1H-indole

  • Comparator 2 (High-Turnover Control): A known metabolically labile indole derivative (e.g., a compound with an unsubstituted indole ring and an easily oxidizable side chain).

  • Positive Controls (for assay validation):

    • Verapamil (High Clearance)

    • Diazepam (Low Clearance)[7]

Experimental Workflow

The experimental workflow for the liver microsomal stability assay is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solutions (10 mM in DMSO) pre_incubation Pre-incubate Microsomes, Buffer, and Test Compound at 37°C for 5 min prep_compound->pre_incubation prep_microsomes Thaw Pooled Human Liver Microsomes on Ice prep_microsomes->pre_incubation prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_buffer->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at 37°C with Agitation initiate_reaction->incubation time_points Collect Aliquots at 0, 5, 15, 30, 45, and 60 min incubation->time_points quench Terminate Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate % Remaining vs. Time lcms->data

Sources

Comparative

Comparison of the efficacy of different catalysts for reactions involving tert-Butyl 6-methoxy-1H-indole-1-carboxylate

An In-Depth Guide to the Catalytic Functionalization of tert-Butyl 6-methoxy-1H-indole-1-carboxylate The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Functionalization of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, tert-Butyl 6-methoxy-1H-indole-1-carboxylate serves as a versatile and crucial building block. The presence of the electron-donating methoxy group at the C6 position and the sterically bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the indole's reactivity. The Boc group, in particular, not only protects the indole nitrogen but also acts as a powerful directing group in modern catalytic C-H functionalization reactions, enabling precise modification of the indole core.

This guide provides a comparative analysis of the efficacy of various transition metal catalysts—Palladium, Rhodium, Iridium, and Copper—for reactions involving this key indole intermediate. We will delve into the mechanistic nuances, compare reaction outcomes with supporting data, and provide detailed experimental protocols to empower researchers in drug development and organic synthesis.

Palladium Catalysis: Precision at the C7 Position

Palladium catalysis is a dominant force in C-H activation, offering a reliable strategy for forging new carbon-carbon and carbon-heteroatom bonds.[1][2] In the context of N-Boc protected indoles, palladium catalysts, guided by the carbonyl oxygen of the Boc group, exhibit a strong preference for functionalizing the C7 position. This selectivity arises from the formation of a stable six-membered palladacycle intermediate.

Mechanistic Rationale: The Power of Directed C-H Activation

The catalytic cycle typically begins with the coordination of the palladium(II) catalyst to the carbonyl oxygen of the Boc group. This brings the metal center in close proximity to the C7-H bond, facilitating a C-H activation step to form a cyclometalated intermediate.[3][4] This palladacycle then undergoes further reaction with a coupling partner (e.g., an aryl halide via oxidative addition) followed by reductive elimination to furnish the C7-functionalized product and regenerate the active palladium catalyst. The use of specific ligands, such as mono-N-protected amino acids (MPAA), can accelerate the C-H cleavage step, which is often rate-determining.[1]

G cluster_cycle Pd(II)-Catalyzed C-H Arylation Cycle A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B N-Boc Indole Coordination A->B Coordination C C-H Activation (Cyclometalation at C7) B->C Directing Group Assistance D Six-Membered Palladacycle C->D E Oxidative Addition (Ar-X) D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G Forms C-C bond G->A Regenerates Pd(II) Catalyst H C7-Arylated Indole Product G->H

Caption: General mechanism for Pd-catalyzed C7-arylation.

Comparative Performance of Palladium Systems

The choice of palladium source, ligand, and oxidant is critical for achieving high efficacy. While Pd(OAc)₂ is a common and cost-effective precursor, its active monomeric form is often present in low concentrations.[1] Additives like pyridine can break up the trimeric resting state of Pd(OAc)₂ to improve catalytic activity.

Catalyst SystemCoupling PartnerKey ConditionsYieldReference
Pd(OAc)₂ / LigandAryl HalidesOxidant (e.g., Ag₂CO₃), High Temp.Moderate to GoodGeneral C-H Arylation
Pd(II) / MPAAAryl IodidesNa₂CO₃, 110 °CGood to ExcellentLigand-Accelerated C-H Activation[1]
Pd(II) / NHC LigandAlkyl AmidesK₃PO₄, Toluene, 110 °CGoodCross-Coupling of Aliphatic Amides[5]

Rhodium Catalysis: Accessing the C4 Position

Rhodium catalysts have emerged as powerful tools for C-H functionalization, often exhibiting complementary regioselectivity to palladium.[6] While palladium prefers the C7 position on N-Boc indoles, rhodium(III) catalysts, such as [Cp*RhCl₂]₂, can be directed to the C4 position, particularly when a suitable directing group is installed on the indole core.[7][8]

Mechanistic Insight: The Concerted Metalation-Deprotonation (CMD) Pathway

Rhodium(III)-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation (CMD) mechanism.[9] In this pathway, the C-H bond cleavage and the formation of the Rh-C bond occur in a single, concerted step, often assisted by a carboxylate or carbonate base. This mechanism avoids the formation of high-valent rhodium species, contributing to the broad functional group tolerance of these reactions.[9]

G cluster_rh_cycle Rh(III)-Catalyzed C-H Functionalization Rh_Start [Cp*Rh(III)X₂]₂ Precatalyst Coord Substrate Coordination (via Directing Group) Rh_Start->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD - HX Rhodacycle Five-Membered Rhodacycle CMD->Rhodacycle Coupling Coupling Partner Insertion (e.g., Alkene) Rhodacycle->Coupling Intermediate Intermediate Species Coupling->Intermediate Reductive_Elim Reductive Elimination/ β-Hydride Elimination Intermediate->Reductive_Elim Reductive_Elim->Rh_Start Regeneration via Oxidant (e.g., Cu(OAc)₂) Product Functionalized Product Reductive_Elim->Product

Caption: Workflow for a typical Ir-catalyzed C-H borylation.

Copper Catalysis: Economical and Versatile Couplings

Copper catalysts offer a cost-effective and highly versatile alternative to palladium, rhodium, and iridium for a range of transformations. [10]These include classic cross-coupling reactions like Chan-Lam N-arylation and more modern photoredox-mediated processes. [11][12][13]

Key Applications for Indole Synthesis
  • Trifluoromethylthiolation: Copper catalysts can facilitate the direct trifluoromethylthiolation of indoles using reagents like TfNHNHBoc, providing a practical route to valuable sulfur-containing molecules. [14]* N-Arylation: The Chan-Lam coupling enables the formation of N-aryl bonds between the indole nitrogen (after Boc-deprotection) and arylboronic acids, a fundamental transformation in medicinal chemistry. [10]* Photocatalytic Reactions: Visible-light-mediated copper catalysis allows for novel oxidative cyclizations and other radical-mediated transformations under exceptionally mild conditions. [12]

Performance of Copper Catalysts
CatalystReagentsReaction TypeKey ConditionsYieldReference
Cu(I) saltTfNHNHBocC3-TrifluoromethylthiolationMild ConditionsGood[14]
CuIArylboronic AcidN-ArylationBase (e.g., Na₃PO₄), DCE, 130 °CGood[10]
Cu(I) complexAlkenes/AlkynesOxidative CyclizationVisible Light, O₂ (oxidant)Good[12]

Summary and Comparative Outlook

The choice of catalyst for the functionalization of tert-Butyl 6-methoxy-1H-indole-1-carboxylate is dictated by the desired positional selectivity and the specific bond to be formed.

CatalystPrimary Reaction TypeTypical PositionKey AdvantagesConsiderations
Palladium C-H Arylation, AlkenylationC7 (Boc-directed)High regioselectivity, well-establishedCan require expensive ligands/oxidants
Rhodium C-H Alkenylation, AnnulationC4, C5 (requires specific DG)Complementary regioselectivity, high functional group toleranceOften requires a specific directing group
Iridium C-H BorylationSterically least hindered (e.g., C2, C4, C7)Access to versatile boronate esters, mild conditionsLigand choice is crucial for efficiency
Copper N-Arylation, Radical reactionsN, C3Cost-effective, unique reactivity (photoredox)Can require higher temperatures for thermal reactions

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C7-Arylation of an N-Boc Indole (Representative)
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-6-methoxyindole (1.0 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., MPAA, 15 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the aryl halide coupling partner (1.5 equiv).

  • Solvent and Atmosphere: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Add anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial and place it in a preheated oil bath at 110-120 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Iridium-Catalyzed C-H Borylation (General Procedure)
  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add [Ir(OMe)(COD)]₂ (1.25 mol%), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (2.5 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) to a reaction vial.

  • Solvent and Substrate: Add anhydrous cyclohexane as the solvent, followed by the N-Boc-6-methoxyindole substrate (1.0 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 80 °C with vigorous stirring for 18 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water. Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate. Wash the crude solid with a minimal amount of a cold solvent like methanol to afford the purified borylated indole product.

References

  • Palladium (II)
  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides.
  • Control of meta-selectivity in the Ir-catalyzed aromatic C-H borylation directed by hydrogen bond interaction: A combined computational and experimental study. ScienceDirect.
  • Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. PubMed.
  • Copper-catalyzed direct trifluoromethylthiolation of indoles by tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate. Organic Chemistry Frontiers (RSC Publishing).
  • Rhodium-Catalyzed Asymmetric C-H Functionaliz
  • Origin of the Difference in Reactivity between Ir Catalysts for the Boryl
  • Palladium-Catalyzed Oxidation of β-C(sp3)
  • TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst. Tokyo Chemical Industry Co., Ltd..
  • Palladium Catalyzed Allylic C-H Alkyl
  • Iridium-Catalysed Borylation of Sterically Hindered C(sp3)– H bonds. The Royal Society of Chemistry.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investig
  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Copper(I) Photocatalyzed Bromonitroalkylation of Olefins: Evidence for Highly Efficient Inner‐Sphere Pathways.
  • Dirhodium Carboxylate Catalysts from 2-Fenchyloxy or 2-Menthyloxy Arylacetic Acids: Enantioselective. Wiley Online Library.
  • Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides.
  • Copper-catalyzed enantioselective arylalkynyl

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Validation

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate: A Comparative Benchmarking Study

Abstract The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its N-protection with a tert-butoxycarbonyl (Boc) group yields tert-Bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its N-protection with a tert-butoxycarbonyl (Boc) group yields tert-Butyl 6-methoxy-1H-indole-1-carboxylate, a critical building block for drug discovery and development.[1] This guide provides an in-depth, objective comparison of established literature methods for its synthesis. We move beyond simple protocols to dissect the mechanistic underpinnings, practical advantages, and limitations of each approach. Through a critical analysis of classical and modern catalytic methods—including the Fischer, Larock, Buchwald-Hartwig, and Ullmann reactions—this document serves as a decision-making tool for researchers, scientists, and process chemists. We provide detailed experimental data, side-by-side performance metrics, and workflow diagrams to empower chemists to select the optimal synthetic route based on their specific project goals, whether they be yield maximization, cost efficiency, scalability, or functional group tolerance.

Introduction: The Strategic Importance of a Key Intermediate

The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and pharmaceuticals.[2] The introduction of a methoxy group at the 6-position significantly modulates the electronic properties of the indole ring, often enhancing biological activity and providing a handle for further functionalization. Protecting the indole nitrogen with a Boc group is a standard strategy to increase stability, improve solubility in organic solvents, and direct regioselectivity in subsequent reactions, such as electrophilic substitution at the C3 position.

Consequently, tert-Butyl 6-methoxy-1H-indole-1-carboxylate is not merely a compound but a strategic asset in the synthesis of complex molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1][3] The efficiency, robustness, and cost-effectiveness of its synthesis can directly impact the viability of a drug development pipeline. This guide benchmarks the most prominent synthetic methodologies to provide a clear, data-driven path to its preparation.

Overview of Synthetic Strategies

The synthesis of the indole core has been a subject of intense study for over a century. Methodologies can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed cross-coupling reactions. Both paradigms offer distinct advantages and are relevant to the synthesis of our target molecule.

G cluster_start Common Starting Materials cluster_methods Synthetic Methodologies cluster_product Target Molecule m-Anisidine m-Anisidine Fischer Fischer Indole Synthesis m-Anisidine->Fischer + Ketone/Aldehyde Substituted Anilines Substituted Anilines Buchwald Buchwald-Hartwig Amination Substituted Anilines->Buchwald + Dihaloarene (Intramolecular) o-Haloanilines o-Haloanilines Larock Larock Heteroannulation o-Haloanilines->Larock + Alkyne Ullmann Ullmann Condensation o-Haloanilines->Ullmann + β-Ketoester Product tert-Butyl 6-methoxy-1H-indole-1-carboxylate Fischer->Product Cyclization & Boc Protection Larock->Product Cyclization & Boc Protection Buchwald->Product Cyclization & Boc Protection Ullmann->Product Cyclization & Boc Protection

Figure 1: High-level overview of major synthetic pathways to the target indole.

Methodological Deep Dive and Benchmarking

The Classical Approach: Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains a workhorse for indole preparation due to its operational simplicity and use of inexpensive starting materials.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[5]

Mechanism Insight: The key step is a[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the elimination of ammonia to form the aromatic indole ring.[4][5] The choice of acid catalyst (Brønsted or Lewis) is critical and can significantly influence the reaction yield and side-product formation.[7]

Application to Target Synthesis: The synthesis of 6-methoxyindole derivatives via this method is well-documented.[8] A common route involves the reaction of 3-methoxyphenylhydrazine with a suitable ketone, such as ethyl pyruvate, followed by cyclization. The resulting indole-2-carboxylate can then be decarboxylated and N-Boc protected.

Representative Protocol (Adapted from Williams et al.[8]):

  • Hydrazone Formation: To a solution of m-anisidine (1.0 equiv) in concentrated HCl and water, add a solution of sodium nitrite (1.05 equiv) in water at 0°C. Stir for 30 minutes.

  • Add the resulting diazonium salt solution to a pre-cooled solution of ethyl α-ethylacetoacetate (1.0 equiv) and sodium acetate in ethanol. Stir for 2 hours.

  • Fischer Cyclization: Heat the intermediate azo-ester in a solution of ethanolic HCl. This typically yields a mixture of 4- and 6-methoxyindole isomers.[8]

  • Purification: Separate the desired ethyl 6-methoxy-3-methylindole-2-carboxylate isomer by crystallization.

  • Subsequent Steps: The purified ester undergoes hydrolysis, decarboxylation, and finally N-protection with di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule.

Modern Palladium-Catalyzed Strategies

The advent of palladium-catalyzed cross-coupling has revolutionized C-N and C-C bond formation, enabling milder conditions and broader functional group tolerance compared to many classical methods.

The Larock indole synthesis is a powerful one-pot method that constructs 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne using a palladium catalyst.[9] This heteroannulation is highly regioselective, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[10][11]

Mechanism Insight: The catalytic cycle is believed to involve: (a) oxidative addition of the o-haloaniline to Pd(0); (b) coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond; (c) intramolecular displacement of the halide by the aniline nitrogen to form a six-membered palladacycle; and (d) reductive elimination to afford the indole and regenerate the Pd(0) catalyst.[9][10]

Application to Target Synthesis: While the classic Larock synthesis yields 2,3-disubstituted indoles, modifications using terminal alkynes or specific silyl-alkynes can provide access to indoles unsubstituted at these positions after a subsequent deprotection step.[12] This method is particularly valuable for constructing highly functionalized indole cores in a convergent manner.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[13] While often used for intermolecular couplings, its intramolecular variant is a highly effective strategy for synthesizing N-heterocycles, including indoles.[14][15]

Mechanism Insight: This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands (e.g., tBuXPhos, SPhos) has been critical to achieving high efficiency and broad substrate scope.[13][16] The synthesis of the indole ring typically proceeds via an intramolecular cyclization of an o-halo-β-styrylamine or a related precursor.

Representative Protocol (Conceptual):

  • Precursor Synthesis: Synthesize an appropriate precursor, such as N-Boc-2-bromo-4-methoxyaniline.

  • Coupling Partner: Introduce a vinyl equivalent (e.g., via a Stille or Suzuki coupling) to form an o-vinylaniline derivative.

  • Intramolecular Amination: Subject the o-vinylaniline derivative to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, a suitable phosphine ligand like XPhos, and a base such as NaOtBu) to effect the intramolecular C-N bond formation, directly yielding the N-Boc protected indole.

Copper-Catalyzed Alternative: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[17] Though traditionally requiring harsh conditions (high temperatures, polar solvents), modern ligand-accelerated protocols have significantly improved its utility and scope.[18][19]

Mechanism Insight: The reaction involves the coupling of an aryl halide with a nucleophile (amine, alcohol, etc.) promoted by a copper catalyst.[17] A plausible pathway for indole synthesis involves an initial Ullmann C-N coupling followed by an intramolecular cyclization. For example, coupling an o-halonitroarene with an enolate can be followed by reductive cyclization of the nitro group to form the indole ring.[2][20]

Application to Target Synthesis: A tandem Ullmann C-N coupling/intramolecular cross-dehydrogenative coupling process can be employed.[18] This would involve reacting an enamine with an appropriate aryl iodide, like 2-iodo-5-methoxyaniline, in the presence of a copper(I) catalyst to assemble the indole core.

Quantitative Benchmarking and Data Summary

To provide an objective comparison, the following table summarizes key performance indicators for each synthetic strategy. Data is compiled and extrapolated from representative literature procedures for 6-methoxyindole or closely related analogues.

Metric Fischer Synthesis Larock Synthesis Buchwald-Hartwig Ullmann Condensation
Typical Yield 50-75% (often as isomer mixture)[8]70-90%[6][11]75-95%[16]65-85%[18]
Substrate Scope Moderate; depends on hydrazone stabilityBroad for alkynes; requires o-haloanilineVery broad; excellent functional group tolerance[13]Good; requires activated aryl halides in classic versions
Reaction Conditions Harsh (strong acid, high temp)[7]Mild to moderate (60-110°C)[6]Mild (often RT to 80°C)Moderate to harsh (often >100°C)[17]
Catalyst/Reagent Cost Low (uses bulk acids like HCl, PPA)High (Palladium catalyst & ligands)High (Palladium catalyst & specialized ligands)Moderate (Copper salts are cheaper than Palladium)
Scalability Good; widely used in industryModerate; catalyst cost can be a factorModerate to Good; catalyst loading can be lowGood; avoids expensive palladium
Key Advantage Low cost, simple reagentsHigh regioselectivity, convergentExcellent functional group tolerance, mild conditionsLower catalyst cost than Pd methods
Key Disadvantage Isomer formation, harsh conditions[21]Limited to available alkynes, Pd costHigh cost of catalysts and ligandsCan require higher temperatures, substrate limitations

Practical Considerations and Method Selection

Choosing the optimal synthetic route requires balancing scientific elegance with practical constraints such as budget, timeline, and available equipment.

G cluster_criteria Decision Criteria cluster_methods Recommended Method Cost Cost Sensitivity Fischer Fischer Synthesis Pros: Very low cost Cons: Isomer separation Cost->Fischer is High Priority Ullmann Ullmann Condensation Pros: Cheaper catalyst Cons: Higher temperatures Cost->Ullmann is Moderate Priority Yield Yield & Purity Buchwald Buchwald-Hartwig Pros: Highest tolerance Cons: Expensive ligands Yield->Buchwald is Critical Larock Larock Synthesis Pros: High convergence Cons: Pd cost, alkyne access Yield->Larock is High Priority Tolerance Functional Group Tolerance Tolerance->Buchwald is Paramount Tolerance->Larock is Important Scale Scalability Scale->Fischer is Primary Goal Scale->Ullmann is Primary Goal

Figure 2: Decision matrix for selecting the appropriate synthetic method.

  • For Large-Scale, Cost-Sensitive Synthesis: The Fischer Indole Synthesis is often the most economically viable route, provided that the potential issue of separating the 4- and 6-methoxy isomers can be efficiently resolved, for instance, through crystallization.[8] The Ullmann Condensation is also a strong contender due to the lower cost of copper catalysts compared to palladium.[17]

  • For Medicinal Chemistry and Analogue Synthesis: When functional group tolerance and high purity are paramount, the Buchwald-Hartwig Amination is arguably the superior choice.[13] Its mild reaction conditions and broad scope allow for the late-stage introduction of the indole core into complex molecular architectures.

  • For Convergent and Regiocontrolled Synthesis: The Larock Heteroannulation offers a powerful approach to rapidly build complexity.[9] If the required alkyne is readily available, this method can provide the desired indole in high yield and with excellent control over substituent placement.

Conclusion

The synthesis of tert-Butyl 6-methoxy-1H-indole-1-carboxylate can be approached through several robust and well-established methodologies. There is no single "best" method; the optimal choice is dictated by the specific constraints and goals of the project. Classical methods like the Fischer synthesis offer unparalleled cost-effectiveness for large-scale production, while modern palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, provide unmatched versatility and functional group tolerance essential for drug discovery. By understanding the mechanistic nuances and practical trade-offs detailed in this guide, researchers can make informed, strategic decisions to efficiently advance their scientific objectives.

References

  • Ban, F., & McInnes, C. (2007). Synthesis of Indoles via Palladium-Mediated Ullmann Cross-Coupling of o-Halonitroarenes with α-Halo-enones or -enals. Organic Letters. [Link]

  • Forst, M. B. (2011). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]

  • Padwa, A. (2010). Larock Reaction in the Synthesis of Heterocyclic Compounds. Arkivoc. [Link]

  • ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. [Link]

  • Serafin, K., & Szewczyk, M. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

  • Wikipedia. (2023). Larock indole synthesis. Wikipedia. [Link]

  • Hu, Y., & Zhang, M. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]

  • Wang, B., & Ma, D. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Sridharan, V., & Suryavanshi, P. A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Dow, M., & Fanning, K. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate. [Link]

  • ResearchGate. (2026). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. [Link]

  • Ghorbani-Choghamarani, A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • Wikipedia. (2023). Hegedus indole synthesis. Wikipedia. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Wikipedia. [Link]

  • Ishii, H. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan. [Link]

  • Taber, D. F. (2012). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]

  • Söderberg, B. C. G. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Hegedus indole synthesis. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Hegedus indole synthesis. Semantic Scholar. [Link]

  • Nikolova, S., & Shivachev, B. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules. [Link]

  • Yang, L., & Li, Y. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Reddy, G. J., & Kumar, D. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry. [Link]

  • Williams, R. M., & Nagasaka, T. (1998). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Tetrahedron. [Link]

  • ResearchGate. (n.d.). Hegedus indole synthesis | Request PDF. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. The handling of specialized chemical reagents, such as tert-Butyl 6-met...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. The handling of specialized chemical reagents, such as tert-Butyl 6-methoxy-1H-indole-1-carboxylate, demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this valuable research compound is handled with the utmost care. Our commitment is to empower you, our colleagues in science, with the knowledge to maintain a safe and productive laboratory environment.

Hazard Profile of tert-Butyl 6-methoxy-1H-indole-1-carboxylate

While a specific, comprehensive Safety Data Sheet (SDS) for tert-Butyl 6-methoxy-1H-indole-1-carboxylate may not always be readily available, a robust hazard assessment can be formulated by examining the data for structurally similar indole compounds. The indole moiety and its derivatives can present several potential hazards. For instance, the closely related compound, tert-Butyl 6-methoxyindoline-1-carboxylate, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. Therefore, it is prudent to treat tert-Butyl 6-methoxy-1H-indole-1-carboxylate with a similar level of caution.

Based on available data for analogous compounds, the anticipated hazard profile is summarized below:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral Harmful if swallowed[1].GHS07 (Harmful)Warning
Skin Corrosion/Irritation Causes skin irritation[2][3].GHS07 (Harmful)Warning
Serious Eye Damage/Irritation Causes serious eye irritation[2][3].GHS07 (Harmful)Warning
Specific Target Organ Toxicity May cause respiratory irritation[2][3].GHS07 (Harmful)Warning

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following PPE is mandatory to create a reliable barrier against potential exposure.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]Protects against splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation. Standard eyeglasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6]Prevents direct skin contact, which can lead to irritation[2][3]. Gloves should be inspected for integrity before each use and changed regularly or immediately upon known contact with the chemical[7].
Body Protection A fully buttoned laboratory coat.[6][8]Minimizes the risk of skin exposure from accidental spills.
Respiratory Protection All handling of the solid powder or concentrated solutions should be conducted in a certified chemical fume hood[2][6][9]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used[6].Mitigates the risk of inhaling airborne particles, which may cause respiratory tract irritation[3].

Operational Plan for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your experiment.

Preparation
  • Review the Safety Data Sheet (SDS): Before any manipulation, thoroughly review the most current SDS for the compound and any solvents you will be using.

  • Don Appropriate PPE: As detailed in the table above, ensure all required PPE is worn correctly before entering the designated work area.

  • Prepare a Well-Ventilated Work Area: All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood[2][6][9]. Ensure the sash is at the appropriate height to maximize containment.

Handling
  • Weighing: Handle the solid material carefully to minimize the generation of dust[4]. Use a balance inside a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, slowly add the solid tert-Butyl 6-methoxy-1H-indole-1-carboxylate to the solvent to prevent splashing.

Storage
  • Temperature: For long-term stability, store the compound at -20°C.

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation[2][10].

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][9].

Safe Handling Workflow Diagram

The following diagram outlines the critical steps for the safe handling of tert-Butyl 6-methoxy-1H-indole-1-carboxylate.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 post1 Store Compound at -20°C handle2->post1 Store or Use post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste Properly post2->post3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
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